molecular formula C13H18N2O3 B595673 trans-3-Amino-1-cbz-4-hydroxypiperidine CAS No. 167832-26-0

trans-3-Amino-1-cbz-4-hydroxypiperidine

Cat. No.: B595673
CAS No.: 167832-26-0
M. Wt: 250.298
InChI Key: VKBBZJXAWNVLSE-RYUDHWBXSA-N
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Description

trans-3-Amino-1-cbz-4-hydroxypiperidine (CAS 1932598-12-3) is a chiral piperidine derivative of high importance in medicinal and organic chemistry. This compound serves as a privileged scaffold for constructing biologically active molecules, with its conformational flexibility and well-defined spatial orientation of functional groups making it ideal for interacting with biological targets. The molecule features both a reactive amino group and a hydroxyl group in a trans configuration on the piperidine ring, which allows for extensive further synthetic modification. The nitrogen atom is protected with a carbobenzyloxy (Cbz) group, enhancing its stability during synthetic applications. Its significance is underscored by its role as a key building block in pharmaceuticals and complex organic synthesis. The stereochemistry of the 3-amino and 4-hydroxy substituents is often critical for biological activity, as different stereoisomers can exhibit vastly different potencies and selectivities when interacting with enzymes or receptors. This makes the procurement of the stereochemically pure trans-isomer essential for rigorous research outcomes. The amino group can undergo typical reactions such as amide bond formation or reductive amination, while the hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for molecular recognition. Synthetic routes to access such enantiomerically pure hydroxypiperidines often involve stereoselective strategies, such as the ring-opening of a 3,4-epoxypiperidine precursor with an appropriate nitrogen nucleophile. This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use. The molecular formula is C13H18N2O3 and the molecular weight is 250.29 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBBZJXAWNVLSE-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to trans-3-Amino-1-cbz-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of trans-3-Amino-1-cbz-4-hydroxypiperidine. This compound, a key building block in medicinal chemistry, is of significant interest for the development of novel therapeutics, particularly in the realm of protein degraders.

Core Chemical Properties

This compound, with the CAS number 167832-26-0, is a piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group on the nitrogen atom of the piperidine ring, an amino group at the 3-position, and a hydroxyl group at the 4-position in a trans configuration. The Cbz group provides stability under various reaction conditions, making it a valuable intermediate in multi-step syntheses.[1][2]

PropertyValueReference(s)
CAS Number 167832-26-0[3]
Molecular Formula C₁₃H₁₈N₂O₃[3]
Molecular Weight 250.30 g/mol [4]
Appearance White to off-white solid (typical)
Purity ≥97% (commercially available)[3]
Storage Room temperature[3]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of similar 3-amino-4-hydroxypiperidine derivatives. A plausible synthetic route would involve the stereoselective reduction of a corresponding N-Cbz-protected 3-amino-4-oxopiperidine precursor.

Conceptual Synthetic Workflow:

G Conceptual Synthesis Workflow A N-Cbz-4-piperidone B Introduction of Amino Group at C3 A->B e.g., Amination reaction C N-Cbz-3-amino-4-oxopiperidine B->C D Stereoselective Reduction C->D e.g., NaBH4, L-Selectride E This compound D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocols:

A detailed experimental protocol would require laboratory development. However, a general procedure for the synthesis of related aminopiperidine derivatives involves the following key steps:

  • Protection of the Piperidine Nitrogen: The synthesis would likely start from a suitable piperidine precursor where the nitrogen is protected with a Cbz group. This is typically achieved by reacting the piperidine with benzyl chloroformate under basic conditions.[5][6]

  • Introduction of Functionality: Subsequent steps would involve the introduction of the amino and hydroxyl groups with the desired stereochemistry. This can be a multi-step process involving the formation of an enamine or other intermediate, followed by reduction and hydroxylation.

  • Purification: Purification of the final product is crucial to remove starting materials, by-products, and stereoisomers. Column chromatography on silica gel is a common method for the purification of such polar molecules.

  • Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Drug Discovery and Development

This compound is classified as a protein degrader building block, indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other small molecules designed to induce the degradation of specific proteins.[3] The 3-amino-4-hydroxypiperidine scaffold is a valuable pharmacophore found in a variety of biologically active molecules.[7]

The primary amino group and the secondary hydroxyl group provide two points for further chemical modification, allowing for the attachment of linkers and protein-binding moieties. The Cbz protecting group can be selectively removed under mild conditions, such as catalytic hydrogenolysis, to unmask the piperidine nitrogen for further functionalization.[8]

Potential Therapeutic Areas:

The 3-amino-4-hydroxypiperidine scaffold has been explored in the development of inhibitors for various enzymes and receptors. While specific signaling pathways involving this compound are not yet detailed in the literature, its structural motifs are present in compounds targeting a range of diseases.

Logical Relationship in PROTAC Synthesis:

G Role in PROTAC Synthesis A This compound B Linker Attachment A->B via Amino or Hydroxyl Group C E3 Ligase Ligand B->C D Protein of Interest Ligand B->D E PROTAC Molecule C->E D->E

Caption: Logical workflow for utilizing the compound in PROTAC development.

Safety Information

While a specific safety data sheet (SDS) for this compound is not publicly available, general laboratory safety precautions should be followed when handling this compound. It is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For related aminopiperidine compounds, potential hazards include skin and eye irritation.

This technical guide serves as a foundational resource for researchers interested in utilizing this compound. Further experimental work is required to fully elucidate its physical properties and to develop detailed synthetic and analytical protocols. Its role as a versatile building block, however, positions it as a valuable tool in the advancement of modern drug discovery.

References

An In-Depth Technical Guide to the Synthesis of trans-3-Amino-1-Cbz-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to trans-3-Amino-1-Cbz-4-hydroxypiperidine, a valuable chiral building block in medicinal chemistry and drug development. The synthesis involves a four-step sequence commencing with the readily available 1,2,3,6-tetrahydropyridine. The key strategic elements of this synthesis include a directed epoxidation and a highly regioselective and stereoselective ring-opening of the resulting epoxide, ensuring the desired trans stereochemistry of the final product.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a well-established pathway involving the following key transformations:

  • N-Protection: The secondary amine of 1,2,3,6-tetrahydropyridine is protected with a carboxybenzyl (Cbz) group to prevent side reactions in subsequent steps.

  • Epoxidation: The double bond of the resulting N-Cbz-1,2,3,6-tetrahydropyridine is epoxidized to form the key intermediate, 1-Cbz-3,4-epoxypiperidine.

  • Regioselective Azide Opening: The epoxide is then subjected to a nucleophilic ring-opening reaction with sodium azide. This reaction proceeds with high regioselectivity and stereoselectivity, yielding trans-3-azido-1-Cbz-4-hydroxypiperidine.

  • Azide Reduction: Finally, the azido group is reduced to a primary amine, affording the target compound, this compound.

This synthetic approach is summarized in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Cbz Protection cluster_step2 Step 2: Epoxidation cluster_step3 Step 3: Azide Ring Opening cluster_step4 Step 4: Azide Reduction 1,2,3,6-Tetrahydropyridine 1,2,3,6-Tetrahydropyridine N-Cbz-1,2,3,6-tetrahydropyridine N-Cbz-1,2,3,6-tetrahydropyridine 1,2,3,6-Tetrahydropyridine->N-Cbz-1,2,3,6-tetrahydropyridine Benzyl Chloroformate, Base 1-Cbz-3,4-epoxypiperidine 1-Cbz-3,4-epoxypiperidine N-Cbz-1,2,3,6-tetrahydropyridine->1-Cbz-3,4-epoxypiperidine m-CPBA trans-3-Azido-1-Cbz-4-hydroxypiperidine trans-3-Azido-1-Cbz-4-hydroxypiperidine 1-Cbz-3,4-epoxypiperidine->trans-3-Azido-1-Cbz-4-hydroxypiperidine NaN3, NH4Cl This compound This compound trans-3-Azido-1-Cbz-4-hydroxypiperidine->this compound PPh3, H2O (Staudinger Reduction)

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for expected yields and key reagents.

Step 1: Synthesis of N-Cbz-1,2,3,6-tetrahydropyridine

The initial step involves the protection of the nitrogen atom of 1,2,3,6-tetrahydropyridine with a carboxybenzyl (Cbz) group. This is typically achieved using benzyl chloroformate under basic conditions, such as the Schotten-Baumann reaction conditions.

Experimental Protocol:

To a cooled (0 °C) solution of 1,2,3,6-tetrahydropyridine (1.0 equiv) in a suitable solvent such as dichloromethane or a biphasic system of diethyl ether and water, is added a base (e.g., sodium carbonate or triethylamine, 2.0 equiv). Benzyl chloroformate (1.1 equiv) is then added dropwise while maintaining the temperature at 0 °C. The reaction mixture is stirred vigorously and allowed to warm to room temperature overnight. After completion of the reaction, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Cbz-1,2,3,6-tetrahydropyridine, which can be purified by column chromatography if necessary.

Reagent/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
1,2,3,6-Tetrahydropyridine83.131.0-
Benzyl Chloroformate170.591.1-
Sodium Carbonate105.992.0-
N-Cbz-1,2,3,6-tetrahydropyridine217.27-85-95
Step 2: Synthesis of 1-Cbz-3,4-epoxypiperidine

The epoxidation of the double bond in N-Cbz-1,2,3,6-tetrahydropyridine is a critical step to set up the stereochemistry for the subsequent ring-opening. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for this transformation.[1][2]

Experimental Protocol:

To a solution of N-Cbz-1,2,3,6-tetrahydropyridine (1.0 equiv) in a chlorinated solvent like dichloromethane at 0 °C, a solution of m-CPBA (1.1-1.5 equiv) in the same solvent is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 1-Cbz-3,4-epoxypiperidine (also known as benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate), which can be used in the next step with or without further purification.[3][4][5][6][7]

Reagent/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
N-Cbz-1,2,3,6-tetrahydropyridine217.271.0-
m-CPBA (~77%)172.571.2-
1-Cbz-3,4-epoxypiperidine233.27-90-98
Step 3: Synthesis of trans-3-Azido-1-Cbz-4-hydroxypiperidine

The regioselective and stereoselective ring-opening of the epoxide is the key step in establishing the desired trans-1,2-aminoalcohol functionality. The use of sodium azide as a nucleophile in the presence of a proton source like ammonium chloride ensures the anti-periplanar attack at the less sterically hindered carbon, leading to the trans product.[8][9][10][11]

Experimental Protocol:

To a solution of 1-Cbz-3,4-epoxypiperidine (1.0 equiv) in a mixture of ethanol and water, sodium azide (1.5-2.0 equiv) and ammonium chloride (1.5-2.0 equiv) are added. The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the solvent is partially removed under reduced pressure, and the residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, trans-3-azido-1-Cbz-4-hydroxypiperidine, can be purified by column chromatography.

Reagent/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
1-Cbz-3,4-epoxypiperidine233.271.0-
Sodium Azide65.011.5-
Ammonium Chloride53.491.5-
trans-3-Azido-1-Cbz-4-hydroxypiperidine276.29-80-90
Step 4: Synthesis of this compound

The final step is the reduction of the azide group to a primary amine. The Staudinger reduction, using triphenylphosphine followed by hydrolysis, is a mild and efficient method that is compatible with the other functional groups present in the molecule.[3][4][8][12][13][14]

Experimental Protocol:

To a solution of trans-3-azido-1-Cbz-4-hydroxypiperidine (1.0 equiv) in a solvent mixture such as tetrahydrofuran and water, triphenylphosphine (1.1-1.2 equiv) is added. The reaction mixture is stirred at room temperature overnight. The progress of the reaction is monitored by TLC for the disappearance of the starting azide. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product, this compound.

Reagent/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
trans-3-Azido-1-Cbz-4-hydroxypiperidine276.291.0-
Triphenylphosphine262.291.1-
This compound250.30-90-98

Characterization Data

The structural confirmation of the final product and key intermediates is typically achieved through spectroscopic methods.

Expected Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, δ): 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.0-4.2 (m, 1H), 3.8-4.0 (m, 1H), 3.5-3.7 (m, 1H), 3.0-3.2 (m, 2H), 2.8-3.0 (m, 1H), 1.5-2.0 (m, 4H, includes NH₂ and OH).

  • ¹³C NMR (CDCl₃, δ): 155.5 (C=O), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 69.0 (C-4), 67.5 (-CH₂-Ph), 55.0 (C-3), 45.0 (C-2 or C-6), 43.0 (C-2 or C-6), 30.0 (C-5).

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and instrument used.

Logical Relationships in Stereochemistry

The stereochemical outcome of this synthesis is dictated by the epoxidation and subsequent ring-opening steps.

Stereochemistry cluster_epoxidation Epoxidation cluster_ring_opening Ring Opening Alkene N-Cbz-1,2,3,6- tetrahydropyridine Epoxide 1-Cbz-3,4-epoxypiperidine (syn-addition) Alkene->Epoxide m-CPBA TransitionState SN2 Transition State (anti-periplanar attack) Epoxide->TransitionState N3- attack Product trans-3-Azido-1-Cbz- 4-hydroxypiperidine TransitionState->Product

Caption: Key stereodetermining steps in the synthesis.

This in-depth guide provides a comprehensive framework for the synthesis of this compound. Researchers and drug development professionals can utilize this information to efficiently produce this valuable building block for various applications. Adherence to standard laboratory safety procedures is essential when handling the reagents mentioned in this guide.

References

Spectroscopic Data and Characterization of trans-3-Amino-1-cbz-4-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available spectroscopic data for trans-3-Amino-1-cbz-4-hydroxypiperidine is limited. This guide provides a framework for its characterization, including detailed experimental protocols and a general workflow. Data for structurally related analogs are presented for comparative purposes.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the spectroscopic characterization of this compound. Due to the absence of published spectra for the target compound, this document focuses on established methodologies and presents data for analogous structures to serve as a reference.

Compound Profiles: Target and Analogs

For clarity, the table below outlines the key identifiers for this compound and its closely related structural analogs.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound this compoundC13H18N2O3250.29167832-26-0
trans-4-Amino-1-cbz-3-hydroxypiperidinetrans-4-Amino-1-cbz-3-hydroxypiperidineC13H18N2O3250.29167832-41-9
trans-3-Amino-1-Boc-4-hydroxypiperidinetrans-3-Amino-1-Boc-4-hydroxypiperidineC10H20N2O3216.281268511-99-4

Spectroscopic Data Tables

The following tables are structured to present the spectroscopic data for this compound. As of the last update, experimental data for this specific compound is not publicly available. These tables can be populated as data becomes available.

Table 2.1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available

Table 2.2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available

Table 2.3: Mass Spectrometry Data

m/zIon TypeRelative Intensity (%)
Data not available

Table 2.4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
Data not available

Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectroscopic data outlined above. These methodologies are broadly applicable to small organic molecules like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a suitable reference peak.

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire the spectrum at room temperature.

      • Typical spectral width: -2 to 12 ppm.

      • Pulse angle: 30-45 degrees.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64, depending on the sample concentration.

    • ¹³C NMR Acquisition:

      • Employ a proton-decoupled pulse sequence.

      • Typical spectral width: 0 to 220 ppm.

      • Pulse angle: 30 degrees.

      • Relaxation delay: 2 seconds.[1]

      • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[1]

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts to the solvent or TMS peak.

3.2 Mass Spectrometry (MS)

  • Electrospray Ionization (ESI)

    • Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[2][3] Further dilute this solution to a final concentration of 1-10 µg/mL.[2][3]

    • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

    • Acquisition Parameters:

      • Ionization Mode: Positive ion mode is typically suitable for amine-containing compounds to form [M+H]⁺ ions.

      • Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

      • Capillary Voltage: 3-4 kV.

      • Drying Gas: Nitrogen, at a temperature of 200-300 °C.

      • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

    • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant fragment ions.

3.3 Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR) FT-IR

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

    • Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Sample Spectrum Acquisition:

      • Apply pressure to ensure good contact between the sample and the ATR crystal.

      • Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

      • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, O-H, C=O, C-N, C-O).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel chemical entity such as this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials reaction Chemical Synthesis start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ms Mass Spectrometry (HRMS) purification->ms Pure Compound ir IR Spectroscopy purification->ir Pure Compound purity Purity Analysis (e.g., HPLC) purification->purity Pure Compound interpretation Spectral Interpretation nmr->interpretation ms->interpretation ir->interpretation purity->interpretation confirmation Structure Confirmation interpretation->confirmation documentation Documentation confirmation->documentation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This diagram outlines the logical progression from starting materials to the final, structurally confirmed, and documented compound. The synthesis phase involves the chemical reaction and subsequent purification. The purified compound then undergoes a battery of spectroscopic analyses to determine its structure and purity. Finally, the data from these analyses are interpreted to confirm the chemical structure, and the findings are documented.

References

Elucidating the Structure of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the chiral piperidine derivative, (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine. This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its structure is paramount for its application in the synthesis of novel therapeutic agents. This guide will detail the expected spectroscopic data based on analogous structures and outline the experimental protocols necessary for its confirmation.

Predicted Spectroscopic Data

Due to the absence of a dedicated publication on the complete structure elucidation of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine, the following spectroscopic data are predicted based on the analysis of structurally related compounds, including N-Cbz protected piperidines and other 3,4-substituted piperidine derivatives.

Predicted ¹H NMR Data

The expected proton NMR spectrum would exhibit distinct signals for the piperidine ring protons, the benzylic protons of the Cbz group, and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the Cbz group and the stereochemical arrangement of the amino and hydroxyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine in CDCl₃ at 400 MHz

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2ax3.0 - 3.2dddJ ≈ 13.0, 10.0, 4.0
H-2eq4.2 - 4.4dddJ ≈ 13.0, 5.0, 2.0
H-33.1 - 3.3m-
H-43.8 - 4.0m-
H-5ax1.6 - 1.8qJ ≈ 12.0
H-5eq1.9 - 2.1dddJ ≈ 12.0, 5.0, 2.5
H-6ax2.8 - 3.0tJ ≈ 12.0
H-6eq4.0 - 4.2dJ ≈ 12.0
-CH₂-Ph5.1 - 5.3s-
Ar-H7.2 - 7.4m-
-NH₂1.5 - 2.5br s-
-OH2.0 - 3.0br s-
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide key information on the chemical environment of each carbon atom in the molecule. The presence of the Cbz group and the substituents on the piperidine ring will cause characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine in CDCl₃ at 100 MHz

CarbonPredicted Chemical Shift (δ, ppm)
C-243 - 45
C-355 - 57
C-468 - 70
C-530 - 32
C-640 - 42
-CH₂-Ph67 - 69
Ar-C (ipso)136 - 138
Ar-C127 - 129
C=O155 - 157

Experimental Protocols

To confirm the structure of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine, a series of spectroscopic experiments should be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, multiplicities, and coupling constants of all protons.

  • ¹³C NMR: Obtain a proton-decoupled carbon-13 spectrum to identify the chemical shifts of all unique carbon atoms. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment will reveal proton-proton couplings, helping to establish the connectivity of the protons within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall connectivity of the molecule, including the attachment of the Cbz group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment can provide information about the spatial proximity of protons, which is essential for confirming the cis relative stereochemistry of the amino and hydroxyl groups. For a (3R,4R) configuration, NOE correlations would be expected between the axial protons on C-3 and C-5, and between the equatorial protons.

Mass Spectrometry (MS)

Technique: Electrospray ionization (ESI) mass spectrometry is recommended.

Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

Expected Result: The ESI-MS spectrum in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the compound (C₁₃H₁₈N₂O₃, MW = 250.29). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Visualization of the Elucidation Process

The following diagrams illustrate the logical workflow for the structure elucidation of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis cluster_conclusion Structure Confirmation synthesis Synthesis of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS) purification->ms nmr_data NMR Data Interpretation - Chemical Shifts - Coupling Constants - 2D Correlations nmr->nmr_data ms_data MS Data Interpretation - Molecular Ion Peak - Elemental Composition ms->ms_data structure Final Structure Elucidation of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine nmr_data->structure ms_data->structure

Caption: Workflow for the structure elucidation of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine.

nmr_correlations cluster_protons Protons cluster_carbons Carbons H2 H-2 H3 H-3 H2->H3 COSY C2 C-2 H2->C2 HSQC C3 C-3 H2->C3 HMBC C6 C-6 H2->C6 HMBC H4 H-4 H3->H4 COSY H3->C3 HSQC H5 H-5 H4->H5 COSY C4 C-4 H4->C4 HSQC H6 H-6 H5->H6 COSY C5 C-5 H5->C5 HSQC H6->H2 COSY H6->C2 HMBC H6->C5 HMBC H6->C6 HSQC CH2Ph -CH2-Ph CO C=O CH2Ph->CO HMBC

Caption: Key expected 2D NMR correlations for structure confirmation.

By following these experimental protocols and interpreting the resulting data in the context of the predicted values and correlations, researchers can confidently elucidate and confirm the structure of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine. This rigorous structural verification is a critical step in the advancement of drug discovery and development programs that utilize this versatile chiral building block.

N-Cbz-trans-3-amino-4-hydroxypiperidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 167832-26-0

This technical guide provides an in-depth overview of N-Cbz-trans-3-amino-4-hydroxypiperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental methodologies, and insights into its biological significance.

Core Compound Data

N-Cbz-trans-3-amino-4-hydroxypiperidine, with the CAS number 167832-26-0, is a piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group on the nitrogen atom, along with amino and hydroxyl functional groups in a trans configuration. This specific stereochemistry makes it a valuable building block for creating complex molecules with precise three-dimensional structures, a critical aspect in the development of targeted therapeutics.

Physicochemical Properties

Quantitative data for N-Cbz-trans-3-amino-4-hydroxypiperidine is summarized in the table below. It is important to note that while some data is available from commercial suppliers, detailed experimental characterization data is not extensively published in peer-reviewed literature, reflecting its primary role as a synthetic intermediate.

PropertyValueSource
CAS Number 167832-26-0Key Organics[1]
Molecular Formula C₁₃H₁₈N₂O₃Key Organics[1]
Molecular Weight 250.29 g/mol Suzhou Aobi Pharmaceutical[2]
Purity Typically ≥95%Suzhou Aobi Pharmaceutical[2]
Appearance Solid (form may vary)---
Hazard Statements H301 (Toxic if swallowed)Sigma-Aldrich

Synthesis and Experimental Protocols

The synthesis of N-Cbz-trans-3-amino-4-hydroxypiperidine and its analogs generally involves multi-step sequences starting from readily available chiral precursors. While a specific, detailed protocol for this exact molecule is not publicly available, the following represents a generalized experimental workflow based on the synthesis of similar 3-hydroxypiperidine derivatives.[3]

General Synthetic Approach

A common strategy for the synthesis of 3-hydroxypiperidine derivatives involves the stereoselective reduction of a corresponding ketone precursor. The Cbz protecting group is typically introduced to protect the piperidine nitrogen during the synthesis.

Experimental Workflow:

G start Starting Material (e.g., N-Cbz-4-piperidone) step1 Introduction of Amino Group Precursor start->step1 e.g., Amination reaction step2 Stereoselective Reduction of Ketone step1->step2 e.g., NaBH4, L-Selectride step3 Purification (e.g., Chromatography) step2->step3 Isolation of trans isomer final N-Cbz-trans-3-amino-4-hydroxypiperidine step3->final

Caption: Generalized synthetic workflow for N-Cbz-trans-3-amino-4-hydroxypiperidine.

Illustrative Experimental Protocol (Adapted from related syntheses)

Step 1: Formation of an enamine or related intermediate from N-Cbz-4-piperidone. N-Cbz-4-piperidone is reacted with a suitable amine in the presence of a catalyst to form an enamine.

Step 2: Introduction of the hydroxyl group precursor. The enamine is then subjected to a reaction that introduces a precursor to the hydroxyl group at the 3-position.

Step 3: Stereoselective Reduction. The resulting keto-amine intermediate is then reduced using a stereoselective reducing agent, such as sodium borohydride or L-Selectride, to yield the trans-amino alcohol. The choice of reducing agent and reaction conditions is crucial for achieving the desired trans stereochemistry.[3]

Step 4: Purification. The final product is purified using column chromatography on silica gel to separate the desired trans isomer from any unreacted starting materials and byproducts.

Note: This is a generalized protocol. The specific reagents, solvents, temperatures, and reaction times would need to be optimized for the synthesis of N-Cbz-trans-3-amino-4-hydroxypiperidine.

Biological Significance and Signaling Pathways

The 3-hydroxypiperidine scaffold is a key pharmacophore present in a variety of biologically active molecules. Derivatives of N-Cbz-trans-3-amino-4-hydroxypiperidine are particularly important as intermediates in the synthesis of antagonists for the kappa opioid receptor and the histamine H3 receptor.

Kappa Opioid Receptor (KOR) Antagonism

KORs are G-protein coupled receptors (GPCRs) that are involved in a range of physiological processes, including pain, mood, and addiction.[4] KOR antagonists are being investigated for the treatment of depression, anxiety, and substance use disorders. The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds are a well-known example of pure opioid receptor antagonists.

KOR Signaling Pathway:

G cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibition K_channel GIRK Channels G_protein->K_channel Activation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Inhibition K_channel->Neurotransmitter Inhibition

Caption: Simplified signaling pathway of the Kappa Opioid Receptor (KOR).

Histamine H3 Receptor (H3R) Antagonism

H3R Signaling Pathway:

G cluster_membrane Presynaptic Terminal H3R Histamine H3 Receptor (H3R) G_protein Gi/o Protein H3R->G_protein Histamine Binding AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation Neurotransmitter Neurotransmitter Release (e.g., Histamine) G_protein->Neurotransmitter Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation

Caption: Simplified signaling pathway of the Histamine H3 Receptor (H3R).

Registration and Regulatory Status

N-Cbz-trans-3-amino-4-hydroxypiperidine itself is not a registered pharmaceutical product. As a chemical intermediate, its regulatory status is primarily governed by regulations concerning chemical manufacturing and precursor chemicals.

It is important to note that piperidine and its derivatives are under scrutiny by regulatory bodies such as the Drug Enforcement Administration (DEA) due to their potential use in the illicit synthesis of controlled substances like fentanyl.[8][9][10][11][12] In recent years, the DEA has moved to control several piperidine-based precursors.[8][9][10][11][12] While N-Cbz-trans-3-amino-4-hydroxypiperidine is not currently listed as a controlled substance or a listed chemical, researchers and manufacturers should remain aware of the evolving regulatory landscape for piperidine derivatives and ensure compliance with all applicable national and international regulations.

Conclusion

N-Cbz-trans-3-amino-4-hydroxypiperidine is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules. Its specific stereochemistry makes it an ideal starting point for the development of targeted therapies, particularly for neurological and psychiatric disorders through the modulation of kappa opioid and histamine H3 receptors. While detailed public data on this specific intermediate is limited, this guide provides a comprehensive overview based on available information and the broader context of 3-hydroxypiperidine chemistry and pharmacology. Researchers and drug development professionals should consider the synthetic strategies and biological pathways outlined herein for the effective utilization of this important chemical entity.

References

The Core Physicochemical and Chemical Characteristics of Substituted Hydroxypiperidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of biologically active molecules. Its prevalence in pharmaceuticals stems from its favorable physicochemical properties, synthetic tractability, and its ability to present functional groups in a well-defined three-dimensional orientation, enabling precise interactions with biological targets. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of substituted hydroxypiperidines, supported by structured data, detailed experimental protocols, and visualizations to facilitate understanding and application in research and drug development.

Physicochemical Properties of Substituted Hydroxypiperidines

The physicochemical properties of substituted hydroxypiperidines are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Parameters such as lipophilicity (LogP), acidity/basicity (pKa), and solubility significantly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The following tables summarize key physicochemical data for a selection of representative substituted hydroxypiperidines.

Table 1: Physicochemical Properties of Parent and N-Substituted Hydroxypiperidines

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaLogPWater Solubility
3-HydroxypiperidineC5H11NO101.1557-6167-69 (2 mmHg)14.91±0.20 (Predicted)-0.3Soluble
4-HydroxypiperidineC5H11NO101.1586-90108-114 (10 mmHg)[1][2]14.94±0.20 (Predicted)[2]-0.35[2]Soluble[1][2]
N-Boc-4-hydroxypiperidineC10H19NO3201.26[3]61-65[3]292.3 (760 mmHg)[3]~14.80 ± 0.20 (hydroxyl group, Predicted)[3]0.61[3]Data not available
N-Benzyl-4-hydroxypiperidineC12H17NO191.2761-63127-128 (2 mmHg)Data not availableData not availableData not available

Table 2: Physicochemical Properties of C4-Substituted 4-Hydroxypiperidines

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Calculated)
4-Benzyl-4-hydroxypiperidineC12H17NO191.27Data not available1.344
4-(4-Chlorophenyl)-4-hydroxypiperidineC11H14ClNO211.69[4]Data not available1.6[4]

Chemical Characteristics and Synthetic Approaches

The chemical reactivity of the hydroxypiperidine scaffold is primarily dictated by the nucleophilicity of the piperidine nitrogen and the reactivity of the hydroxyl group. The nitrogen atom can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents, which is a common strategy for modulating pharmacological activity. The hydroxyl group can be esterified, etherified, or oxidized, providing further avenues for structural diversification.

General Synthetic Strategies

A common and versatile method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction, where a suitable Grignard reagent is added to an N-protected 4-piperidone. Another key transformation is the protection and deprotection of the piperidine nitrogen, which is crucial for regioselective reactions. For instance, the tert-butoxycarbonyl (Boc) group is a widely used protecting group that can be readily removed under acidic conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the synthesis and characterization of substituted hydroxypiperidines. This section provides methodologies for a representative synthesis and a key analytical technique.

Synthesis of N-Boc-4-hydroxypiperidine

This protocol describes the synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Magnesium sulfate (MgSO4)

Procedure: [5]

  • A mixture of 4-hydroxypiperidine (1 equivalent), aqueous sodium bicarbonate solution (1 M), and di-tert-butyl dicarbonate (1 equivalent) in dichloromethane is prepared.

  • The reaction mixture is stirred vigorously for 15 hours at room temperature.

  • The organic and aqueous phases are separated.

  • The organic phase is washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of N-Boc-4-hydroxypiperidine.[6]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient: 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation: [6]

  • Accurately weigh approximately 10 mg of the N-Boc-4-hydroxypiperidine sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Visualizations: Pathways, Workflows, and Relationships

Visual representations are invaluable tools for understanding complex biological pathways, experimental procedures, and structure-activity relationships. The following diagrams were generated using the DOT language and rendered with Graphviz.

Signaling Pathway: Opioid Receptor Activation

Many substituted hydroxypiperidines are designed as ligands for G-protein coupled receptors (GPCRs), such as the mu-opioid receptor. The following diagram illustrates the canonical G-protein signaling cascade upon activation of the mu-opioid receptor.

opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Hydroxypiperidine (Agonist) Ligand->MOR Binds G_alpha->AC Inhibits Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits K_channel K+ Channel G_beta_gamma->K_channel Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Ca_ion Ca2+ Ca_channel->Ca_ion Ca_channel->Cellular_Response K_ion K+ K_channel->K_ion K_channel->Cellular_Response

Simplified Mu-Opioid Receptor Signaling Pathway.
Experimental Workflow: Synthesis of 4-Aryl-4-Hydroxypiperidines

The synthesis of 4-aryl-4-hydroxypiperidines via a Grignard reaction is a common and illustrative example of the chemical transformations involving the hydroxypiperidine core. The workflow for this synthesis is depicted below.

synthesis_workflow cluster_reagents Starting Materials cluster_procedure Procedure cluster_product Product Aryl_Bromide Aryl Bromide Grignard_Formation 1. Grignard Reagent Formation (in THF) Aryl_Bromide->Grignard_Formation Mg_Turnings Magnesium Turnings Mg_Turnings->Grignard_Formation N_Boc_Piperidone N-Boc-4-piperidone Addition 2. Addition to N-Boc-4-piperidone (0 °C to rt) N_Boc_Piperidone->Addition THF THF (solvent) THF->Grignard_Formation Grignard_Formation->Addition Quench 3. Quenching (sat. aq. NH4Cl) Addition->Quench Workup 4. Extraction & Work-up (Ethyl Acetate, Brine) Quench->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Final_Product 4-Aryl-4-hydroxypiperidine Derivative Purification->Final_Product

Experimental Workflow for the Synthesis of 4-Aryl-4-Hydroxypiperidines.
Logical Relationship: Structure-Activity Relationship (SAR) of Opioid Receptor Ligands

The biological activity of substituted hydroxypiperidines is highly dependent on the nature and position of their substituents. The following diagram illustrates key structure-activity relationships for 4-aryl-4-hydroxypiperidine derivatives as opioid receptor ligands.

sar_opioid cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Pharmacological Activity Scaffold 4-Aryl-4-hydroxypiperidine N_Substituent N1-Substituent (e.g., Alkyl, Phenethyl) Scaffold->N_Substituent Aryl_Substituent Aryl Ring Substituent (e.g., -OH, -OCH3) Scaffold->Aryl_Substituent C4_Stereochem C4-Stereochemistry Scaffold->C4_Stereochem Binding_Affinity Opioid Receptor Binding Affinity (Ki) N_Substituent->Binding_Affinity Influences Functional_Activity Functional Activity (Agonism/Antagonism) N_Substituent->Functional_Activity Modulates Aryl_Substituent->Binding_Affinity Crucial for Selectivity Receptor Selectivity (μ, δ, κ) Aryl_Substituent->Selectivity Determines C4_Stereochem->Binding_Affinity Affects C4_Stereochem->Functional_Activity Can alter

Structure-Activity Relationships of 4-Aryl-4-hydroxypiperidine Opioid Ligands.

Conclusion

Substituted hydroxypiperidines represent a privileged scaffold in drug discovery, offering a versatile platform for the development of novel therapeutics. A thorough understanding of their physical and chemical characteristics is paramount for the rational design of molecules with desired pharmacological profiles. This guide has provided a foundational overview of these properties, supplemented with practical experimental protocols and illustrative diagrams. It is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds. Further exploration into the vast chemical space of substituted hydroxypiperidines will undoubtedly continue to yield novel and impactful therapeutic agents.

References

A Technical Guide to the Solubility of trans-3-Amino-1-cbz-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of trans-3-Amino-1-cbz-4-hydroxypiperidine, a key building block in medicinal chemistry. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, step-by-step experimental protocol for determining its solubility in common laboratory solvents using the widely accepted shake-flask method. This guide is intended to equip researchers with the necessary methodology to generate reliable solubility data in-house. A workflow diagram for the experimental protocol is also provided for clarity.

Introduction

This compound is a valuable synthetic intermediate in the development of various pharmaceutical agents. Its solubility in different solvents is a critical physicochemical parameter that influences reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of drug candidates. A thorough understanding of its solubility profile is therefore essential for its effective application in drug discovery and development.

This guide provides a detailed protocol for the experimental determination of the solubility of this compound. While specific quantitative solubility data for this compound is not readily found in the public domain, the methods outlined herein will enable researchers to generate this crucial data with high fidelity.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents has not been reported in publicly accessible literature or databases. Researchers are encouraged to use the experimental protocol provided in Section 3 to determine these values. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound at Ambient Temperature

SolventMolarity (mol/L)Solubility (g/L)Solubility (mg/mL)Observations
WaterTBDTBDTBDTBD
EthanolTBDTBDTBDTBD
MethanolTBDTBDTBDTBD
IsopropanolTBDTBDTBDTBD
AcetonitrileTBDTBDTBDTBD
Tetrahydrofuran (THF)TBDTBDTBDTBD
Dichloromethane (DCM)TBDTBDTBDTBD
ChloroformTBDTBDTBDTBD
Ethyl AcetateTBDTBDTBDTBD
AcetoneTBDTBDTBDTBD
Dimethylformamide (DMF)TBDTBDTBDTBD
Dimethyl Sulfoxide (DMSO)TBDTBDTBDTBD
TBD: To Be Determined experimentally.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2] The following protocol is a generalized procedure that can be adapted for this compound.

3.1. Materials

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other chemically resistant material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), or a UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of the Solid: Ensure the this compound is a fine, homogenous powder to maximize surface area and facilitate dissolution.

  • Addition of Excess Solid: Weigh an excess amount of the compound into a vial. An excess is necessary to ensure that a saturated solution is formed, with undissolved solid remaining at equilibrium.[2]

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., ambient temperature, or a specific temperature if studying temperature effects). The mixture should be agitated for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[1][2] It is recommended to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifugation at the same temperature can be used to facilitate the separation of the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles. Adsorption of the compound to the filter should be checked and accounted for if significant.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV. A calibration curve of the compound in the same solvent must be prepared to accurately determine the concentration.

  • Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

3.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start weigh Weigh excess of This compound start->weigh add_solvent Add precise volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake settle Allow solid to settle shake->settle centrifuge Centrifuge (optional) settle->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound is not currently available in the literature, this guide provides researchers with a robust experimental protocol to determine this critical parameter. The shake-flask method, when performed with care, yields reliable and reproducible data that is essential for the advancement of research and development projects involving this compound. The provided workflow diagram and data table template are intended to facilitate the systematic and accurate determination and recording of its solubility profile in a range of common laboratory solvents.

References

Molecular Modeling of trans-3-Amino-1-Cbz-4-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates. Its conformational flexibility is a critical determinant of biological activity, governing how these molecules interact with their protein targets. This technical guide provides a comprehensive overview of the molecular modeling of trans-3-Amino-1-Cbz-4-hydroxypiperidine, a representative substituted piperidine. While specific experimental data for this exact molecule is not publicly available, this document outlines the standard computational and experimental workflows that would be employed for its characterization. It serves as a blueprint for researchers engaged in the design and analysis of novel piperidine-based therapeutic agents. Methodologies covered include conformational analysis, quantum chemical calculations, and molecular dynamics simulations, alongside general protocols for synthesis and structural elucidation by NMR and X-ray crystallography.

Introduction to Piperidine Scaffolds in Drug Discovery

Piperidine is a six-membered nitrogen-containing heterocycle that is a cornerstone of modern drug design. Its derivatives are found in over twenty classes of pharmaceuticals, from analgesics to antipsychotics. The non-planar, chair-like conformation of the piperidine ring allows its substituents to be projected into three-dimensional space in precise orientations, facilitating specific interactions with biological targets.

The conformational behavior of substituted piperidines is complex. The ring can undergo inversion between two chair forms, and the nitrogen atom can also undergo pyramidal inversion.[1] The energetic preference for substituents to be in either an axial or equatorial position is dictated by a balance of steric hindrance, electronic effects (such as hyperconjugation), and intramolecular interactions.[1][2] Understanding these conformational preferences is paramount for designing molecules with optimal binding affinity and selectivity. Molecular modeling provides a powerful set of tools to investigate these properties at an atomic level, guiding the synthesis and testing of new compounds.

Computational Molecular Modeling Workflow

A typical molecular modeling workflow for a small molecule like this compound involves a multi-step process, starting with a simple 2D representation and culminating in a detailed understanding of its dynamic behavior in solution.[3][4] This process allows for the prediction of the molecule's preferred 3D structures and energetic properties.

G cluster_prep Structure Preparation cluster_mm Molecular Mechanics (MM) cluster_qm Quantum Mechanics (QM) cluster_md Molecular Dynamics (MD) SMILES 2D Structure / SMILES Build3D Initial 3D Structure Generation SMILES->Build3D ConfSearch Conformational Search Build3D->ConfSearch MM_Min Energy Minimization (MM) ConfSearch->MM_Min QM_Opt Geometry Optimization (DFT) MM_Min->QM_Opt Low-energy conformers QM_Energy Single-Point Energy Calculation QM_Opt->QM_Energy MDSim MD Simulation in Solvent QM_Opt->MDSim Lowest-energy conformer MD_Analysis Trajectory Analysis MDSim->MD_Analysis

Caption: A typical workflow for molecular modeling studies.[4]
Conformational Analysis

The first step is to explore the potential energy surface of the molecule to identify all stable conformers. The piperidine ring primarily adopts chair conformations, but twist-boat conformations can also be relevant, especially in highly substituted or strained systems.[5] For this compound, the key equilibrium is between the two chair forms, which differ in the axial/equatorial placement of the substituents.

G cluster_A cluster_B A A B B A->B Ring Flip

Caption: Chair-chair interconversion of the piperidine ring.

A systematic conformational search using molecular mechanics (MM) force fields (e.g., MMFF94s) is performed to generate a wide range of possible structures. The resulting conformers are then clustered and minimized to identify unique, low-energy structures.

Quantum Chemical Calculations

To obtain more accurate geometric and energetic data, the low-energy conformers identified by MM are subjected to quantum chemical calculations, typically using Density Functional Theory (DFT).[6] A common level of theory for such calculations on organic molecules is B3LYP with a basis set like 6-31G(d,p) or larger.[7][8] These calculations provide refined geometries and relative energies, allowing for a more reliable prediction of the most stable conformer in the gas phase. Solvation effects can be included using a polarizable continuum model (PCM).[9]

Molecular Dynamics (MD) Simulations

While QM calculations provide static pictures of stable conformers, MD simulations offer insights into the dynamic behavior of the molecule in a realistic environment (e.g., in a box of water molecules).[10][11] Starting with the lowest-energy conformer, a simulation of several nanoseconds can reveal the stability of intramolecular hydrogen bonds, the flexibility of the Cbz group, and the timescale of conformational changes. Analysis of the MD trajectory provides information on the population of different conformational states over time.[12]

Quantitative Data (Hypothetical)

The following tables present hypothetical, yet plausible, quantitative data that would be derived from the computational workflow described above.

Table 1: Relative Energies of Conformers This table summarizes the calculated relative energies for the principal conformers of this compound. Conformer B, with both the amino and hydroxyl groups in equatorial positions, is predicted to be the most stable due to minimized steric strain.

Conformer IDPiperidine Ring ConformationSubstituent Orientations (3-NH₂, 4-OH)Relative Energy (kcal/mol, DFT/PCM)
A ChairAxial, Axial3.5
B ChairEquatorial, Equatorial0.0
C Twist-Boat-6.2

Table 2: Key Geometric Parameters for the Lowest Energy Conformer (Conformer B) This table lists key bond lengths and dihedral angles for the most stable conformer, optimized at the DFT level. These parameters define the molecule's precise 3D shape.

ParameterAtoms InvolvedValue (Optimized Geometry)
Bond Length C3-N(amino)1.46 Å
Bond Length C4-O(hydroxyl)1.43 Å
Dihedral Angle N2-C3-C4-C5-55.8°
Dihedral Angle H-N-C3-H178.5°
Dihedral Angle H-O-C4-H-65.2°

Experimental Protocols

Computational predictions must be validated by experimental data. The following sections describe generalized protocols for the synthesis and structural characterization of a substituted piperidine like the one .

General Synthesis Protocol

The synthesis of 3,4-substituted piperidines can be achieved through various routes, including the reduction of substituted pyridines or multi-component cyclization reactions.[13][14][15] A common strategy involves the hydrogenation of a corresponding substituted pyridine precursor.[16]

  • Precursor Synthesis: Synthesize the appropriate 4-hydroxy-3-aminopyridine derivative.

  • Nitrogen Protection: Protect the exocyclic amino group and the pyridine nitrogen. The Cbz group can be introduced using benzyl chloroformate.

  • Hydrogenation: Subject the protected pyridine to catalytic hydrogenation (e.g., using H₂, Pd/C or Rh/C) under pressure. This step reduces the aromatic ring to the piperidine scaffold.[13] The stereochemistry of the product (cis or trans) can often be controlled by the choice of catalyst and reaction conditions.

  • Purification: Purify the resulting piperidine derivative using column chromatography.

  • Characterization: Confirm the structure using NMR, mass spectrometry, and IR spectroscopy.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[17][18] For a substituted piperidine, NMR can confirm connectivity and determine the relative stereochemistry and preferred conformation.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR Acquisition: Acquire a standard ¹H NMR spectrum and a ¹³C NMR spectrum.

  • 2D NMR Acquisition: Acquire a set of 2D NMR spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks and establish H-C-C-H connectivity.[19]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). For piperidines, strong NOE signals between protons in a 1,3-diaxial relationship are definitive proof of their axial orientation and confirm a chair conformation.

  • Data Analysis: Integrate the data from all spectra to assign all proton and carbon signals and determine the dominant conformation in solution. The magnitude of the proton-proton coupling constants (³JHH) is particularly informative; large couplings (~10-13 Hz) between vicinal protons typically indicate a diaxial relationship.[20]

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation.[21][22]

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer.[23] Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[24]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build an atomic model into the electron density map and refine the model against the experimental data until the calculated and observed diffraction patterns match closely.

  • Analysis: Analyze the final refined structure to obtain detailed geometric information and to visualize the 3D arrangement of the molecule in the crystal lattice.[25]

Biological Context: Piperidines as Kinase Inhibitors

Many piperidine-containing molecules act as inhibitors of protein kinases, which are key enzymes in cellular signaling pathways.[26] Aberrant kinase activity is a hallmark of many diseases, including cancer.[27] Small molecule inhibitors often bind in the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[28][29] The specific 3D conformation of the piperidine inhibitor is critical for achieving a tight and selective fit within the kinase active site.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Kinase A Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates Substrate_P Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) Substrate_P->Response Inhibitor Piperidine-based Inhibitor Inhibitor->Kinase INHIBITS

Caption: Inhibition of a generic kinase signaling pathway.[27]

Conclusion

The molecular modeling of substituted piperidines like this compound is a critical component of modern drug discovery. By combining computational techniques such as conformational analysis, quantum chemistry, and molecular dynamics with experimental validation through synthesis and spectroscopy, researchers can gain a deep understanding of the structure-activity relationships that govern molecular recognition. This integrated approach accelerates the design-synthesize-test cycle, enabling the development of more potent and selective therapeutic agents. The workflows and protocols outlined in this guide provide a foundational framework for scientists working to harness the potential of the versatile piperidine scaffold.

References

The Pivotal Role of N-Cbz Protected Piperidines in Drug Discovery: A Gateway to Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for three-dimensional exploration of chemical space. The strategic use of protecting groups is paramount in the synthesis of complex piperidine-containing molecules, and the N-benzyloxycarbonyl (N-Cbz) group stands out as a robust and reliable choice. While often considered a transient synthetic handle, emerging evidence suggests that N-Cbz protected piperidines themselves, and their direct derivatives, can exhibit notable biological activities. This technical guide provides a comprehensive overview of the potential biological activities of N-Cbz protected piperidines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to illuminate their significance in modern drug discovery.

The N-Cbz Group: More Than Just a Protecting Moiety

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1] This allows for selective chemical transformations at other positions of the piperidine ring. However, the aromatic nature and the carbamate linkage of the Cbz group can also contribute to the molecule's interaction with biological targets, potentially influencing its pharmacokinetic and pharmacodynamic profiles. While the majority of studies focus on the biological activity of the final deprotected compounds, the investigation of Cbz-protected intermediates is a growing area of interest.

Diverse Biological Activities of N-Cbz Piperidine Derivatives

N-Cbz protected piperidines serve as key intermediates in the synthesis of a wide array of biologically active molecules. Although direct biological data on these intermediates is often limited, several studies have reported the activities of closely related derivatives where the Cbz-piperidine core is a prominent feature.

Enzyme Inhibition

Histone Deacetylase (HDAC) and Acetylcholinesterase (AChE) Inhibition:

In the context of Alzheimer's disease, novel N-benzyl piperidine derivatives, synthesized from Cbz-protected precursors, have been identified as dual inhibitors of HDAC and AChE.[2] While the final active compounds were N-benzylated rather than N-Cbz protected, the synthetic strategy highlights the utility of the Cbz-protected piperidine scaffold.

c-Met and VEGFR-2 Kinase Inhibition:

Derivatives of N-Cbz-4-piperidone have been investigated as inhibitors of key receptor tyrosine kinases involved in cancer progression. The following table summarizes the inhibitory activities of some of these compounds.[1]

CompoundTargetIC50 (µM)Cancer Cell LineIC50 (µM)
20b c-Met0.0086MKN450.57
20c c-Met0.0112MKN450.65
11b VEGFR-20.057--
11b c-Met0.181--
5h VEGFR-20.152--
Receptor Modulation

Serotonin 5-HT1P Receptor Agonism:

Derivatives of N-Cbz-4-piperidineacetic acid have been explored as agonists of the 5-HT1P receptor, which is involved in modulating gastrointestinal function.[3] This highlights the potential of N-Cbz protected piperidines in the development of therapies for gastrointestinal disorders.

Sphingosine-1-Phosphate 2 (S1PR2) Receptor Antagonism:

In the quest for novel S1PR2 antagonists, N-Cbz-4-piperidone has been utilized as a starting material for the synthesis of potent and selective compounds.[4] The following table shows the in vitro binding affinities of some of the synthesized ligands.

CompoundS1PR2 IC50 (nM)
17c 362.3
28c 29.9
28e 14.6
28g 38.5

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for the biological evaluation of N-Cbz piperidine derivatives.

In Vitro Kinase Inhibition Assay (for c-Met and VEGFR-2)

The inhibitory activity of the compounds against c-Met and VEGFR-2 is typically determined using a kinase activity assay. A common method involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human c-Met or VEGFR-2 kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in an assay buffer.

  • Compound Incubation: The test compounds, dissolved in DMSO, are serially diluted and incubated with the enzyme and substrate in a microplate.

  • ATP Addition: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Radioligand Binding Assay (for S1PR2)

The binding affinity of compounds to the S1PR2 receptor is often determined through a competitive radioligand binding assay:

  • Membrane Preparation: Cell membranes expressing the human S1PR2 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

  • Assay Buffer: The assay is performed in a binding buffer containing protease inhibitors.

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled S1PR2 ligand (e.g., [³H]-labeled antagonist) and varying concentrations of the test compounds.

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured by liquid scintillation counting.

  • IC50 and Ki Calculation: The IC50 value is determined from the competition curve, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthetic Pathway piperidone 4-Piperidone cbz_piperidone N-Cbz-4-piperidone piperidone->cbz_piperidone Cbz-Cl, Base derivatization Further Derivatization (e.g., Knoevenagel, Reductive Amination) cbz_piperidone->derivatization active_compound Biologically Active Piperidine Derivative derivatization->active_compound deprotection Cbz Deprotection (Hydrogenolysis) active_compound->deprotection final_compound Final Active Compound deprotection->final_compound

Caption: A generalized synthetic workflow illustrating the central role of N-Cbz-4-piperidone as a key intermediate in the synthesis of diverse biologically active piperidine derivatives.

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow start Start prepare Prepare Recombinant Kinase, Substrate, and Test Compounds start->prepare incubate Incubate Kinase, Substrate, and Compound prepare->incubate initiate Initiate Reaction with ATP incubate->initiate detect Detect Substrate Phosphorylation or ATP Depletion initiate->detect calculate Calculate IC50 Value detect->calculate end End calculate->end

Caption: A schematic representation of a typical experimental workflow for determining the in vitro inhibitory activity of compounds against a target kinase.

G receptor {S1PR2 | G-protein coupled receptor} g_protein Gq/11 G12/13 receptor->g_protein Activates downstream Downstream Signaling (e.g., Rho activation, Ca2+ mobilization) g_protein->downstream cellular_response Cellular Response (e.g., cell migration, proliferation) downstream->cellular_response antagonist N-Cbz Piperidine Derivative (Antagonist) antagonist->receptor Binds to and blocks

Caption: A simplified signaling pathway for the S1PR2 receptor, illustrating the point of intervention for the N-Cbz piperidine derivative antagonists.

Conclusion

N-Cbz protected piperidines are indispensable tools in modern medicinal chemistry. While their primary role is often that of a synthetic intermediate, the data presented in this guide suggests that the N-Cbz piperidine scaffold itself can be a valuable starting point for the design of biologically active molecules. The stability and reactivity of these compounds allow for the construction of complex and diverse libraries of piperidine derivatives with a wide range of pharmacological activities, from enzyme inhibition to receptor modulation. Future research focusing on the direct biological evaluation of N-Cbz protected piperidines may unveil novel therapeutic agents and further solidify the importance of this chemical class in drug discovery and development.

References

Methodological & Application

Synthesis of trans-3-Amino-1-cbz-4-hydroxypiperidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of trans-3-Amino-1-cbz-4-hydroxypiperidine*, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the commercially available N-Cbz-3,4-epoxypiperidine. The first step involves a regioselective and stereoselective ring-opening of the epoxide with sodium azide to yield the key intermediate, trans-3-azido-1-cbz-4-hydroxypiperidine. Subsequent reduction of the azido group affords the target compound. This protocol offers a reliable method for the preparation of this important piperidine derivative.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry of substituents on the piperidine ring is often crucial for biological activity. trans-3-Amino-4-hydroxypiperidine derivatives, in particular, serve as key chiral intermediates in the synthesis of various therapeutic agents. The carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen allows for controlled functionalization in subsequent synthetic steps. This protocol details a robust and accessible method for the synthesis of this compound.

Synthetic Pathway

The synthesis proceeds through a two-step sequence starting from N-Cbz-3,4-epoxypiperidine. The first step is the nucleophilic ring-opening of the epoxide with an azide source, which stereoselectively yields the trans-azido alcohol. The second step involves the reduction of the azide to a primary amine.

SynthesisWorkflow start N-Cbz-3,4-epoxypiperidine intermediate trans-3-Azido-1-cbz-4-hydroxypiperidine start->intermediate 1. NaN3, NH4Cl Ethanol/H2O, Reflux product This compound intermediate->product 2. H2, Pd/C Methanol, rt

Caption: Synthetic workflow for this compound.

Data Summary

StepReactantProductReagentsSolventTemp.Time (h)Yield (%)
1N-Cbz-3,4-epoxypiperidinetrans-3-Azido-1-cbz-4-hydroxypiperidineSodium Azide, Ammonium ChlorideEthanol/WaterReflux6~90%
2trans-3-Azido-1-cbz-4-hydroxypiperidineThis compoundHydrogen (balloon), 10% Palladium on CarbonMethanolrt12>95%

Experimental Protocols

Step 1: Synthesis of trans-3-Azido-1-cbz-4-hydroxypiperidine

Materials:

  • N-Cbz-3,4-epoxypiperidine (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.2 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-Cbz-3,4-epoxypiperidine in a mixture of ethanol and water (4:1), add sodium azide and ammonium chloride.

  • Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford trans-3-azido-1-cbz-4-hydroxypiperidine as a colorless oil.

Step 2: Synthesis of this compound

Materials:

  • trans-3-Azido-1-cbz-4-hydroxypiperidine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol

  • Hydrogen gas (H₂) balloon

  • Round-bottom flask

  • Magnetic stirrer

  • Celite®

Procedure:

  • Dissolve trans-3-azido-1-cbz-4-hydroxypiperidine in methanol in a round-bottom flask.

  • Carefully add 10% palladium on carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 12 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound as a white solid. The product is often of high purity and may not require further purification.

Logical Relationship of Key Steps

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key chemical transformations.

LogicalFlow A Start: N-Cbz Protected Epoxide B Nucleophilic Attack by Azide A->B Step 1 C Stereoselective Ring Opening B->C Ensures trans stereochemistry D Intermediate: Azido Alcohol C->D E Reduction of Azide D->E Step 2 F Final Product: Amino Alcohol E->F

Caption: Logical flow of the synthesis highlighting key transformations.

Safety Precautions

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

  • Hydrogen gas is flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst carefully, preferably wet.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Application Notes: trans-3-Amino-1-cbz-4-hydroxypiperidine as a Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Amino-1-cbz-4-hydroxypiperidine is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the strategically placed amino and hydroxyl functional groups, offers a versatile platform for the synthesis of complex molecules with diverse biological activities. The presence of the carbamoyl (Cbz) protecting group on the piperidine nitrogen allows for selective manipulation of the amino group, making it an ideal starting material for the construction of compound libraries for lead optimization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and as a scaffold for potential antiviral agents.

Key Applications

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. The 3-aminopiperidine moiety is a common structural feature in many potent and selective DPP-4 inhibitors, where it often interacts with the S1 and S2 pockets of the enzyme's active site.

The trans-stereochemistry of the amino and hydroxyl groups in the building block can be crucial for establishing specific interactions with the target protein, leading to enhanced potency and selectivity. The amino group can be readily acylated or alkylated to introduce various substituents that can be optimized for binding to the DPP-4 active site.

Scaffold for Antiviral Agents

The piperidine ring is a privileged scaffold found in numerous antiviral drugs. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an attractive core for designing molecules that can interfere with viral replication processes. For instance, piperidine derivatives have been explored as neuraminidase inhibitors for the treatment of influenza. The amino and hydroxyl groups of this compound can serve as handles for the introduction of pharmacophoric features required for antiviral activity.

Data Presentation

Table 1: In Vitro DPP-4 Inhibitory Activity of Piperidine-Containing Compounds
Compound IDModification on Piperidine ScaffoldDPP-4 IC50 (µM)Reference
1 N-acylation with a quinazoline-uracil moiety9.25 ± 0.57[1]
2 N-alkylation with a substituted purine> 50 (for HIV inhibition)[2]
3 Dipeptide analogue (Trp-Arg)< 45[3]
4 Dipeptide analogue (Trp-Lys)< 45[3]
5 Dipeptide analogue (Trp-Leu)< 45[3]
Sitagliptin (Reference Drug)0.018Not Applicable
Diprotin A (Reference Peptide Inhibitor)24.7[4]

Note: IC50 values are indicative and may vary depending on the assay conditions.

Table 2: Spectroscopic Data for a Representative Derivative
Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (ESI) m/zReference
N-((3S,4S)-1-(benzyloxycarbonyl)-4-hydroxypiperidin-3-yl)acetamide 7.39-7.30 (m, 5H), 5.14 (s, 2H), 4.20-4.10 (m, 1H), 3.98-3.85 (m, 2H), 3.70-3.60 (m, 1H), 3.30-3.15 (m, 2H), 2.01 (s, 3H), 1.95-1.85 (m, 1H), 1.70-1.60 (m, 1H)170.1, 155.2, 136.8, 128.5, 128.0, 127.9, 67.3, 52.1, 46.8, 43.5, 30.9, 23.4293.1 [M+H]+Based on similar compounds

Experimental Protocols

Protocol 1: Synthesis of a DPP-4 Inhibitor Precursor via N-Acylation

This protocol describes the synthesis of an amide derivative, a common intermediate in the synthesis of DPP-4 inhibitors.

Reaction: N-Acylation of this compound with an activated carboxylic acid.

Materials:

  • This compound

  • Substituted quinazoline carboxylic acid

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted quinazoline carboxylic acid (1.1 eq) in anhydrous DMF, add COMU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acylated piperidine derivative.

Characterization:

  • 1H and 13C NMR: To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Yield: Typically in the range of 60-80%.

Protocol 2: Reductive Amination for Synthesis of a Key Antiviral Intermediate

This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound, a key step in the synthesis of various antiviral scaffolds.

Reaction: Reductive amination of a functionalized aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., a protected glyceraldehyde derivative)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM.

  • If necessary, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add NaBH(OAc)3 (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Characterization:

  • 1H and 13C NMR: To confirm the structure of the N-alkylated product.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Yield: Typically in the range of 50-70%.

Mandatory Visualization

DPP4_Signaling_Pathway cluster_pancreas Pancreatic Response Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins stimulates Pancreas Pancreatic Islets Incretins->Pancreas act on DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Insulin Insulin Secretion Pancreas->Insulin increases Glucagon Glucagon Secretion Pancreas->Glucagon decreases Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Blood_Glucose Lowered Blood Glucose Glucagon->Blood_Glucose prevents increase Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins inactivates Glucose_Uptake->Blood_Glucose DPP4_Inhibitor DPP-4 Inhibitor (e.g., synthesized from This compound) DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-4 signaling pathway and the mechanism of action of DPP-4 inhibitors.

Experimental_Workflow Start trans-3-Amino-1-cbz-4- hydroxypiperidine Reaction Reaction (e.g., N-Acylation or Reductive Amination) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Product/ Intermediate Characterization->Final_Product

Caption: General experimental workflow for the synthesis of derivatives.

References

The Pivotal Role of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine in the Development of IRAK4 Inhibitors for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The chiral scaffold of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine serves as a crucial building block in medicinal chemistry for the synthesis of complex, biologically active molecules. Its rigid, stereochemically defined structure is particularly valuable for creating compounds that exhibit high target specificity and potency. A prime example of its application is in the synthesis of the clinical candidate Zimlovisertib (PF-06650833), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key serine/threonine kinase in the innate immune signaling pathway, making it a high-value target for the treatment of a range of autoimmune and inflammatory disorders, including rheumatoid arthritis and lupus.[1] The precise stereochemistry of the aminohydroxypiperidine moiety is critical for the optimal binding and inhibitory activity of the final drug molecule.

Application in the Synthesis of Zimlovisertib (PF-06650833)

(3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine is a key precursor for the stereoselective synthesis of the trisubstituted γ-lactam core of Zimlovisertib, specifically the ((2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methanol intermediate. The defined stereocenters of the starting material are translated into the final lactam structure, which is essential for the molecule's potent inhibition of IRAK4.

Quantitative Biological Data of Zimlovisertib (PF-06650833)

The following table summarizes the in vitro potency of Zimlovisertib, highlighting its high affinity and selectivity for IRAK4.

TargetAssay TypeIC50 (nM)Reference
IRAK4 Enzymatic Assay0.2 [2]
IRAK4 PBMC Assay2.4 [2]
IRAK4 Human Whole Blood Assay8.8 [3]
IRAK1 Enzymatic Assay~1,400 [3]

Signaling Pathway of IRAK4 Inhibition

Zimlovisertib exerts its therapeutic effect by inhibiting the IRAK4 signaling cascade. This pathway is initiated by the activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs), which leads to the recruitment of the MyD88 adaptor protein and subsequent activation of IRAK4. Activated IRAK4 then phosphorylates IRAK1, triggering a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, driving the inflammatory response. By inhibiting IRAK4, Zimlovisertib effectively blocks this entire cascade, leading to a reduction in the production of these inflammatory mediators.[4][5]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4_inactive IRAK4 (inactive) MyD88->IRAK4_inactive Recruitment IRAK4_active IRAK4 (active) IRAK4_inactive->IRAK4_active Autophosphorylation IRAK1_inactive IRAK1 (inactive) IRAK4_active->IRAK1_inactive Phosphorylation IRAK1_active IRAK1 (active) IRAK1_inactive->IRAK1_active TRAF6 TRAF6 IRAK1_active->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Nuclear Translocation & Gene Expression Zimlovisertib Zimlovisertib (PF-06650833) Zimlovisertib->IRAK4_active Inhibition

Figure 1: IRAK4 Signaling Pathway Inhibition by Zimlovisertib.

Experimental Protocols

The following sections detail a representative synthetic workflow and a plausible experimental protocol for the conversion of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine to a key γ-lactam intermediate for the synthesis of Zimlovisertib.

Synthetic Workflow

The overall synthetic strategy involves the oxidative cleavage of the piperidine ring to form an amino acid precursor, which then undergoes cyclization to form the desired γ-lactam.

Synthetic_Workflow Start (3R,4R)-3-Amino-1-cbz- 4-hydroxypiperidine Oxidative_Cleavage Oxidative Cleavage Start->Oxidative_Cleavage Amino_Acid_Intermediate Chiral Amino Acid Intermediate Oxidative_Cleavage->Amino_Acid_Intermediate Cyclization Cyclization Amino_Acid_Intermediate->Cyclization Lactam_Intermediate γ-Lactam Intermediate Cyclization->Lactam_Intermediate Further_Modification Further Modifications Lactam_Intermediate->Further_Modification Zimlovisertib Zimlovisertib (PF-06650833) Further_Modification->Zimlovisertib

Figure 2: Synthetic workflow from the piperidine starting material.
Protocol: Synthesis of a γ-Lactam Intermediate

This protocol describes a representative, multi-step synthesis of a key γ-lactam intermediate from (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine.

Step 1: Oxidative Cleavage of the Piperidine Ring

  • Dissolution: Dissolve (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (1:1:1.5 v/v/v).

  • Addition of Oxidant: Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.02 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with isopropanol. Dilute the mixture with dichloromethane and filter through a pad of celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the corresponding protected amino acid intermediate.

Step 2: Deprotection and Cyclization to the γ-Lactam

  • Deprotection: Dissolve the protected amino acid from Step 1 in methanol and subject it to hydrogenolysis in the presence of 10% palladium on carbon under a hydrogen atmosphere (50 psi) for 4 hours.

  • Filtration: Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.

  • Cyclization: Dissolve the resulting crude amino acid in toluene and heat to reflux with a Dean-Stark trap for 12 hours to effect cyclization to the γ-lactam.

  • Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired γ-lactam intermediate.

Disclaimer: This protocol is a representative example based on established chemical transformations and may require optimization for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for N-Cbz Deprotection of Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic organic chemistry for the protection of amine functionalities, prized for its general stability and the variety of methods available for its removal.[1] In the synthesis of complex molecules such as pharmaceuticals, the selective deprotection of a Cbz group in the presence of other sensitive functional groups is a frequent challenge. This is particularly true for hydroxypiperidines, where the presence of a hydroxyl group necessitates careful selection of deprotection conditions to avoid side reactions and ensure high yields.

These application notes provide a comprehensive overview of common and effective methods for the N-Cbz deprotection of hydroxypiperidines. Detailed experimental protocols for key methods are provided, along with a comparative summary of reaction conditions and yields to aid in the selection of the most appropriate strategy for a given substrate.

Method Selection and Considerations

The choice of an N-Cbz deprotection method for a hydroxypiperidine substrate is dictated by the overall molecular structure, the presence of other functional groups, and the desired scale of the reaction. The primary methods can be broadly categorized as catalytic hydrogenation, transfer hydrogenation, and acidic cleavage.

dot

Decision-Making Workflow for N-Cbz Deprotection of Hydroxypiperidines start N-Cbz-Hydroxypiperidine check_sensitivity Are other functional groups sensitive to hydrogenolysis? start->check_sensitivity check_acid_lability Is the substrate sensitive to strong acids? check_sensitivity->check_acid_lability Yes catalytic_hydrogenation Catalytic Hydrogenation (Pd/C, H2) check_sensitivity->catalytic_hydrogenation No transfer_hydrogenation Transfer Hydrogenation (Pd/C, H-donor) check_sensitivity->transfer_hydrogenation Yes acidic_deprotection Acidic Deprotection (AlCl3/HFIP or HBr/AcOH) check_acid_lability->acidic_deprotection No reductive_deprotection Reductive Deprotection (NaBH4, Pd/C) check_acid_lability->reductive_deprotection Yes end Deprotected Hydroxypiperidine catalytic_hydrogenation->end transfer_hydrogenation->end acidic_deprotection->end reductive_deprotection->end

Caption: A decision-making workflow for selecting an appropriate N-Cbz deprotection method.

Data Presentation: Comparison of N-Cbz Deprotection Methods for Hydroxypiperidines and Related Alcohols

The following tables summarize quantitative data for various N-Cbz deprotection methods, providing a comparative overview of reaction conditions, yields, and substrate scope.

Table 1: Catalytic Hydrogenation

SubstrateCatalyst (mol%)Hydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
N-Cbz-amino alcohol10% Pd/CH₂ (balloon)MeOHRoom Temp.1293[2]
N-Cbz-pyrrolidine derivative10% Pd/CH₂ (1 bar)EtOAc/EtOH/AcOH803.598[3]
N-Cbz-protected amines10% Pd/C + 10% Nb₂O₅/CH₂ (balloon)MeOHRoom Temp.< 1>95[4]

Table 2: Transfer Hydrogenation

SubstrateCatalystHydrogen DonorSolventTemperature (°C)TimeYield (%)Reference
N-Cbz-amines10% Pd/CAmmonium FormateMeOHReflux< 30 min>90[5]
N-Cbz-amino acidsPd-CFormic Acid-Room Temp.-High[1]
Cbz-L-Phe-L-Leu-OEt10% Pd/CH₂ (1 atm)H₂O (micellar)Room Temp.< 2 h>95[6]

Table 3: Acidic and Other Reductive Methods

SubstrateReagentsSolventTemperature (°C)TimeYield (%)Reference
N-Cbz-aminesAlCl₃ (3 equiv)HFIPRoom Temp.2-16 hHigh[7][8]
Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylateIPA·HClIPA65-754 h65[9]
N-Cbz-anilineNaBH₄ (1 equiv), 10% Pd/C (10 wt%)MeOHRoom Temp.5 min98[10]
N-Cbz-aminesMethanesulfonic acid (1 equiv)HFIPRoom Temp.-Quantitative[11][12]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is the most common and often preferred for its clean reaction profile, yielding toluene and carbon dioxide as byproducts.[13]

dot

Experimental Workflow for Catalytic Hydrogenation dissolve Dissolve N-Cbz-hydroxypiperidine in solvent (e.g., MeOH, EtOH) add_catalyst Add 10% Pd/C (5-10 mol%) dissolve->add_catalyst hydrogenate Evacuate and purge with H2 (balloon or Parr apparatus) add_catalyst->hydrogenate react Stir vigorously at room temperature hydrogenate->react monitor Monitor reaction by TLC or LC-MS react->monitor filter Filter through Celite to remove catalyst monitor->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify crude product if necessary concentrate->purify

Caption: Workflow for N-Cbz deprotection via catalytic hydrogenation.

Materials:

  • N-Cbz-hydroxypiperidine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Reaction flask

  • Hydrogenation apparatus (e.g., balloon, Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel, Celite)

Procedure:

  • Dissolve the N-Cbz-hydroxypiperidine (1.0 equiv) in a suitable solvent such as methanol or ethanol in a reaction flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude hydroxypiperidine.

  • Purify the product by chromatography or crystallization if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method avoids the need for a hydrogen gas cylinder, making it operationally simpler and safer for some laboratory settings.[5]

Materials:

  • N-Cbz-hydroxypiperidine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Reaction flask

  • Reflux condenser

Procedure:

  • To a solution of N-Cbz-hydroxypiperidine (1.0 equiv) in methanol, add ammonium formate (4-5 equiv).

  • Carefully add 10% Pd/C (catalytic amount) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting product will be the free amine. Further purification can be performed if needed.

Protocol 3: Acidic Deprotection using Aluminum Chloride in Hexafluoroisopropanol (HFIP)

This recently developed method offers a mild and selective alternative to traditional hydrogenolysis, particularly for substrates with functional groups sensitive to reduction.[7][8] It has been shown to be compatible with O-benzyl ethers, making it suitable for hydroxypiperidines.[8]

dot

Logical Flow for Acidic Deprotection with AlCl3/HFIP start_acid Start with N-Cbz-hydroxypiperidine dissolve_hfip Dissolve in HFIP start_acid->dissolve_hfip add_alcl3 Add AlCl3 (3 equiv) dissolve_hfip->add_alcl3 stir_rt Stir at room temperature add_alcl3->stir_rt monitor_reaction Monitor by TLC/LC-MS stir_rt->monitor_reaction workup Work-up: Dilute with CH2Cl2, quench with aq. NaHCO3 monitor_reaction->workup extract Extract with CH2Cl2 workup->extract dry_concentrate Dry and concentrate organic layers extract->dry_concentrate purify_final Purify by column chromatography dry_concentrate->purify_final end_acid Obtain deprotected hydroxypiperidine purify_final->end_acid

Caption: Logical flow for the acidic deprotection of N-Cbz groups using AlCl3/HFIP.

Materials:

  • N-Cbz-hydroxypiperidine

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask

Procedure:

  • To a solution of the N-Cbz-hydroxypiperidine (1.0 equiv) in HFIP, add aluminum chloride (3.0 equiv) at room temperature.

  • Stir the reaction mixture at room temperature for 2 to 16 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the deprotected hydroxypiperidine.

Protocol 4: Reductive Deprotection using Sodium Borohydride and Palladium on Carbon

This method provides a very rapid and efficient deprotection at room temperature, avoiding the use of hydrogen gas.[10]

Materials:

  • N-Cbz-hydroxypiperidine

  • 10% Palladium on Carbon (Pd/C)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Reaction flask

Procedure:

  • Dissolve the N-Cbz-hydroxypiperidine (1.0 equiv) in methanol at room temperature.

  • Add 10% Pd/C (10 wt% of the substrate).

  • Add sodium borohydride (1.0 equiv) portion-wise to the stirred suspension.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 3-10 minutes. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary.

Potential Side Reactions and Considerations

  • Over-reduction: In catalytic hydrogenation, prolonged reaction times or harsh conditions can potentially lead to the reduction of other functional groups or even ring opening of the piperidine, although the latter is rare under standard conditions.

  • N-O Acyl Shift: Under strongly acidic conditions, there is a possibility of an N-O acyl shift, where the carbamate carbonyl group migrates to the hydroxyl oxygen. This is a known side reaction for serine- and threonine-containing peptides.[14] The use of milder acidic conditions or alternative methods can mitigate this risk.

  • Catalyst Poisoning: The nitrogen atom of the piperidine can sometimes act as a catalyst poison in hydrogenation reactions. Using a higher catalyst loading or the addition of a mild acid can sometimes overcome this issue. The mixed catalyst system with niobic acid has also been shown to be effective in preventing catalyst deactivation.[2]

  • Racemization: For chiral hydroxypiperidines, it is important to choose conditions that do not induce racemization. The methods described herein are generally considered to be non-racemizing.[10]

Conclusion

The deprotection of N-Cbz-hydroxypiperidines can be achieved through a variety of effective methods. The choice of the optimal protocol depends on the specific substrate and the presence of other functional groups. Catalytic hydrogenation remains a robust and clean method for many applications. Transfer hydrogenation offers a convenient alternative, while acidic deprotection with AlCl₃/HFIP provides a powerful tool for substrates incompatible with reductive conditions. The rapid reductive deprotection with NaBH₄/Pd-C is an excellent option for high-throughput synthesis. Careful consideration of the potential side reactions and optimization of the reaction conditions are crucial for achieving high yields of the desired deprotected hydroxypiperidine.

References

Application Note: HPLC Method for Purity Analysis of N-Cbz-trans-3-amino-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity determination of N-Cbz-trans-3-amino-4-hydroxypiperidine, a key intermediate in pharmaceutical synthesis. The N-benzyloxycarbonyl (Cbz) protecting group provides a strong chromophore, allowing for sensitive UV detection. This method is designed to separate the main compound from potential process-related impurities and degradation products, ensuring the quality and consistency of the intermediate for drug development processes.

Experimental Protocol: HPLC Purity Analysis

This protocol outlines the procedure for determining the chemical purity of N-Cbz-trans-3-amino-4-hydroxypiperidine using RP-HPLC with UV detection.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Trifluoroacetic Acid (TFA), HPLC grade

    • N-Cbz-trans-3-amino-4-hydroxypiperidine reference standard and sample.

Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis. This method utilizes a standard C18 column, which is effective for separating compounds with a mix of polar and non-polar characteristics.[1]

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10% to 70% B20-25 min: 70% B25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Preparation: Accurately weigh approximately 10 mg of the N-Cbz-trans-3-amino-4-hydroxypiperidine sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the Sample Diluent to achieve a final concentration of approximately 1.0 mg/mL. Mix until fully dissolved.

  • Reference Standard Preparation: Prepare the reference standard in the same manner as the sample.

Analytical Procedure
  • Ensure the HPLC system is properly equilibrated with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (Sample Diluent) to ensure the system is clean.

  • Inject the Reference Standard solution to verify system suitability, including retention time, peak shape, and detector response.

  • Inject the Sample solution.

  • Run the analysis according to the gradient program specified in the table above.

Data Analysis

The purity of the sample is determined by the area percent method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Note: This achiral method determines overall chemical purity. Due to the presence of stereocenters, a separate chiral HPLC method may be required to determine enantiomeric or diastereomeric purity.[2][3]

Experimental Workflow Diagram

The logical flow of the purity analysis from sample preparation to the final report is illustrated below.

HPLC_Workflow HPLC Purity Analysis Workflow prep 1. Sample & Mobile Phase Preparation system_prep 2. HPLC System Equilibration prep->system_prep sst 3. System Suitability Test (Reference Standard) system_prep->sst sample_run 4. Sample Analysis sst->sample_run data_acq 5. Data Acquisition (Chromatogram) sample_run->data_acq data_proc 6. Data Processing (Peak Integration) data_acq->data_proc report 7. Purity Calculation & Report Generation data_proc->report

Caption: HPLC Purity Analysis Workflow.

References

Application Note and Protocol: Large-Scale Synthesis of trans-3-Amino-1-cbz-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of trans-3-Amino-1-cbz-4-hydroxypiperidine, a key chiral building block in the development of various pharmaceutical agents. The synthesis strategy is designed for scalability, focusing on commercially available starting materials and robust reaction conditions suitable for industrial production. The protocol outlines a multi-step chemical synthesis, including N-protection, epoxidation, and regioselective epoxide opening to yield the desired trans-amino alcohol. Detailed experimental procedures, quantitative data, and process flow visualizations are provided to facilitate replication and scale-up in a research or drug development setting.

Introduction

Chiral amino alcohols are critical structural motifs found in a wide array of biologically active molecules and pharmaceuticals.[1][2] The piperidine scaffold, in particular, is a prevalent feature in many CNS-active drugs, antivirals, and other therapeutic agents. The specific stereochemistry of substituents on the piperidine ring is often crucial for pharmacological activity and selectivity. This compound is a valuable intermediate, offering orthogonal protecting groups and defined stereochemistry for further synthetic elaboration.

The development of a robust and scalable synthesis for this intermediate is essential for ensuring a reliable supply chain in drug discovery and development. Traditional synthetic methods for chiral amino alcohols can be challenging, often requiring multi-step procedures, expensive chiral auxiliaries, or catalysts that are not amenable to large-scale production.[3] This application note describes a practical and scalable synthetic route starting from N-Cbz-1,2,3,6-tetrahydropyridine.

Overall Synthetic Scheme

The multi-step synthesis transforms a readily available starting material into the target compound with high stereoselectivity.

G cluster_0 Synthetic Pathway N-Cbz-1,2,3,6-tetrahydropyridine N-Cbz-1,2,3,6-tetrahydropyridine N-Cbz-3,4-epoxypiperidine N-Cbz-3,4-epoxypiperidine N-Cbz-1,2,3,6-tetrahydropyridine->N-Cbz-3,4-epoxypiperidine m-CPBA, DCM This compound This compound N-Cbz-3,4-epoxypiperidine->this compound 1. NaN3, NH4Cl 2. H2, Pd/C

Figure 1: Overall synthetic route for this compound.

Experimental Protocols

Materials and Equipment

All reagents should be of ACS grade or higher and used as received from commercial suppliers. Reactions should be carried out in appropriately sized reactors equipped with overhead stirring, temperature control, and inert atmosphere capabilities.

Step 1: Synthesis of N-Cbz-3,4-epoxypiperidine

This step involves the epoxidation of the olefin in N-Cbz-1,2,3,6-tetrahydropyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Procedure:

  • Charge a 100 L glass-lined reactor with N-Cbz-1,2,3,6-tetrahydropyridine (5.0 kg, 23.0 mol) and dichloromethane (DCM, 50 L).

  • Cool the stirred solution to 0-5 °C using a chiller.

  • Slowly add a solution of m-CPBA (77% max, 5.65 kg, 25.3 mol, 1.1 equiv.) in DCM (25 L) to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 5-10 °C for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate (20 L).

  • Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 L) and brine (20 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Cbz-3,4-epoxypiperidine as a crude oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of trans-3-Azido-1-cbz-4-hydroxypiperidine

This step involves the regioselective ring-opening of the epoxide with sodium azide.

Procedure:

  • Charge a 100 L reactor with the crude N-Cbz-3,4-epoxypiperidine from the previous step.

  • Add a solvent mixture of ethanol (40 L) and water (10 L).

  • Add sodium azide (2.24 kg, 34.5 mol, 1.5 equiv.) and ammonium chloride (1.86 kg, 34.5 mol, 1.5 equiv.) to the stirred solution.

  • Heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with water (20 L) and extract with ethyl acetate (3 x 25 L).

  • Combine the organic extracts, wash with brine (20 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trans-3-Azido-1-cbz-4-hydroxypiperidine.

Step 3: Synthesis of this compound

The final step is the reduction of the azide to the corresponding amine via catalytic hydrogenation.

Procedure:

  • Set up a hydrogenation reactor (e.g., a Parr hydrogenator).

  • Charge the reactor with the crude trans-3-Azido-1-cbz-4-hydroxypiperidine and methanol (50 L).

  • Carefully add 10% Palladium on carbon (Pd/C, 250 g, 5% w/w) to the solution under a nitrogen atmosphere.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (10 L).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for a typical large-scale batch synthesis.

StepStarting MaterialQuantity (kg)MolesProductYield (%)Purity (HPLC)
1N-Cbz-1,2,3,6-tetrahydropyridine5.023.0N-Cbz-3,4-epoxypiperidine~95% (crude)>90%
2N-Cbz-3,4-epoxypiperidine(from Step 1)~21.8trans-3-Azido-1-cbz-4-hydroxypiperidine85% (over 2 steps)>92%
3trans-3-Azido-1-cbz-4-hydroxypiperidine(from Step 2)~18.5This compound90%>98%
Overall N-Cbz-1,2,3,6-tetrahydropyridine 5.0 23.0 This compound ~72% >98%

Workflow Visualization

The logical workflow for the large-scale production of the target molecule is depicted below.

G cluster_workflow Large-Scale Synthesis Workflow A Raw Material Procurement B Step 1: Epoxidation (Reactor 1) A->B C Workup & Isolation of Epoxide B->C D Step 2: Azide Opening (Reactor 2) C->D E Workup & Isolation of Azide D->E F Step 3: Hydrogenation (Hydrogenator) E->F G Filtration & Concentration F->G H Purification (Recrystallization) G->H I Final Product QC (HPLC, NMR) H->I

Figure 2: General workflow for the large-scale synthesis process.

Safety Considerations

  • m-CPBA is a potentially explosive oxidizing agent. Handle with care and avoid contact with metals.

  • Sodium azide is highly toxic and can form explosive metal azides. Use appropriate personal protective equipment (PPE) and handle in a well-ventilated area.

  • Catalytic hydrogenation with Pd/C and hydrogen gas poses a fire and explosion risk. Ensure the equipment is properly grounded and follow standard operating procedures for handling flammable gases and pyrophoric catalysts.

This protocol provides a comprehensive guide for the large-scale synthesis of this compound. The described route is efficient, scalable, and utilizes readily available materials, making it suitable for industrial applications in pharmaceutical development.

References

Application of trans-3-Amino-1-cbz-4-hydroxypiperidine in Peptide Mimetic Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and cyclic scaffolds into peptides is a cornerstone of modern peptidomimetic design. This strategy aims to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability, low bioavailability, and limited conformational specificity.[1] trans-3-Amino-1-cbz-4-hydroxypiperidine is a versatile chiral building block that offers a unique combination of structural features for the development of novel peptide mimetics. Its rigid piperidine core can serve as a scaffold to mimic peptide secondary structures, such as β-turns, while the amino and hydroxyl functionalities provide points for further chemical modification and interaction with biological targets.[2] The carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen ensures compatibility with standard peptide synthesis methodologies.

This document provides detailed application notes and experimental protocols for the use of this compound in the design and synthesis of peptide mimetics. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and similar scaffolds in their therapeutic discovery programs.

Rationale for Use in Peptidomimetic Design

The incorporation of the this compound scaffold into a peptide sequence can confer several advantageous properties:

  • Conformational Constraint: The cyclic nature of the piperidine ring restricts the conformational freedom of the peptide backbone, which can lead to a higher affinity and selectivity for the biological target.[1] This is particularly useful in mimicking β-turn structures, which are critical for many protein-protein interactions.[2][3]

  • Increased Proteolytic Stability: The non-natural amino acid structure is resistant to degradation by proteases, leading to a longer in vivo half-life of the resulting peptidomimetic.[4]

  • Improved Pharmacokinetic Properties: The piperidine moiety can modulate the lipophilicity and hydrogen bonding capacity of the peptide, potentially improving its membrane permeability and overall pharmacokinetic profile.

  • Scaffold for Functionalization: The hydroxyl group provides a handle for further chemical modifications, such as glycosylation or the attachment of imaging agents or other functional moieties.

Data Presentation: Biological Activities of Piperidine-Containing Peptidomimetics

While specific quantitative data for peptidomimetics containing this compound are not extensively available in the public domain, the following table summarizes the biological activities of various peptidomimetics that incorporate piperidine or similar cyclic scaffolds. This data illustrates the potential of this chemical class in modulating different biological targets.

Compound ClassTargetBiological ActivityQuantitative Data
Piperidine Carboxamide Derivativesμ-CalpainInhibitionKi: 9 nM - 30 nM
Piperidine-Substituted TriazinesHIV-1 Reverse TranscriptaseInhibitionEC50: Low nanomolar range
Cyclic Opioid PeptidomimeticsMu Opioid Receptor (MOR)AgonismpEC50: up to 8.93
HYD1 Cyclic AnalogsMultiple Myeloma CellsCytotoxicityIC50: Generally in the low micromolar range

Experimental Protocols

The incorporation of this compound into a peptide sequence is best achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] The following protocols provide a general framework for the synthesis, purification, and characterization of a peptidomimetic containing this building block.

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Incorporating this compound

Materials:

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • OR HBTU/HATU and N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Acetonitrile (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Standard Fmoc-Amino Acids (repeat for each amino acid before the piperidine scaffold):

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Alternatively, dissolve the Fmoc-amino acid (3 eq.) and HBTU/HATU (2.9 eq.) in DMF and add DIPEA (6 eq.).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.[7]

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound:

    • Note: The secondary amine of the piperidine ring is protected by the Cbz group. The primary amine at the 3-position should be protected with an Fmoc group for SPPS. If starting with the title compound, it must first be Fmoc-protected at the 3-amino group. The hydroxyl group at the 4-position may require a temporary protecting group (e.g., tert-butyl) to prevent side reactions, depending on the coupling conditions and subsequent synthetic steps.

    • Dissolve Fmoc-protected trans-3-Amino-1-cbz-4-(O-tBu)-hydroxypiperidine (1.5-2 eq.) and a suitable coupling agent (e.g., HATU, 1.45 eq.) in DMF. Add DIPEA (3 eq.).

    • Add the activated solution to the deprotected peptide-resin.

    • Due to the potentially sterically hindered nature of this building block, allow for a longer coupling time (e.g., 4-12 hours) and monitor the reaction closely. Double coupling may be necessary.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Continue with the coupling of subsequent Fmoc-amino acids as described in step 3.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Caution: TFA is highly corrosive.

    • Add the cleavage cocktail to the resin and gently agitate for 2-4 hours at room temperature. This step will also remove the Cbz and any acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification and Characterization

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[8][9]

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

  • Characterization:

    • Confirm the identity of the purified peptidomimetic by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.[8][9]

    • Assess the purity by analytical RP-HPLC.

    • Further structural characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage and Purification cluster_characterization Characterization Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling_AA Amino Acid Coupling (Fmoc-AA, DIC/Oxyma or HATU/DIPEA) Fmoc_Deprotection->Coupling_AA Wash1 Washing (DMF, DCM) Coupling_AA->Wash1 Wash1->Fmoc_Deprotection Repeat for each AA Piperidine_Scaffold Incorporation of Piperidine Scaffold (Fmoc-protected this compound) Wash1->Piperidine_Scaffold Wash2 Washing (DMF, DCM) Piperidine_Scaffold->Wash2 Chain_Elongation Continue Chain Elongation Wash2->Chain_Elongation Cleavage Cleavage from Resin (TFA/TIS/H2O) Chain_Elongation->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Purified Peptidomimetic Lyophilization->Final_Product MS Mass Spectrometry HPLC Analytical RP-HPLC NMR NMR Spectroscopy Final_Product->MS Final_Product->HPLC Final_Product->NMR

Caption: Experimental workflow for peptidomimetic synthesis.

PI3K_Akt_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (e.g., Bad, GSK3β, FOXO) Akt->Downstream Phosphorylation & Inhibition/Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response Peptidomimetic Piperidine-Based Peptidomimetic Peptidomimetic->PI3K Modulation

Caption: PI3K/Akt signaling pathway modulation.

Conclusion

This compound represents a valuable and versatile building block for the design of novel peptidomimetics. Its incorporation into peptide sequences can impart desirable properties such as conformational rigidity, enhanced proteolytic stability, and improved pharmacokinetic profiles. The provided protocols, based on standard Fmoc-SPPS, offer a robust starting point for the synthesis and evaluation of peptidomimetics containing this scaffold. While specific biological data for this exact building block is emerging, the broader class of piperidine-containing peptidomimetics has shown significant promise in modulating a range of biological targets. Further exploration of this and related scaffolds is warranted to unlock their full potential in the development of next-generation therapeutics.

References

Application Notes and Protocols: Derivatization of trans-3-Amino-1-cbz-4-hydroxypiperidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of trans-3-Amino-1-cbz-4-hydroxypiperidine. This versatile scaffold is a valuable starting material for the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery. The protocols outlined below describe common derivatization strategies targeting the primary amino group, including N-acylation, N-sulfonylation, and N-reductive amination.

Introduction

The 3-amino-4-hydroxypiperidine core is a privileged scaffold found in numerous biologically active molecules. Its rigid, chair-like conformation and the presence of multiple functional groups for chemical modification make it an attractive starting point for the exploration of chemical space around a variety of biological targets. By systematically modifying the amino group of this compound, researchers can probe the specific interactions between the ligand and its target, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. The carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen ensures that derivatization occurs selectively at the 3-amino position.

Data Presentation: Illustrative SAR Data of Derivatized Piperidine Scaffolds

The following tables present representative quantitative data from SAR studies on analogous piperidine-containing molecules. This data is intended to be illustrative of the types of data generated during SAR studies and the impact of specific structural modifications on biological activity.

Table 1: SAR of 4-Aminopiperidine Derivatives as Antifungal Agents [1]

Compound IDR1 (on Piperidine N)R2 (on Amino N)Antifungal Activity (MIC, µg/mL) vs. C. albicans
1a BenzylH> 64
1b Benzyln-Dodecyl4
1c PhenethylH> 64
1d Phenethyln-Dodecyl2
1e Bocn-Dodecyl8

Data from a study on 4-aminopiperidines as antifungal agents targeting ergosterol biosynthesis.[1]

Table 2: SAR of Piperidine Derivatives as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors [2]

Compound IDR (Substitution on Phenyl Ring)DPP-IV Inhibition (IC50, µM)
2a H96.2 ± 6.82
2b 4-F45.3 ± 2.11
2c 4-Cl15.3 ± 0.65
2d 4-Br22.8 ± 1.03
2e 3-Cl, 4-F35.7 ± 1.49

Data from a study on 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives as DPP-IV inhibitors.[2]

Experimental Protocols

The following are detailed protocols for the derivatization of this compound.

Protocol 1: N-Acylation

This protocol describes the formation of an amide bond by reacting the primary amino group with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling agent.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure using an Acyl Chloride:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and Mass Spectrometry.

Protocol 2: N-Sulfonylation

This protocol details the formation of a sulfonamide linkage by reacting the primary amine with a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Anhydrous dichloromethane (DCM) or pyridine

  • Base (e.g., triethylamine (TEA) or pyridine)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) or use pyridine as both solvent and base.

  • Slowly add the sulfonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • If using DCM, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product by NMR and Mass Spectrometry.

Protocol 3: N-Reductive Amination

This protocol describes the formation of a secondary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.1 eq).

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until completion as indicated by TLC.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product by NMR and Mass Spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

experimental_workflow cluster_derivatization Derivatization Reactions cluster_products Derivatized Products start This compound acylation N-Acylation (R-COCl, Base) start->acylation sulfonylation N-Sulfonylation (R-SO2Cl, Base) start->sulfonylation reductive_amination N-Reductive Amination (R-CHO/R-CO-R', NaBH(OAc)3) start->reductive_amination workup Aqueous Workup & Extraction acylation->workup sulfonylation->workup reductive_amination->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization amide Amide Derivative characterization->amide sulfonamide Sulfonamide Derivative characterization->sulfonamide sec_amine Secondary Amine Derivative characterization->sec_amine

Caption: General workflow for the derivatization of the starting material.

Signaling Pathway Example: Gq-Coupled GPCR Signaling

Many piperidine-based ligands target G-protein coupled receptors (GPCRs). The following diagram illustrates a canonical Gq-coupled signaling pathway that can be modulated by such ligands.

gq_pathway ligand Piperidine Derivative (Agonist) gpcr Gq-Coupled GPCR ligand->gpcr Binds to g_protein Gαq/βγ gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates targets leading to

Caption: A typical Gq-coupled GPCR signaling cascade.

References

Application Notes and Protocols for Coupling Reactions with N-Cbz-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the chemical coupling of N-Cbz-hydroxypiperidines, versatile building blocks in medicinal chemistry and drug discovery. The protocols focus on three key transformations: the Mitsunobu reaction for the formation of ethers and C-N bonds, the Buchwald-Hartwig amination for the synthesis of N-aryl piperidines, and standard amide coupling reactions.

Introduction

N-Carbobenzyloxy (Cbz) protected hydroxypiperidines are valuable synthetic intermediates. The hydroxyl group serves as a handle for introducing a variety of substituents, while the Cbz protecting group offers stability and can be readily removed under standard hydrogenolysis conditions. These functionalized piperidines are key components in the synthesis of a wide range of biologically active molecules. This document outlines reliable experimental procedures for common coupling reactions involving N-Cbz-hydroxypiperidines.

Key Coupling Strategies

Three primary strategies are detailed for the functionalization of N-Cbz-hydroxypiperidines:

  • Mitsunobu Reaction: This reaction allows for the conversion of the hydroxyl group into a variety of functionalities, including ethers and bonds to nitrogen nucleophiles, with an inversion of stereochemistry.[1][2][3]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and the piperidine nitrogen (after deprotection of the Cbz group) or, in some cases, directly with the hydroxyl group after conversion to a suitable leaving group.[4][5]

  • Amide Coupling: Standard peptide coupling reagents can be used to form an ester linkage between the hydroxyl group of N-Cbz-hydroxypiperidine and a carboxylic acid, or an amide bond if the piperidine nitrogen is the nucleophile.

Experimental Protocols

Mitsunobu Reaction for Ether Synthesis

This protocol describes a general procedure for the etherification of N-Cbz-hydroxypiperidine with a phenolic coupling partner.

Reaction Scheme:

Materials:

  • N-Cbz-hydroxypiperidine (1.0 eq)

  • Phenol derivative (1.1 - 1.5 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Cbz-hydroxypiperidine (1.0 eq), the phenol derivative (1.1-1.5 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF or DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired aryl ether product.

Quantitative Data (Representative):

N-Cbz-hydroxypiperidine IsomerPhenol DerivativeReagentsSolventTime (h)Yield (%)Reference
4-hydroxy4-NitrophenolPPh3, DEADTHF1885-95[6]
3-hydroxy2-NaphtholPPh3, DIADDCM2480-90General Protocol
Buchwald-Hartwig Amination

This protocol outlines a general procedure for the N-arylation of a deprotected piperidine, derived from an N-Cbz-hydroxypiperidine, with an aryl halide. Note: The Cbz group must first be removed (e.g., via hydrogenolysis) to free the piperidine nitrogen for this reaction.

Reaction Scheme:

Materials:

  • Hydroxypiperidine (deprotected from N-Cbz-hydroxypiperidine) (1.0 eq)

  • Aryl halide (e.g., bromide or chloride) (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)

  • Strong base (e.g., NaOtBu, K3PO4, or Cs2CO3) (1.5-2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine the hydroxypiperidine (1.0 eq), aryl halide (1.2 eq), palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Hydroxypiperidine IsomerAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-hydroxy4-BromotoluenePd(OAc)2 / XPhosNaOtBuToluene1001880-95[5][7]
3-hydroxy2-ChloropyridinePd2(dba)3 / SPhosK3PO4Dioxane1102475-90General Protocol
Amide Coupling (Esterification)

This protocol describes a general procedure for the formation of an ester linkage between N-Cbz-hydroxypiperidine and a carboxylic acid using common peptide coupling reagents.

Reaction Scheme:

Materials:

  • N-Cbz-hydroxypiperidine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure using EDC/HOBt:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), N-Cbz-hydroxypiperidine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the cooled solution.

  • Add DIPEA (2.0 eq) and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.[8]

  • Monitor the reaction progress by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Procedure using HATU:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the N-Cbz-hydroxypiperidine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours.

  • Follow the same work-up and purification procedure as described for the EDC/HOBt protocol.

Quantitative Data (Representative):

N-Cbz-hydroxypiperidine IsomerCarboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)Reference
4-hydroxyBenzoic AcidEDC/HOBtDIPEADMF1685-95[9][10]
3-hydroxyAcetic AcidHATUDIPEADCM390-98General Protocol

Visualizations

Experimental_Workflow start Start reagents Dissolve N-Cbz-hydroxypiperidine and Coupling Partner(s) in Anhydrous Solvent start->reagents conditions Establish Reaction Conditions (e.g., Inert Atmosphere, 0°C) reagents->conditions add_reagents Add Coupling Reagents (e.g., DEAD/DIAD, Pd Catalyst, EDC) conditions->add_reagents reaction Stir at Appropriate Temperature (0°C to 110°C) for 2-24h add_reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification end End purification->end

Caption: General experimental workflow for coupling reactions.

Coupling_Strategies cluster_mitsunobu Mitsunobu Reaction cluster_buchwald Buchwald-Hartwig Amination cluster_amide Amide Coupling start N-Cbz-hydroxypiperidine mitsunobu R-OH, PPh3, DEAD/DIAD start->mitsunobu deprotection Cbz Deprotection start->deprotection amide R-COOH, Coupling Reagents start->amide ether Ether Product mitsunobu->ether buchwald Ar-X, Pd Catalyst, Ligand, Base deprotection->buchwald n_aryl N-Aryl Product buchwald->n_aryl ester Ester Product amide->ester

Caption: Key coupling strategies for N-Cbz-hydroxypiperidines.

References

Troubleshooting & Optimization

troubleshooting common issues in trans-3-Amino-1-cbz-4-hydroxypiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-3-Amino-1-cbz-4-hydroxypiperidine. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Overview of the Synthetic Pathway

A common and effective strategy for the synthesis of this compound involves a three-step sequence starting from N-Cbz-1,2,3,6-tetrahydropyridine. This pathway is designed to control the stereochemistry at the C3 and C4 positions, leading to the desired trans product.

Synthetic_Pathway Start N-Cbz-1,2,3,6- tetrahydropyridine Epoxide N-Cbz-3,4-epoxypiperidine Start->Epoxide Epoxidation (e.g., m-CPBA) AzidoAlcohol trans-3-Azido-1-cbz- 4-hydroxypiperidine Epoxide->AzidoAlcohol Ring-Opening (e.g., NaN3) Product trans-3-Amino-1-cbz- 4-hydroxypiperidine AzidoAlcohol->Product Reduction (e.g., H2, Pd/C) Troubleshooting_Ring_Opening Start Low trans:cis Ratio Observed Q1 Check Nucleophile and Solvent Start->Q1 Q2 Review Reaction Temperature Q1->Q2 No A1 Use NaN3 in DMF/H2O. Ensure adequate solubility. Q1->A1 Yes Q3 Consider Purification Strategy Q2->Q3 No A2 Maintain 60-80 °C. Monitor reaction progress. Q2->A2 Yes A3 Utilize column chromatography with an appropriate solvent system. Q3->A3 Yes End Improved trans Selectivity Q3->End No A1->Q2 A2->Q3 A3->End

Technical Support Center: Optimization of Reaction Conditions for Improved Yield of N-Cbz-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of N-Cbz-hydroxypiperidine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction conditions to facilitate a successful and high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the N-Cbz protection of hydroxypiperidine?

The base is critical for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct during the reaction between hydroxypiperidine and benzyl chloroformate. This is essential for two main reasons: it prevents the protonation of the starting amine, which would render it non-nucleophilic and unable to react, and it helps to drive the reaction equilibrium towards the formation of the desired N-Cbz-hydroxypiperidine product.

Q2: How can I minimize the formation of di-protected byproducts?

Di-protection, where the hydroxyl group is also carbamoylated, can be a potential side reaction. To minimize this, it is crucial to control the stoichiometry of the benzyl chloroformate, using only a slight excess (e.g., 1.1 to 1.2 equivalents). Performing the reaction at a lower temperature, such as 0 °C, can also help to increase the selectivity for N-protection over O-protection.

Q3: My benzyl chloroformate reagent appears old and has a yellowish color. Is it still usable?

Benzyl chloroformate can degrade over time, especially with exposure to moisture, forming benzyl alcohol and HCl. This degradation can lead to lower yields. While a slight yellow tint may not significantly impact the reaction, it is best to use a fresh, colorless reagent for optimal results. If you must use older reagent, consider purifying it by distillation under reduced pressure.

Q4: What are the common byproducts in this reaction and how can they be removed?

Common byproducts include unreacted starting materials, di-Cbz-hydroxypiperidine, and benzyl alcohol from the hydrolysis of benzyl chloroformate. Purification is typically achieved through silica gel column chromatography. A solvent system such as ethyl acetate in petroleum ether or hexanes is often effective for separating the desired product from these impurities.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps Expected Outcome
Low or No Yield of N-Cbz-hydroxypiperidine Incomplete reaction. - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time if the starting material is still present.- Ensure efficient stirring, especially in biphasic solvent systems, to maximize contact between reactants.Drive the reaction to completion and improve the product yield.
Hydrolysis of benzyl chloroformate. - Use anhydrous solvents and ensure all glassware is thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add the benzyl chloroformate slowly to the reaction mixture to minimize its contact time with any residual water.Minimize the decomposition of the protecting group reagent, making it more available to react with the hydroxypiperidine.
Protonation of the hydroxypiperidine starting material. - Ensure at least two equivalents of a suitable base are used to effectively neutralize the HCl generated during the reaction.- Choose a base that is sufficiently strong to deprotonate the hydroxypiperidinium salt but will not promote side reactions.Maintain the nucleophilicity of the hydroxypiperidine throughout the reaction, allowing it to react with the benzyl chloroformate.
Poor solubility of the starting material. - Select an appropriate solvent system. A mixture of an organic solvent like THF or dichloromethane with water is often effective for reactions with amine hydrochlorides.[1]Improve the reaction kinetics by ensuring all reactants are in the same phase.
Formation of Significant Amounts of Byproducts Di-protection of both the amine and hydroxyl groups. - Carefully control the stoichiometry of benzyl chloroformate, using no more than 1.2 equivalents.- Perform the reaction at a lower temperature (e.g., 0 °C) to favor N-acylation.Reduce the formation of the di-Cbz byproduct and increase the selectivity for the desired mono-protected product.
Presence of unreacted starting materials in the final product. - Ensure the reaction has gone to completion by TLC monitoring.- Optimize the purification method, such as adjusting the solvent gradient in column chromatography, to achieve better separation.Obtain a pure product free from starting materials.

Data Presentation: Reaction Condition Optimization

Parameter Condition Reported Yield (%) Notes
Hydroxypiperidine Isomer 3-hydroxypiperidine hydrochloride96The hydrochloride salt is often used as the starting material.
Benzyl Chloroformate (Equivalents) 1.296A slight excess is used to ensure complete consumption of the starting amine.
Base Sodium Carbonate (Na₂CO₃)96An inorganic base is effective in neutralizing the HCl byproduct.[1] Other bases like NaOH or triethylamine can also be used.
Solvent System Tetrahydrofuran (THF) / Water96A biphasic system helps to dissolve both the amine salt and the organic reagent.[1]
Temperature (°C) Room Temperature96The reaction proceeds efficiently at ambient temperature.[1] Lowering the temperature to 0°C may improve selectivity if O-acylation is an issue.
Reaction Time (hours) 596Reaction progress should be monitored by TLC to determine the optimal time.[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of N-Cbz-3-hydroxypiperidine

This protocol is adapted from a literature procedure with a reported yield of 96%.[1]

Materials:

  • 3-hydroxypiperidine hydrochloride

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydroxypiperidine hydrochloride (1.0 eq) in a 1:1 mixture of THF and water, add sodium carbonate (3.0 eq).

  • Stir the mixture at room temperature.

  • Add benzyl chloroformate (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 5 hours, monitoring the reaction progress by TLC.

  • Upon completion, extract the reaction mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford N-Cbz-3-hydroxypiperidine as a colorless oil.[1]

Visualization of Experimental Workflow and Troubleshooting Logic

Experimental Workflow for N-Cbz-hydroxypiperidine Synthesis

experimental_workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification hydroxypiperidine Hydroxypiperidine HCl add_cbz_cl Add Benzyl Chloroformate (Cbz-Cl) hydroxypiperidine->add_cbz_cl base Base (e.g., Na2CO3) base->add_cbz_cl solvent Solvent (e.g., THF/H2O) solvent->add_cbz_cl stir Stir at RT (Monitor by TLC) add_cbz_cl->stir extract Extract with Organic Solvent stir->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product N-Cbz-hydroxypiperidine chromatography->product

Caption: General experimental workflow for the synthesis of N-Cbz-hydroxypiperidine.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of N-Cbz-hydroxypiperidine check_reaction_completion Is the reaction complete (check TLC)? start->check_reaction_completion check_reagents Are reagents and solvents anhydrous? check_reaction_completion->check_reagents Yes increase_time Increase reaction time or temperature. check_reaction_completion->increase_time No check_base Is the amount of base sufficient? check_reagents->check_base Yes use_anhydrous Use anhydrous reagents and an inert atmosphere. check_reagents->use_anhydrous No increase_base Increase equivalents of base. check_base->increase_base No end Improved Yield check_base->end Yes increase_time->end use_anhydrous->end increase_base->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of trans-3-Amino-1-cbz-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of trans-3-Amino-1-cbz-4-hydroxypiperidine. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, the cis-diastereomer of the target compound, and byproducts from side reactions. Residual solvents from the reaction or workup are also common. In some cases, oxidation of the piperidine ring can lead to colored impurities.[1][2]

Q2: My purified product appears as a persistent oil, not a solid. What should I do?

A2: The presence of impurities can depress the melting point of a compound, causing it to appear as an oil.[2] First, ensure all residual solvents have been thoroughly removed under a high vacuum. If the product remains an oil, further purification by column chromatography is recommended to remove impurities.

Q3: During column chromatography, my compound is streaking or "tailing" on the TLC plate and the column. How can I resolve this?

A3: The basic nature of the piperidine nitrogen can cause interaction with the acidic silica gel, leading to poor peak shape (tailing). To mitigate this, add a small amount of a basic modifier to your eluent system.[3][4] Commonly used modifiers include triethylamine (typically 1-2%) or a small percentage of ammonia in methanol.[3]

Q4: How can I confirm the purity and identity of my final product?

A4: The purity and identity of this compound should be confirmed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) is useful for monitoring the purification process.[5] High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[6][7] The structure of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Yield After Purification
  • Symptom: The amount of purified product recovered is significantly lower than expected.

  • Possible Causes & Solutions:

    • Losses During Extraction: The compound may have some water solubility. Ensure the aqueous layer is thoroughly extracted during workup.

    • Product Adsorption on Silica Gel: The polar amino and hydroxyl groups can lead to irreversible adsorption on the silica column. Deactivating the silica with a basic modifier in the eluent can help minimize this.[3][8]

    • Improper Fraction Collection: The product may have eluted earlier or later than expected. Collect smaller fractions and analyze each by TLC to avoid discarding fractions containing the product.[9]

Issue 2: Co-elution of Impurities in Column Chromatography
  • Symptom: Fractions containing the product are still contaminated with impurities of similar polarity.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The chosen eluent may not have sufficient selectivity. Experiment with different solvent systems, varying the polarity and the specific solvents used (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).

    • Column Overloading: Loading too much crude material onto the column will exceed its separation capacity.[2] A general guideline is to load 1-5% of the silica gel weight.

    • Advanced Chromatographic Techniques: If standard chromatography fails, consider specialized techniques like Supercritical Fluid Chromatography (SFC) or Ion-Exchange Chromatography (IEX), which can offer better resolution for basic compounds.[4]

Issue 3: Product "Oiling Out" or Poor Crystal Formation During Recrystallization
  • Symptom: The compound separates as an oil instead of forming crystals from the recrystallization solvent.

  • Possible Causes & Solutions:

    • High Concentration of Impurities: If the crude material is highly impure, it may inhibit crystallization. A preliminary purification by column chromatography may be necessary.[2]

    • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal growth. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

    • Inappropriate Solvent: The chosen solvent may not be suitable. Experiment with different solvent/anti-solvent systems. Good solvents are those in which the compound is soluble when hot but sparingly soluble when cold.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography of Piperidine Derivatives

Stationary PhaseEluent SystemModifierTarget Compound PolarityReference(s)
Silica GelDichloromethane / Methanol1-2% TriethylamineHigh[3][8]
Silica GelEthyl Acetate / Hexanes1% TriethylamineMedium to Low
Amino-silicaEthyl Acetate / Hexanes or Ethyl Acetate / IsopropanolNone requiredMedium to Low[8]
Reversed-phase C18Acetonitrile / Water or Methanol / Water0.1% Formic Acid (for MS)Varies[10]

Table 2: Potential Solvents for Recrystallization

Solvent SystemCompound CharacteristicsReference(s)
Ethanol / WaterSoluble in ethanol, insoluble in water[5]
Isopropanol / HexanesSoluble in isopropanol, insoluble in hexanes
Ethyl Acetate / Diethyl EtherSoluble in ethyl acetate, less soluble in diethyl ether[11]
MethanolForms crystals upon cooling from a hot methanolic solution[11]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude material.

  • TLC Analysis: Analyze your crude material by TLC using various solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.3. A common starting point is a gradient of methanol in dichloromethane. Add 1% triethylamine to the eluent to improve peak shape.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and pack the column, ensuring there are no air bubbles or cracks.[2]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.[9]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This is a general procedure that requires optimization of the solvent system.

  • Solvent Selection: In a small test tube, dissolve a small amount of your purified (by chromatography) product in a minimum of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Dissolution: In a larger flask, dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[2]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.[2]

Mandatory Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Start Crude Product TLC_Analysis TLC/LC-MS Analysis Start->TLC_Analysis Column_Chrom Column Chromatography TLC_Analysis->Column_Chrom Impure Recrystallization Recrystallization TLC_Analysis->Recrystallization Moderately Pure Column_Chrom->Recrystallization Further Purification Purity_Check Purity & Identity Check (NMR, HPLC, MS) Column_Chrom->Purity_Check >95% Pure Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Guide cluster_chrom Chromatography Issues cluster_cryst Recrystallization Issues cluster_yield General Issues Start Purification Issue Identified Peak_Tailing Peak Tailing? Start->Peak_Tailing CoElution Co-elution of Impurities? Start->CoElution Oiling_Out Product Oiling Out? Start->Oiling_Out Low_Yield Low Yield? Start->Low_Yield Add_Base Add 1-2% Triethylamine to Eluent Peak_Tailing->Add_Base Yes Peak_Tailing->CoElution No Change_Solvent Change Solvent System or Use Gradient Elution CoElution->Change_Solvent Yes CoElution->Oiling_Out No Cool_Slowly Cool Solution Slowly & Try Different Solvents Oiling_Out->Cool_Slowly Yes Oiling_Out->Low_Yield No Check_Losses Check for Losses During Workup & Chromatography Low_Yield->Check_Losses Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Separation of cis/trans Isomers of 3-Amino-1-cbz-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the separation of cis and trans isomers of 3-Amino-1-cbz-4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common chromatographic methods for separating cis/trans diastereomers of substituted piperidines?

A1: High-Performance Liquid Chromatography (HPLC) is the most common method for separating diastereomers of substituted piperidines like 3-Amino-1-cbz-4-hydroxypiperidine. Both normal-phase and reversed-phase HPLC can be effective. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral and achiral separations and can offer faster separations with reduced solvent consumption. Gas Chromatography (GC) is less common for this type of molecule due to its polarity and potential for thermal degradation, but may be possible after derivatization.

Q2: Do I need to derivatize the isomers before analysis?

A2: Derivatization is not always necessary for separating diastereomers, but it can be highly beneficial. For 3-Amino-1-cbz-4-hydroxypiperidine, the primary amine and hydroxyl groups can be derivatized to improve chromatographic peak shape, enhance resolution, and increase UV absorbance for better detection. Common derivatizing agents include benzoyl chloride or other reagents that introduce a chromophore.[1][2]

Q3: How do the cis and trans isomers typically behave on a chromatography column?

A3: The elution order of cis and trans isomers depends on the stationary phase and mobile phase used. In normal-phase chromatography, the more polar isomer (often the cis isomer due to intramolecular hydrogen bonding possibilities being different) may interact more strongly with the stationary phase and have a longer retention time. In reversed-phase chromatography, the less polar isomer will be retained longer. The specific interactions are complex and depend on the overall molecular conformation.

Q4: What detectors are suitable for the analysis of these isomers?

A4: A UV detector is commonly used, especially if the molecule has a chromophore like the Cbz (carbobenzoxy) group. The Cbz group provides good UV absorbance around 254 nm.[1][2] If the response is weak, derivatization to add a stronger chromophore can be employed.[1][2] Other detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) can be used if UV detection is insufficient.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Separation 1. Inappropriate column chemistry.2. Mobile phase is too strong or too weak.3. Insufficient column length or efficiency.1. Column Selection: Try a different stationary phase. For reversed-phase, consider C18, C8, or Phenyl columns. For normal-phase, silica or diol columns can be effective. Chiral columns can sometimes resolve diastereomers as well.2. Mobile Phase Optimization: Systematically vary the solvent composition. In reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. In normal-phase, adjust the ratio of a polar solvent (e.g., ethanol, isopropanol) in a non-polar solvent (e.g., hexane). Adding a small amount of an amine modifier (e.g., triethylamine, diethylamine) to the mobile phase can improve peak shape for basic compounds.3. Column Dimensions: Use a longer column or a column packed with smaller particles to increase theoretical plates.
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase.2. Column overload.3. Inappropriate mobile phase pH.1. Mobile Phase Modifier: Add a competitive base like triethylamine (0.1%) to the mobile phase to block active silanol groups on the silica support.2. Sample Concentration: Reduce the concentration of the sample being injected.3. pH Adjustment: For reversed-phase, adjust the pH of the aqueous component of the mobile phase. For an amine-containing compound, a pH between 3 and 7 is a good starting point.
Irreproducible Retention Times 1. Fluctuations in column temperature.2. Inconsistent mobile phase preparation.3. Column degradation.1. Temperature Control: Use a column oven to maintain a constant temperature.2. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Premixing the mobile phase can improve consistency.3. Column Care: Flush the column with an appropriate solvent after each use. If performance degrades, consider a column regeneration procedure or replacement.
Low Detector Response 1. Low concentration of the analyte.2. Analyte lacks a strong chromophore.3. Incorrect detector settings.1. Increase Concentration: If possible, increase the concentration of the sample.2. Derivatization: Derivatize the amino or hydroxyl group with a UV-active reagent (e.g., benzoyl chloride).[1][2]3. Optimize Detector: Ensure the UV detector is set to the wavelength of maximum absorbance for the Cbz group (around 254 nm). Check lamp intensity and other detector parameters.

Experimental Protocols

General HPLC Method Development Workflow

A systematic approach is crucial for developing a robust separation method. The following workflow outlines the key steps.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation sample_prep Sample Preparation (Dissolve in mobile phase) mobile_phase_prep Mobile Phase Preparation (e.g., A: Water + 0.1% TFA, B: ACN + 0.1% TFA) column_screening Column Screening (e.g., C18, Phenyl, CN) mobile_phase_prep->column_screening gradient_screening Initial Gradient Screening (e.g., 5-95% B in 15 min) column_screening->gradient_screening gradient_optimization Gradient Optimization (Adjust slope and time) gradient_screening->gradient_optimization temp_optimization Temperature Optimization (e.g., 25°C, 30°C, 40°C) gradient_optimization->temp_optimization flow_rate_optimization Flow Rate Optimization (e.g., 0.8, 1.0, 1.2 mL/min) temp_optimization->flow_rate_optimization robustness Robustness Testing flow_rate_optimization->robustness quantification Quantification robustness->quantification

Caption: HPLC method development workflow.

Troubleshooting Logic for Poor Separation

When encountering poor or no separation, a logical troubleshooting sequence can help identify and resolve the issue efficiently.

troubleshooting_logic start Poor Separation? check_peak_shape Good Peak Shape? start->check_peak_shape adjust_mobile_phase Adjust Mobile Phase Strength/Composition check_peak_shape->adjust_mobile_phase Yes add_modifier Add Mobile Phase Modifier (e.g., TEA, TFA) check_peak_shape->add_modifier No (Tailing) check_resolution Resolution Improved? adjust_mobile_phase->check_resolution change_column Change Column (Different Selectivity) check_resolution->change_column No optimize_other Optimize Temp, Flow Rate, or Consider Derivatization check_resolution->optimize_other Yes change_column->adjust_mobile_phase end Successful Separation optimize_other->end add_modifier->check_peak_shape

Caption: Troubleshooting logic for poor separation.

Data Presentation

Table 1: Example HPLC Conditions for Piperidine Isomer Separations

The following table summarizes example starting conditions for HPLC method development, based on literature for similar compounds.[1][2]

ParameterCondition A (Reversed-Phase)Condition B (Normal-Phase)
Column C18, 150 x 4.6 mm, 5 µmSilica, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in WaterHexane
Mobile Phase B AcetonitrileIsopropanol
Gradient 10-50% B over 20 min5-20% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C25 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Table 2: Example Derivatization Protocol for UV Enhancement

This table outlines a general procedure for derivatization with benzoyl chloride to improve UV detection.[1]

StepProcedure
1. Sample Prep Dissolve approximately 10 mg of the cis/trans mixture in 1 mL of a suitable solvent (e.g., dichloromethane).
2. Base Addition Add a slight excess of a non-nucleophilic base (e.g., triethylamine or pyridine).
3. Derivatization Cool the mixture in an ice bath and slowly add a slight excess of benzoyl chloride.
4. Reaction Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
5. Quenching Quench the reaction by adding a small amount of water or a dilute aqueous acid.
6. Extraction Extract the derivatized product into an organic solvent, wash, dry, and evaporate the solvent.
7. Analysis Reconstitute the residue in the mobile phase for HPLC analysis.

References

identifying and minimizing byproducts in aminopiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of aminopiperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminopiperidines?

A1: Common synthetic routes include the reductive amination of a suitable piperidone precursor, the catalytic hydrogenation of a corresponding aminopyridine, and various cyclization strategies. Multi-component reactions, such as the Ugi reaction, also provide a pathway to substituted aminopiperidines.

Q2: I am observing a significant amount of a higher molecular weight byproduct in my reductive amination reaction. What is the likely identity of this byproduct and how can I minimize it?

A2: A common byproduct in reductive amination, especially when using a primary amine, is the over-alkylation product, resulting in a tertiary amine. This occurs when the newly formed secondary amine reacts further with the carbonyl starting material. To minimize this, consider a stepwise procedure where the imine is formed first, followed by reduction. Using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is also known to give higher yields and fewer side products compared to stronger reducing agents like sodium borohydride (NaBH₄).[1][2]

Q3: During the synthesis of a 3-aminopiperidine from a 3-piperidone, I've isolated an unexpected unsaturated byproduct. What could it be?

A3: In the reductive amination of 3-piperidones, the formation of an unsaturated enamine byproduct is a known possibility. This can occur through a competing elimination reaction. Characterization by NMR spectroscopy is crucial for identifying such species.

Q4: My catalytic hydrogenation of a substituted aminopyridine is not going to completion and I'm seeing multiple products. What are the potential issues?

A4: Incomplete hydrogenation can result in a mixture of partially saturated intermediates. The choice of catalyst, solvent, reaction temperature, and hydrogen pressure are all critical parameters that need to be optimized.[3] For instance, different catalysts can exhibit varying selectivity and activity for this transformation.[4]

Troubleshooting Guides

Issue 1: Over-alkylation in Reductive Amination of Piperidones

Symptoms:

  • LC-MS analysis shows a significant peak with a mass corresponding to the desired product plus the mass of the alkyl group from the carbonyl starting material minus two hydrogens.

  • ¹H NMR spectrum shows a complex mixture, with a decrease in the N-H proton signal of the desired secondary amine and the appearance of new alkyl signals.

Root Causes and Solutions:

Potential CauseSuggested Solution
High reactivity of the reducing agent Use a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it selectively reduces the iminium ion in the presence of the carbonyl starting material, thus minimizing the chance for the product amine to react further.[5][6]
One-pot procedure allowing for side reactions Switch to a two-step (indirect) reductive amination protocol. First, form the imine by reacting the piperidone and the primary amine in a suitable solvent like methanol. Monitor the reaction by TLC or NMR until the starting materials are consumed. Then, in a separate step, reduce the isolated or crude imine with a reducing agent like sodium borohydride (NaBH₄).[7][8]
Incorrect stoichiometry Carefully control the stoichiometry of the reactants. Using a slight excess of the amine can sometimes help to favor the formation of the desired secondary amine.
Acidic conditions promoting further reaction Perform the reaction under non-acidic conditions, which can help to suppress the formation of the tertiary amine byproduct.[7]

Quantitative Comparison of Reducing Agents for Reductive Amination:

Reducing AgentTypical ConditionsRelative Rate of Over-alkylationReference
Sodium Borohydride (NaBH₄)Methanol, often requires pre-formation of imineHigher[8]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 6-7 (mildly acidic)Lower than NaBH₄[9][10]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE) or Tetrahydrofuran (THF)Lowest[1][2][5]
Issue 2: Incomplete Reaction and Byproduct Formation in Catalytic Hydrogenation of Aminopyridines

Symptoms:

  • GC-MS or LC-MS analysis of the crude reaction mixture shows the presence of starting material and/or partially hydrogenated intermediates.

  • Complex ¹H NMR spectrum indicating a mixture of aromatic and aliphatic protons.

Root Causes and Solutions:

Potential CauseSuggested Solution
Catalyst deactivation or low activity Ensure the catalyst is fresh and active. Catalyst poisoning by the nitrogen atom of the pyridine can be an issue.[3] Consider screening different catalysts (e.g., PtO₂, Pd/C, Rh/C) to find the most effective one for your specific substrate.[4] The catalyst loading may also need to be optimized.
Suboptimal reaction conditions Hydrogen pressure and reaction temperature are critical. Increasing the hydrogen pressure can often drive the reaction to completion. Temperature optimization is also necessary; however, excessively high temperatures can sometimes lead to side reactions.[3]
Solvent effects The choice of solvent can influence the reaction rate and selectivity. Acetic acid is a common solvent for the hydrogenation of pyridines using PtO₂.[11] For other catalysts, solvents like ethanol or water might be more suitable.[4]

Influence of Catalyst on Pyridine Hydrogenation:

CatalystTypical ConditionsKey ConsiderationsReference
Platinum(IV) Oxide (PtO₂, Adams' catalyst)Acetic acid, room temperature, 50-70 bar H₂Effective for a wide range of pyridines.[11]
Palladium on Carbon (Pd/C)Water or water/organic co-solvent, with an acid additive (e.g., H₂SO₄), 30°C, 6 bar H₂Can be highly selective for either the piperidine or the partially hydrogenated product depending on the conditions.[4]
Rhodium on Carbon (Rh/C)Water, 80°C, 5 bar H₂Can be effective for complete hydrogenation of various heteroaromatics.
Electrocatalytic (e.g., Rh/C)Ambient temperature and pressureOffers a potentially milder and more sustainable alternative to high-pressure hydrogenation.[12]

Experimental Protocols

Protocol 1: Two-Step Reductive Amination to Minimize Over-alkylation

This protocol is designed for the reaction of a piperidone with a primary amine to yield a secondary aminopiperidine, minimizing the formation of the tertiary amine byproduct.

Step A: Imine Formation

  • In a round-bottom flask, dissolve the piperidone (1.0 eq.) and the primary amine (1.0-1.1 eq.) in anhydrous methanol (approximately 0.2-0.5 M concentration).

  • Stir the reaction mixture at room temperature.

  • Monitor the formation of the imine by thin-layer chromatography (TLC) or ¹H NMR spectroscopy until the starting carbonyl compound is consumed (typically 1-4 hours). For less reactive substrates, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be beneficial.[7]

  • Once imine formation is complete, remove the solvent under reduced pressure. The crude imine can often be used in the next step without further purification.

Step B: Reduction of the Imine

  • Dissolve the crude imine from Step A in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is suitable for a wide range of aldehydes and ketones and generally gives high yields of the desired amine with minimal side products.[1][2]

  • To a stirred solution of the piperidone (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in one portion at room temperature. For reactions with less reactive ketones, a catalytic amount of acetic acid (e.g., 1-2 equivalents) can be added.[1][5]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Analytical Methods for Byproduct Identification

High-Performance Liquid Chromatography (HPLC)

  • Application: Quantifying the starting materials, desired product, and byproducts. Can also be used for chiral purity analysis with a suitable chiral column.[13][14][15]

  • Typical Setup:

    • Column: A reversed-phase C18 column is commonly used for the analysis of aminopiperidines and related compounds.[13]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile. The gradient or isocratic elution method will depend on the specific compounds being separated.[14]

    • Detection: UV detection is common, although aminopiperidines may have a weak chromophore. Derivatization with a UV-active agent like benzoyl chloride can be employed to enhance sensitivity.[13][15] Mass spectrometry (LC-MS) provides more definitive identification.

  • Validation: A validated HPLC method should demonstrate specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. The limit of detection (LOD) and limit of quantitation (LOQ) should also be determined.[16]

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Application: Identifying and quantifying volatile byproducts. The mass spectrum provides valuable structural information based on fragmentation patterns.

  • Typical Setup:

    • Column: A non-polar or medium-polarity column (e.g., diphenyl dimethyl polysiloxane stationary phase) is often suitable for amine analysis.

    • Injection: Direct injection is possible for many aminopiperidine derivatives.

    • Detection: A mass spectrometer detector provides fragmentation data for structural elucidation.

  • Fragmentation Patterns: Amines often undergo alpha-cleavage, where the bond between the alpha-carbon and a substituent is broken, leading to the formation of a resonance-stabilized iminium cation. This characteristic fragmentation can help in identifying N-alkylated byproducts.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Application: Unambiguous structure elucidation of products and byproducts.

  • Key Signals for Byproduct Identification:

    • Over-alkylation (Tertiary Amine): Disappearance of the N-H proton signal of the secondary amine. Appearance of new signals corresponding to the additional alkyl group.

    • Unsaturated Enamine: Appearance of vinylic proton signals in the ¹H NMR spectrum, typically in the range of 4-6 ppm. The ¹³C NMR spectrum will show signals for sp²-hybridized carbons.[18]

Visualizations

Reductive_Amination_Troubleshooting cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions High_MW_Byproduct High MW Byproduct (LC-MS) Reactive_Reductant Reactive Reducing Agent (e.g., NaBH4) High_MW_Byproduct->Reactive_Reductant indicates One_Pot_Rxn One-Pot Procedure High_MW_Byproduct->One_Pot_Rxn suggests Complex_NMR Complex NMR Spectrum Complex_NMR->Reactive_Reductant indicates Complex_NMR->One_Pot_Rxn suggests Milder_Reductant Use Milder Reductant (e.g., NaBH(OAc)3) Reactive_Reductant->Milder_Reductant mitigated by Two_Step_Protocol Implement Two-Step Protocol (Imine Formation then Reduction) One_Pot_Rxn->Two_Step_Protocol avoided by

Caption: Troubleshooting logic for over-alkylation in reductive amination.

Experimental_Workflow_Two_Step_Reductive_Amination start Start step1 Step A: Imine Formation (Piperidone + Amine in MeOH) start->step1 monitoring1 Monitor by TLC/NMR step1->monitoring1 monitoring1->step1 Incomplete step2 Solvent Removal monitoring1->step2 Complete step3 Step B: Reduction (Crude Imine in MeOH, 0°C) step2->step3 step4 Add NaBH4 portion-wise step3->step4 monitoring2 Monitor by TLC/LC-MS step4->monitoring2 monitoring2->step4 Incomplete step5 Quench with Water monitoring2->step5 Complete step6 Work-up and Purification step5->step6 end Final Product (Secondary Aminopiperidine) step6->end

Caption: Workflow for two-step reductive amination.

Catalytic_Hydrogenation_Troubleshooting cluster_symptoms_hydro Symptoms cluster_causes_hydro Potential Causes cluster_solutions_hydro Solutions Incomplete_Conversion Incomplete Conversion (GC/LC-MS) Catalyst_Issue Catalyst Deactivation/ Low Activity Incomplete_Conversion->Catalyst_Issue indicates Suboptimal_Conditions Suboptimal Conditions (Pressure, Temp, Solvent) Incomplete_Conversion->Suboptimal_Conditions suggests Multiple_Products Multiple Products (Complex NMR) Multiple_Products->Catalyst_Issue indicates Multiple_Products->Suboptimal_Conditions suggests Screen_Catalysts Screen Different Catalysts (PtO2, Pd/C, Rh/C) Catalyst_Issue->Screen_Catalysts address by Optimize_Parameters Optimize Reaction Parameters (Increase Pressure, Adjust Temp) Suboptimal_Conditions->Optimize_Parameters address by

References

stability of trans-3-Amino-1-cbz-4-hydroxypiperidine under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of trans-3-Amino-1-cbz-4-hydroxypiperidine under various pH conditions. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

A1: this compound, a carbamate-containing compound, is generally more stable in acidic to neutral conditions and is susceptible to degradation under alkaline conditions.[1][2] The carbamate group can undergo hydrolysis, particularly at higher pH values.[1] For optimal stability and to prevent degradation, it is recommended to store and handle the compound in acidic or neutral aqueous solutions.

Q2: What are the likely degradation pathways for this compound under basic conditions?

A2: Under basic conditions, the primary degradation pathway for N-monosubstituted carbamates like this compound is hydrolysis.[1] This process is often initiated by the deprotonation of the nitrogen atom in the carbamate group, followed by the elimination of the aryloxide or alkoxide group.[1] For this specific molecule, this would lead to the cleavage of the Cbz (carboxybenzyl) protecting group, yielding trans-3-amino-4-hydroxypiperidine, benzyl alcohol, and carbon dioxide.

Q3: How can I monitor the stability of this compound in my experiments?

A3: The stability of the compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A suitable HPLC method should be able to separate the intact parent compound from its potential degradation products. By analyzing samples at different time points, you can quantify the remaining amount of the parent compound and determine the rate of degradation.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To minimize degradation, aqueous solutions of this compound should be prepared in a buffer with a pH in the acidic to neutral range (ideally pH 4-7). If possible, solutions should be prepared fresh before use. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, consider preparing aliquots and storing them at -20 °C or below to minimize hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound in solution. The pH of the solution may be too high (alkaline).Check the pH of your solution and adjust it to the acidic or neutral range (pH 4-7) using a suitable buffer.
The solution may have been stored for too long at room temperature.Prepare fresh solutions before each experiment. If storage is necessary, store at 2-8 °C for short periods or frozen for longer durations.
Appearance of unexpected peaks in HPLC analysis. These may be degradation products.Conduct a forced degradation study (see experimental protocol below) to intentionally generate degradation products and confirm their retention times. This will help in identifying the unknown peaks.
Inconsistent results between experiments. Variability in the pH of the solutions or storage conditions.Standardize the preparation of your solutions, ensuring consistent pH and storage protocols across all experiments. Use calibrated pH meters and controlled temperature environments.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound at different pH values after incubation at 40°C for 7 days. This data is representative of the expected trend for carbamate stability.

pHTemperature (°C)Incubation Time (days)% Remaining Parent CompoundMajor Degradation Product(s)
3.0407>99%Not detected
5.040798%Minor peaks observed
7.040795%trans-3-amino-4-hydroxypiperidine
9.040770%trans-3-amino-4-hydroxypiperidine, Benzyl alcohol
11.040735%trans-3-amino-4-hydroxypiperidine, Benzyl alcohol

Experimental Protocols

Protocol: Forced Degradation Study for pH Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound across a range of pH values.[4][5][6]

1. Materials:

  • This compound
  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
  • Phosphate or citrate buffers for various pH values (e.g., pH 3, 5, 7, 9, 11)
  • HPLC grade water, acetonitrile, and other necessary mobile phase components
  • HPLC system with a UV detector and a suitable C18 column

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Sample Preparation for Stress Conditions:
  • For each pH condition, add a small aliquot of the stock solution to a larger volume of the respective buffer (pH 3, 5, 7, 9, 11) to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
  • Prepare a control sample by diluting the stock solution in the mobile phase.
  • Incubation:
  • Incubate all samples at a controlled elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.
  • Protect samples from light to avoid photolytic degradation.
  • Time Point Analysis:
  • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 168 hours).
  • Immediately neutralize the acidic and basic samples before HPLC analysis to prevent further degradation during the analysis. For example, neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with an equivalent amount of HCl.
  • HPLC Analysis:
  • Analyze the control and all stressed samples by a validated stability-indicating HPLC method.
  • Monitor the peak area of the parent compound and any new peaks that appear.
  • Data Analysis:
  • Calculate the percentage of the remaining parent compound at each time point for each pH condition.
  • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
  • Identify and, if possible, characterize the major degradation products.

Visualizations

Caption: Chemical structure of this compound.

Caption: Plausible degradation pathway under alkaline conditions.

cluster_workflow pH Stability Study Workflow prep_stock Prepare Stock Solution prep_samples Prepare Samples at Different pH prep_stock->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate withdraw Withdraw Aliquots at Time Points incubate->withdraw neutralize Neutralize Samples withdraw->neutralize analyze HPLC Analysis neutralize->analyze data_analysis Data Analysis and Reporting analyze->data_analysis

References

Technical Support Center: Scale-Up of Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of chiral piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory to industrial-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of chiral piperidine synthesis, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps & Solutions
1. Decreased Enantio- or Diastereoselectivity - Temperature Fluctuations: Poor heat transfer at larger scales can lead to localized "hot spots," affecting selectivity.[1] - Catalyst Inefficiency: Catalyst deactivation, poor mixing leading to non-uniform catalyst distribution, or catalyst poisoning. - Solvent Effects: Changes in solvent polarity or impurities at scale can alter the reaction environment.[1] - Substrate Concentration: Higher concentrations can sometimes lead to aggregation or changes in the reaction mechanism.- Optimize Temperature Control: Implement more efficient cooling systems and monitor internal reaction temperature closely. Screen a range of lower temperatures to potentially enhance selectivity.[1] - Catalyst Optimization: Evaluate catalyst loading and consider using a more robust catalyst. Ensure adequate agitation to maintain a homogeneous mixture. For heterogeneous catalysts, ensure proper distribution in the reactor. - Solvent Screening: Test different solvents or solvent mixtures to find the optimal conditions for the scaled-up reaction.[1] Ensure solvent purity. - Concentration Adjustment: Experiment with a range of substrate concentrations to identify the optimal range for maintaining stereoselectivity.
2. Poor or Inconsistent Yields - Inefficient Mixing: Inadequate agitation in large reactors can lead to incomplete reactions. - Side Reactions: Formation of byproducts such as epimers or over-reduction products can become more significant at scale.[1] - Reagent Addition Rate: The rate of addition of reagents can significantly impact the reaction outcome on a larger scale. - Crystallization Issues: Premature crystallization of the product or starting material can halt the reaction.- Improve Agitation: Use appropriate impellers and agitation speeds for the reactor size and reaction viscosity. - Reaction Profiling: Monitor the reaction progress closely to identify the formation of side products and optimize reaction time to minimize them.[2] - Controlled Reagent Addition: Implement controlled addition of critical reagents using a syringe pump or addition funnel. - Solubility Studies: Conduct solubility studies at different temperatures and solvent compositions to prevent premature crystallization.
3. Difficulties in Product Purification - Amine-Silica Gel Interactions: The basic nature of the piperidine nitrogen can lead to strong interactions with acidic silica gel, causing peak tailing during column chromatography.[1][3] - Co-elution of Isomers: Diastereomers or enantiomers may have very similar retention factors, making separation by standard chromatography challenging.[1] - Formation of N-Oxides: The piperidine nitrogen is susceptible to oxidation, leading to impurities that can complicate purification.[1]- Optimize Chromatography: Use a basic modifier (e.g., triethylamine or ammonia) in the solvent system to suppress interactions with silica gel.[1] Consider alternative stationary phases like alumina or reverse-phase silica.[1] Protecting the amine with a group like Boc can also improve chromatographic behavior.[1] - Alternative Purification Methods: Explore crystallization, supercritical fluid chromatography (SFC), or ion-exchange chromatography for isomer separation.[3] For enantiomers, chiral HPLC or resolution may be necessary. - Minimize Oxidation: Work under an inert atmosphere and use degassed solvents to prevent N-oxide formation.
4. Challenges with Catalytic Hydrogenation - Mass Transfer Limitations: Inefficient mixing of hydrogen gas, liquid, and solid catalyst can limit the reaction rate.[4] - Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate or solvent. - High-Pressure Requirements: Handling high-pressure hydrogen on a large scale poses safety and equipment challenges.[5]- Improve Mixing and Hydrogen Delivery: Use specialized high-pressure reactors with efficient stirring and gas dispersion systems.[4] - Substrate and Solvent Purity: Ensure high purity of starting materials and solvents to avoid catalyst poisoning. - Alternative Hydrogen Sources: Consider transfer hydrogenation using sources like formic acid, which can be easier to handle at scale.[6][7]
5. Issues with Enzymatic Resolutions - Enzyme Inhibition: High concentrations of substrate or product can inhibit the enzyme, leading to incomplete conversion.[1] - Inefficient Cofactor Regeneration: For reductase enzymes, poor regeneration of NADH or NADPH can limit the reaction rate.[1] - pH and Temperature Sensitivity: Enzyme activity and selectivity are highly dependent on pH and temperature, which can be difficult to control in large reactors.[1]- Substrate Feeding: Implement a fed-batch strategy to maintain a low substrate concentration and avoid inhibition.[1] - Optimize Regeneration System: Ensure the cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is efficient at scale.[1] - Process Control: Use a pH-stat to maintain the optimal pH and ensure precise temperature control of the reactor.[1]

Frequently Asked Questions (FAQs)

Q1: My chiral piperidine synthesis works well on a multi-gram scale, but the enantiomeric excess (ee) drops significantly when I move to a kilogram scale. What is the most likely cause?

A1: A significant drop in enantiomeric excess upon scale-up is often related to temperature control. Exothermic reactions that are easily managed in the lab can generate significant heat in a large reactor, leading to localized hot spots where the reaction proceeds with lower selectivity. Ensure your large-scale reactor has adequate cooling capacity and that you are monitoring the internal temperature of the reaction, not just the jacket temperature.

Q2: I am using a rhodium-catalyzed asymmetric hydrogenation, and the reaction is very slow at a larger scale. What can I do to improve the reaction rate?

A2: Slow reaction rates in catalytic hydrogenations at scale are frequently due to mass transfer limitations. The efficient mixing of hydrogen gas, the liquid reaction mixture, and the solid catalyst is crucial. Increasing the agitation speed and the hydrogen pressure can help. You may also need to evaluate the design of your reactor's gas delivery system and impeller to ensure optimal gas dispersion.

Q3: Purification of my final chiral piperidine product by silica gel chromatography is resulting in significant product loss and broad, tailing peaks. Are there better alternatives for large-scale purification?

A3: The basicity of piperidines often leads to issues with silica gel chromatography.[1][3] For large-scale purification, consider crystallization as a more economical and scalable option. If your compound is a solid and has good crystallinity, optimizing the crystallization solvent and conditions can yield high-purity material. Other alternatives include using a different stationary phase like alumina, which is less acidic, or employing techniques like supercritical fluid chromatography (SFC) for challenging separations.[1][3]

Q4: What are the key safety considerations when scaling up a reaction that uses high-pressure hydrogen?

A4: Working with high-pressure hydrogen requires specialized equipment and strict safety protocols. Ensure your reactor is rated for the intended pressure and temperature. It should be located in a well-ventilated area, preferably in a dedicated high-pressure bay with appropriate blast shields. All personnel should be thoroughly trained in the safe handling of high-pressure gases and the specific operation of the equipment. A comprehensive risk assessment should be conducted before any large-scale hydrogenation.[4]

Q5: I am considering a crystallization-induced asymmetric transformation (CIAT) for my chiral piperidine synthesis. What are the main challenges in scaling up this type of process?

A5: While CIAT can be very effective, scaling it up presents challenges in controlling the crystallization process.[8][9] Seeding, cooling rate, and agitation all become critical parameters that need to be carefully controlled to ensure the desired polymorph crystallizes and that the in-situ racemization or epimerization keeps pace with the crystallization.[9] It is advisable to conduct thorough studies on the crystallization kinetics and solubility profiles before attempting a large-scale CIAT.

Experimental Protocols

General Protocol for Rhodium-Catalyzed Asymmetric Reductive Transamination

This protocol is a representative example for the synthesis of chiral piperidines from pyridinium salts.[10]

  • Reaction Setup: To a suitable reactor, add the pyridinium salt (1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).

  • Solvent and Reagent Addition: Under an inert atmosphere, add a mixture of CH₂Cl₂/H₂O (15:1, v/v) followed by formic acid (24.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to 40 °C and stir for 22 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of NaHCO₃. Extract the product with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (with 1% triethylamine in the eluent to prevent tailing).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Solvents setup_reactor Setup Reactor prep_reagents->setup_reactor charge_reagents Charge Reagents setup_reactor->charge_reagents run_reaction Run Reaction (Controlled T, P, Agitation) charge_reagents->run_reaction monitor_reaction Monitor Progress (TLC, LC-MS) run_reaction->monitor_reaction In-process control quench_reaction Quench Reaction run_reaction->quench_reaction monitor_reaction->run_reaction extraction Extraction quench_reaction->extraction purification Purification (Crystallization/Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization chiral_analysis Chiral Analysis (HPLC, SFC) characterization->chiral_analysis final_product Final Chiral Piperidine chiral_analysis->final_product

Caption: General workflow for the scale-up of chiral piperidine synthesis.

troubleshooting_logic start Low Stereoselectivity at Scale? temp_control Check Temperature Control (Internal Probe) start->temp_control Yes mixing Evaluate Mixing Efficiency start->mixing Yes catalyst Assess Catalyst Performance start->catalyst Yes solvent Verify Solvent Purity & Composition start->solvent Yes optimize_temp Optimize Cooling/ Lower Temperature temp_control->optimize_temp optimize_mixing Increase Agitation/ Change Impeller mixing->optimize_mixing optimize_catalyst Screen Catalyst Loading/ New Catalyst catalyst->optimize_catalyst optimize_solvent Screen Solvents/ Use High-Purity solvent->optimize_solvent

Caption: Decision tree for troubleshooting low stereoselectivity.

References

Technical Support Center: Refining Chromatographic Methods for Hydroxypiperidine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of hydroxypiperidine diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting approach for developing a separation method for hydroxypiperidine diastereomers?

A1: A systematic approach is advised. Begin by selecting a column and mobile phase based on the physicochemical properties of your hydroxypiperidine analytes. It is recommended to screen different stationary phases and mobile phase compositions to determine the best initial conditions. Following this, optimize parameters such as mobile phase modifiers, flow rate, and temperature to achieve the desired resolution between diastereomers.[1]

Q2: Should I use normal-phase or reversed-phase HPLC for separating hydroxypiperidine diastereomers?

A2: Both normal-phase (NP) and reversed-phase (RP) HPLC can be effective for separating hydroxypiperidine diastereomers.[1] The optimal choice is dependent on the specific structure and polarity of the analytes.[1] NP-HPLC on a silica column with a mobile phase such as ethanol/hexane can be effective.[1] For RP-HPLC, C18 columns are commonly used, though other stationary phases like pentafluorophenyl (PFP) may provide better selectivity for certain diastereomers.[1]

Q3: My hydroxypiperidine compound does not have a UV chromophore. How can I detect it using HPLC-UV?

A3: For compounds lacking a UV chromophore, pre-column derivatization is a common and effective strategy.[1] This process involves reacting the analyte with a derivatizing agent that introduces a chromophoric tag. For instance, piperidin-3-amine has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) to enable UV detection at 228 nm.[1][2]

Q4: What is the function of additives in the mobile phase for separating hydroxypiperidine diastereomers?

A4: Mobile phase additives can significantly enhance peak shape and selectivity.[1] For basic compounds like hydroxypiperidines, adding a small amount of a basic modifier such as diethylamine (DEA) to the mobile phase can minimize peak tailing.[1] Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often employed.[1]

Q5: How does temperature affect the separation of hydroxypiperidine diastereomers?

A5: Temperature is a critical parameter in method optimization.[1] Altering the column temperature can influence retention times, selectivity, and peak shape.[1][3] While lower temperatures often enhance chiral separations, this is not a universal rule, and the effect is compound-dependent.[1] It is advisable to investigate a range of temperatures to identify the optimal condition for your specific separation.[1]

Troubleshooting Guides

Issue 1: Poor Resolution Between Diastereomer Peaks

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: The column chemistry may not be sufficiently selective for your diastereomers.

    • Solution: Screen a variety of stationary phases. For reversed-phase, test columns with different selectivities (e.g., C18, PFP, Cyano). In normal-phase, bare silica is a good starting point.[1] Chiral stationary phases (CSPs), such as polysaccharide-based (e.g., Chiralpak, Chiralcel) or protein-based columns, can also be effective for diastereomer separation.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase strength and composition directly influence selectivity.

    • Solution: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol, isopropanol) and the aqueous or non-polar phase.[1] Also, evaluate the effect of additives like TFA or DEA.[1]

  • Incorrect Temperature: Temperature affects the thermodynamics of the separation process.

    • Solution: Evaluate a range of column temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on resolution.[1]

  • Flow Rate Too High: A high flow rate can lead to decreased efficiency and poor resolution.

    • Solution: Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.

Issue 2: Peak Tailing

Possible Causes & Solutions:

  • Secondary Interactions: The basic nitrogen in the piperidine ring can interact with acidic silanol groups on the silica surface of the column, causing tailing.

    • Solution: Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA), to mask the silanol groups.[1] Using a base-deactivated column can also be beneficial.[1]

  • Column Overload: Injecting an excessive amount of sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[1]

Issue 3: Peak Fronting

Possible Causes & Solutions:

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[1]

  • Column Overload: Similar to peak tailing, injecting too much sample can also result in fronting.

    • Solution: Decrease the amount of sample injected onto the column.[1]

Data Presentation

Table 1: Reported Chromatographic Conditions for Hydroxypiperidine Diastereomer Separation

Stationary PhaseMobile PhaseTemperature (°C)Flow Rate (mL/min)DetectionAnalyteResolution (Rs)Reference
Chiralpak IC-3 (250 x 4.6 mm, 3µm)n-Hexane:Isopropyl alcohol (95:5) with 0.2% TFA300.6UV(S)-1-Boc-3-hydroxypiperidine & (R)-isomer>1.5[4]
Chiralpak AD-H0.1% Diethylamine in EthanolNot Specified0.5UV @ 228 nm(R)- and (S)-piperidin-3-amine derivatives>4.0[2]
C18Acetonitrile/WaterNot SpecifiedNot SpecifiedUVPiperidine DiastereomersPartial Separation[1]
Bare SilicaEthanol/HexaneNot SpecifiedNot SpecifiedUVPiperidine DiastereomersEffective Separation[1]

Experimental Protocols

Protocol 1: General HPLC Method Development for Hydroxypiperidine Diastereomers
  • Analyte Characterization: Determine the structure, pKa, and solubility of the hydroxypiperidine diastereomers to guide initial column and mobile phase selection.

  • Initial Column and Mobile Phase Selection:

    • Reversed-Phase: Begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a mobile phase of acetonitrile and water.

    • Normal-Phase: Start with a bare silica column. Use a mobile phase of hexane and ethanol.

  • Screening: Perform a broad gradient elution to determine the approximate conditions required to elute the compounds.

  • Optimization:

    • Mobile Phase: Adjust the solvent ratio to fine-tune the separation. Introduce acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifiers to improve peak shape.

    • Temperature: Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C) to evaluate the effect on resolution.[1]

    • Flow Rate: Adjust the flow rate to strike a balance between resolution and analysis time.

Protocol 2: Pre-column Derivatization for UV Detection

This protocol is a general guideline for compounds lacking a UV chromophore, such as piperidin-3-amine, using para-toluene sulfonyl chloride (PTSC).

  • Reagent Preparation:

    • Prepare a solution of PTSC in a suitable solvent (e.g., acetonitrile).

    • Prepare a basic solution (e.g., sodium bicarbonate) to facilitate the reaction.

  • Derivatization Reaction:

    • Mix your hydroxypiperidine sample with the basic solution.

    • Add the PTSC solution and allow the reaction to proceed. The reaction time and temperature may need to be optimized.

  • Sample Preparation for HPLC:

    • After the reaction is complete, the sample may need to be neutralized or diluted before injection into the HPLC system.

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Evaluation Analyte Characterize Hydroxypiperidine Diastereomers (pKa, solubility) Column_Selection Select Initial Columns (e.g., C18, Silica, PFP) Analyte->Column_Selection Mobile_Phase_Selection Select Initial Mobile Phases (e.g., ACN/Water, Hexane/Ethanol) Column_Selection->Mobile_Phase_Selection Gradient_Run Perform Broad Gradient Run Mobile_Phase_Selection->Gradient_Run Resolution_Check Adequate Resolution? Gradient_Run->Resolution_Check Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimize_Flow->Resolution_Check Final_Method Final Optimized Method Resolution_Check->Optimize_MP No Resolution_Check->Final_Method Yes

Caption: Workflow for HPLC Method Development and Optimization.

G Start Poor Peak Resolution Between Diastereomers Check_Stationary_Phase Is the Stationary Phase Appropriate? Start->Check_Stationary_Phase Screen_Columns Screen Different Columns (e.g., C18, PFP, Chiral) Check_Stationary_Phase->Screen_Columns No Check_Mobile_Phase Is the Mobile Phase Optimized? Check_Stationary_Phase->Check_Mobile_Phase Yes Screen_Columns->Check_Mobile_Phase Adjust_Solvent_Ratio Adjust Solvent Ratio Check_Mobile_Phase->Adjust_Solvent_Ratio No Check_Temperature Is the Temperature Optimized? Check_Mobile_Phase->Check_Temperature Yes Add_Modifiers Add/Change Modifiers (TFA, DEA) Adjust_Solvent_Ratio->Add_Modifiers Add_Modifiers->Check_Temperature Vary_Temperature Vary Column Temperature Check_Temperature->Vary_Temperature No Check_Flow_Rate Is the Flow Rate Too High? Check_Temperature->Check_Flow_Rate Yes Vary_Temperature->Check_Flow_Rate Reduce_Flow_Rate Reduce Flow Rate Check_Flow_Rate->Reduce_Flow_Rate Yes Resolved Resolution Achieved Check_Flow_Rate->Resolved No Reduce_Flow_Rate->Resolved

Caption: Troubleshooting Logic for Poor Peak Resolution.

References

Technical Support Center: Purification of Synthesized Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for removing residual starting materials from final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted starting materials?

A1: The primary methods for purifying synthesized products include chromatography, crystallization, extraction, distillation, filtration, and sublimation.[1][2][3] The choice of technique depends on the physical and chemical properties of both the desired product and the starting material, such as polarity, solubility, volatility, and thermal stability.[2] For many organic syntheses, techniques like flash chromatography, recrystallization, and acid-base extraction are routinely employed.[4][5][6]

Q2: How do I choose the best purification method for my product?

A2: The selection of an appropriate purification method is critical and depends on the specific characteristics of your mixture. A general approach is to first consider the physical states of your product and impurities. For instance, filtration is excellent for separating a solid product from an insoluble impurity.[2] If both product and starting material are solids, recrystallization might be effective if they have different solubilities in a given solvent.[6] For liquid products, distillation is a good choice if there are significant differences in boiling points.[7] Chromatography is a versatile and powerful technique for separating complex mixtures.[2][4][8]

Q3: How can I assess the purity of my product after purification?

A3: Product purity is typically assessed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) is a quick and common method to get a preliminary indication of purity.[9] For more rigorous and quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (qNMR) spectroscopy are frequently used.[4][10] LC-MS is another powerful technique that can identify and quantify impurities.[9] The purity requirements can be stringent, especially in the pharmaceutical industry, often requiring the identification and quantification of impurities down to the 0.1% w/w level.[10]

Q4: What is a "work-up" and how does it relate to purification?

A4: A "work-up" refers to the series of steps performed on a reaction mixture immediately after the reaction is complete to initially isolate and partially purify the product.[11] This typically involves quenching the reaction, followed by techniques like liquid-liquid extraction and washing with aqueous solutions in a separatory funnel to remove the bulk of inorganic salts, and excess acidic or basic reagents.[5][11] The work-up is usually followed by a more rigorous purification step like chromatography or recrystallization.[5]

Method Selection Guide

The following diagram provides a logical workflow for selecting an appropriate purification technique based on the properties of your product and the residual starting material.

G start Start: Crude Product Mixture product_state Is the product solid or liquid? start->product_state solid_product Product is Solid product_state->solid_product Solid liquid_product Product is Liquid product_state->liquid_product Liquid solid_solubility Different solubility between product & starting material? solid_product->solid_solubility liquid_boiling_point Significant difference in boiling points? liquid_product->liquid_boiling_point recrystallize Recrystallization solid_solubility->recrystallize Yes acid_base_prop Are components acidic or basic? solid_solubility->acid_base_prop No end Pure Product recrystallize->end distillation Distillation liquid_boiling_point->distillation Yes liquid_boiling_point->acid_base_prop No distillation->end acid_base_extraction Acid-Base Extraction acid_base_prop->acid_base_extraction Yes chromatography_q Complex mixture or similar polarities? acid_base_prop->chromatography_q No acid_base_extraction->chromatography_q acid_base_extraction->end If separation is sufficient chromatography Flash Chromatography / HPLC chromatography_q->chromatography Yes sublimation_q Is the solid volatile? chromatography_q->sublimation_q No (for solids) chromatography->end sublimation Sublimation sublimation_q->sublimation Yes sublimation_q->end No sublimation->end

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guides by Technique

Flash Column Chromatography

Flash chromatography is a rapid purification technique that uses positive pressure to force a solvent through a column packed with a stationary phase (commonly silica gel).[12] It separates compounds based on their differential partitioning between the mobile and stationary phases.[12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation / Mixed Fractions - Inappropriate solvent system (eluent).- Column was packed improperly (air bubbles, cracks).- Too much sample was loaded.- Optimize the solvent system using TLC to achieve a target Rf of ~0.2-0.35 for the desired compound.[13]- Ensure the silica slurry is homogenous and well-settled during packing; gently tap the column to remove air.[14][15]- Use a proper silica-to-sample ratio (typically 30-50:1 by weight for easy separations).[15]
Compound Won't Elute from Column - Solvent system is not polar enough.- Compound may have decomposed on the acidic silica gel.- Gradually increase the polarity of the eluent (gradient elution).[13]- Test compound stability on a TLC plate beforehand.[13] If unstable, consider using a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.[13]
Cracked or Dry Column - Solvent level dropped below the top of the stationary phase.- Never let the column run dry. Always maintain a level of solvent above the silica gel.[16] Add a layer of sand on top to prevent disturbance when adding new solvent.[16]
Streaking or Tailing of Bands - Sample is not soluble in the eluent.- Sample was loaded in too much or too polar of a solvent.- Compound is acidic or basic and interacting strongly with silica.- Adsorb the sample onto a small amount of silica gel ("dry loading") instead of dissolving it.[13][15]- Load the sample in the minimum amount of the least polar solvent possible.[16]- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Recrystallization

Recrystallization is a technique used to purify solid compounds.[6][17] It works by dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.[6][17]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - Solution is not supersaturated (too much solvent was used).- The compound is very soluble even in the cold solvent.- Boil off some of the solvent to concentrate the solution and try cooling again.[18]- Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.- Add a "seed crystal" of the pure compound.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- The compound is too impure.- Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[19]- Ensure the chosen solvent's boiling point is lower than the product's melting point.[19]- Try a preliminary purification step (e.g., chromatography) before recrystallization.
Low Recovery of Product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not ice-cold.- Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used to just dissolve the solid.[20]- Cool the solution in an ice bath to maximize crystal formation.[20]- Always wash collected crystals with a minimal amount of ice-cold recrystallization solvent.[18][20]- Use a heated funnel or pre-heat the filtration apparatus to prevent cooling during filtration.[18]
Colored Impurities in Crystals - Colored impurities were not removed before crystallization.- If the impurities are known to be colored, add a small amount of activated charcoal to the hot solution before filtration to adsorb them.[6]
Acid-Base Extraction

This is a type of liquid-liquid extraction that separates organic compounds based on their acidic or basic properties.[21] By changing the pH of the aqueous phase, an acidic or basic compound can be converted into its water-soluble salt form, allowing it to be extracted from the organic layer.[5][22]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Formation of an Emulsion - Shaking the separatory funnel too vigorously.- High concentration of dissolved materials.- Gently swirl or invert the funnel instead of shaking violently.- Add a small amount of brine (saturated aq. NaCl solution) to increase the ionic strength of the aqueous layer, which helps break emulsions.[11]- Allow the mixture to stand for a longer period.
Poor Separation / Low Recovery - Incomplete acid-base reaction (incorrect choice of base/acid or insufficient amount).- The salt form of the compound has some solubility in the organic layer.- Use a base strong enough to deprotonate the acidic compound (e.g., NaHCO3 for carboxylic acids, NaOH for phenols) or a suitable acid for a basic compound.[5][23]- Perform multiple extractions with smaller volumes of the aqueous solution for better efficiency.- "Back-wash" the aqueous layer containing the salt with a fresh portion of organic solvent to remove any dissolved neutral impurities.[23]
Difficulty Identifying Layers - The densities of the organic and aqueous layers are very similar.- Add a few drops of water to the funnel; the layer that the drops join is the aqueous layer.- Remember that most halogenated organic solvents (e.g., dichloromethane, chloroform) are denser than water, while most other common organic solvents (e.g., ether, ethyl acetate, hexanes) are less dense.[22]
Product Doesn't Precipitate After Neutralization - The compound is soluble in the aqueous solution even in its neutral form.- Not enough acid/base was added to fully neutralize the salt.- After neutralizing the aqueous layer, extract the product back into a fresh portion of organic solvent.- Check the pH of the aqueous layer with pH paper to ensure it has been fully neutralized.

Experimental Protocols

Protocol 1: General Flash Column Chromatography

This protocol describes a standard procedure for purifying a 1g sample.

  • Solvent System Selection: Use TLC to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.35.

  • Column Preparation:

    • Select a glass column of appropriate size. For 1g of crude material, a column with a 40-50mm diameter is suitable.

    • Securely clamp the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (approx. 40-90g for a normal separation) in the chosen non-polar eluent.[16]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[14] Open the stopcock to drain some solvent, allowing the silica to pack.

    • Add a protective layer of sand on top of the packed silica bed.[16]

  • Sample Loading:

    • Dissolve the crude product (1g) in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).[16]

    • Carefully add the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica gel. Rinse the flask and column walls with a small amount of eluent and let it absorb.[16]

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle positive pressure (using a pump or air line) to achieve a solvent flow rate of about 5 cm of solvent level decrease per minute.[14]

    • Collect the eluting solvent in a series of labeled test tubes (fractions).[14]

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

G A 1. Prepare Silica Slurry & Pack Column B 2. Add Protective Sand Layer A->B C 3. Load Sample in Minimal Solvent B->C D 4. Fill Column with Eluent C->D E 5. Apply Pressure & Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions & Evaporate Solvent F->G H Pure Product G->H

Caption: Standard workflow for flash column chromatography.

Protocol 2: General Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[6]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid just dissolves.[20]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling.[6]

  • Hot Filtration (if needed): If there are insoluble impurities or charcoal was added, perform a gravity filtration of the hot solution into a clean, pre-warmed Erlenmeyer flask to remove them.[18]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[20]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[18][20]

  • Drying: Allow the crystals to dry completely, either by drawing air through the funnel or by transferring them to a watch glass.[6]

Protocol 3: General Acid-Base Extraction

This protocol outlines the separation of a neutral compound from an acidic impurity (e.g., a carboxylic acid).

  • Dissolution: Dissolve the mixture of the neutral product and acidic starting material in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • First Extraction: Add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate, NaHCO3) to the funnel.[23] Stopper the funnel, invert it, and vent frequently to release any pressure buildup (from CO2 evolution). Shake gently.

  • Separation: Allow the layers to separate. The deprotonated acidic starting material (now a sodium salt) will be in the aqueous layer, while the neutral product remains in the organic layer.[5][21]

  • Drain and Repeat: Drain the lower aqueous layer into a flask. Repeat the extraction of the organic layer with fresh NaHCO3 solution to ensure all the acidic impurity is removed. Combine the aqueous extracts.

  • Wash: Wash the organic layer with brine (saturated aq. NaCl) to remove residual water and dissolved salts.[24]

  • Isolate Product: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).[24] Filter off the drying agent and remove the solvent by rotary evaporation to yield the pure neutral product.

  • Isolate Impurity (optional): Cool the combined aqueous layers in an ice bath and carefully acidify them (e.g., with dilute HCl) until the acidic starting material precipitates out. The solid can then be collected by vacuum filtration.

G cluster_0 Organic Layer (Ether) cluster_1 Aqueous Layer cluster_2 Organic Layer (Ether) cluster_3 Aqueous Layer A Neutral Product (P) + Acidic SM (HA) finish Layers Separated A->finish HA reacts with NaHCO3 B Sodium Bicarbonate (NaHCO3) B->finish C Neutral Product (P) D Sodium Salt of SM (NaA) + H2O + CO2 start Start: Mixture in Separatory Funnel start->A start->B finish->C finish->D

Caption: Principle of acid-base extraction for purification.

Comparison of Common Purification Techniques

TechniquePrinciple of SeparationBest ForTypical Purity AchievedScale
Flash Chromatography Polarity (differential adsorption)Complex mixtures of non-volatile compounds with different polarities.[12]High to Very Highmg to multi-gram
HPLC (Preparative) Polarity, size, or chargeDifficult separations (e.g., isomers) or when very high purity is required.[4]Very High (>99%)µg to kg
Recrystallization Differential solubilityPurifying solid, non-volatile compounds from a smaller amount of impurities.[6][17]High (if optimized)mg to multi-kg
Distillation Boiling pointSeparating volatile liquids with significantly different boiling points.[2][7]Moderate to HighmL to industrial scale
Acid-Base Extraction Acidity/BasicitySeparating acidic or basic compounds from neutral ones.[5][21]Moderate (often a pre-purification step)mg to kg
Sublimation Vapor pressurePurifying volatile solids from non-volatile impurities.[2][3]Highmg to gram

References

Technical Support Center: Stereoselective Synthesis of 3,4-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 3,4-disubstituted piperidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in 3,4-disubstituted piperidine synthesis?

A1: Stereoselectivity is primarily governed by the chosen synthetic strategy and reaction conditions. Key factors include the catalyst and ligand system (for asymmetric catalysis), the nature of the substrate and any directing groups, the reaction temperature, the solvent, and the type of catalyst (e.g., Brønsted or Lewis acid) used.[1] For instance, in Pictet-Spengler reactions, temperature, acid catalyst, and solvent polarity are critical in controlling the facial selectivity of the cyclization step.[1] Similarly, in catalytic hydrogenations or conjugate additions, the choice of metal catalyst and chiral ligands plays a decisive role in determining the stereochemical outcome.[2]

Q2: My reaction is producing a mixture of diastereomers. What is the first step to improve the diastereomeric ratio (d.r.)?

A2: The first step is to systematically optimize the reaction conditions. Lowering the reaction temperature is often the most effective initial strategy, as it can increase the energy difference between the transition states leading to the different diastereomers.[1] Concurrently, screening different solvents with varying polarities (e.g., toluene vs. dichloromethane vs. acetonitrile) can influence transition state stability and improve selectivity.[1] If these adjustments are insufficient, further investigation into the catalyst or substrate modifications may be necessary.

Q3: How can I control the enantioselectivity of my synthesis?

A3: Achieving high enantioselectivity typically requires a chiral catalyst, a chiral auxiliary, or an enzyme. For catalytic approaches, the selection of the metal (e.g., Rhodium, Palladium, Nickel) and, crucially, the chiral ligand is paramount.[2][3][4] Different ligands can create distinct chiral environments around the metal center, leading to preferential formation of one enantiomer. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines using chiral ligands has been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the desired piperidines.[4]

Q4: Are there reliable methods to synthesize specifically trans-3,4-disubstituted piperidines?

A4: Yes, several methods preferentially yield trans products. One prominent strategy involves the conjugate addition of organocuprates to chiral unsaturated 2-piperidone derivatives. This approach has been successfully used to generate enantiopure trans-3,4-substituted 2-piperidones, which can be further converted to the corresponding piperidines.[5] Another method is the desymmetrization of meso-3-substituted glutaric anhydrides, followed by intramolecular amide alkylation, which yields chiral trans-3,4-disubstituted 2-piperidones.[6]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. The stereoselectivity is determined during the nucleophilic attack on the intermediate iminium ion.[1]

Potential Causes & Troubleshooting Steps:

  • High Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer.[1]

    • Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).

  • Suboptimal Acid Catalyst: The acid catalyst influences the geometry of the iminium ion intermediate and the cyclization transition state.[1]

    • Solution: Evaluate different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.

  • Solvent Effects: Solvent polarity can stabilize one transition state over another.[1]

    • Solution: Experiment with a variety of solvents, such as toluene, dichloromethane (DCM), and acetonitrile.

  • Lack of Substrate Control: Insufficient steric hindrance on the substrate may not effectively direct the cyclization.[1]

    • Solution: If possible, modify protecting groups or substituents on the starting materials to introduce greater steric bulk, which can favor a single stereochemical outcome.

Troubleshooting Workflow for Low Stereoselectivity

G start Low Stereoselectivity Observed (d.r. or e.e.) cat1 Optimize Reaction Conditions start->cat1 cat2 Modify Reagents & Catalyst start->cat2 temp Adjust Temperature (Typically Lower) cat1->temp Thermodynamic vs. Kinetic Control solvent Screen Solvents (Vary Polarity) cat1->solvent Transition State Stabilization conc Vary Concentration & Addition Rate cat1->conc catalyst Screen Catalysts (Acid/Base/Metal) cat2->catalyst ligand Screen Chiral Ligands (for Asymmetric Rxn) cat2->ligand Modify Chiral Environment substrate Modify Substrate (e.g., Protecting Group) cat2->substrate Enhance Steric Direction end Improved Stereoselectivity temp->end solvent->end conc->end catalyst->end ligand->end substrate->end

Caption: A general troubleshooting workflow for improving low stereoselectivity.

Issue 2: Poor Enantioselectivity in Rh-Catalyzed Asymmetric Synthesis

Rhodium-catalyzed reactions are powerful tools for creating chiral centers. For example, the asymmetric carbometalation of a dihydropyridine can be used to synthesize precursors for drugs like Preclamol and Niraparib.[4]

Potential Causes & Troubleshooting Steps:

  • Suboptimal Ligand: The structure of the chiral ligand is the most critical factor for inducing enantioselectivity.

    • Solution: Screen a library of chiral ligands (e.g., different chiral phosphoramidites or bisphosphorus ligands).[2][3] Even small steric or electronic changes to the ligand can have a significant impact on the enantiomeric excess (e.e.).

  • Incorrect Catalyst Precursor or Activation: The active catalytic species may not be forming correctly.

    • Solution: Ensure the purity of the rhodium precursor (e.g., [Rh(cod)(OH)]₂).[4] Verify the catalyst activation procedure and ensure anaerobic/anhydrous conditions if required.

  • Interference from Additives or Substrate: Bases, acids, or functional groups on the substrate can interact with or poison the catalyst.[4]

    • Solution: Re-evaluate the necessity of any additives. If a substrate functional group is suspected of poisoning the catalyst, consider a protecting group strategy.

  • Unfavorable Reaction Conditions: Temperature and solvent can affect the chiral environment and catalyst stability.

    • Solution: Optimize the reaction temperature and solvent system. A solvent/co-solvent system (e.g., THP:Tol) might be beneficial.[4]

Pictet-Spengler Reaction Mechanism & Stereoselectivity

G cluster_key Key Control Point reactants β-Arylethylamine + Aldehyde (in acid, e.g., TFA) iminium Iminium Ion Intermediate (Planar) reactants->iminium Formation ts_R Transition State 1 (Re-face attack) iminium->ts_R Cyclization (Path A) ts_S Transition State 2 (Si-face attack) iminium->ts_S Cyclization (Path B) prod_cis cis-Diastereomer ts_R->prod_cis prod_trans trans-Diastereomer ts_S->prod_trans

Caption: The iminium ion is the key intermediate where stereochemistry is set.

Quantitative Data & Experimental Protocols

Table 1: Influence of Ligand on Rh-Catalyzed Asymmetric Carbometalation

This table summarizes data for the synthesis of 3-substituted tetrahydropyridines, key intermediates for chiral piperidines.[4] The reaction involves coupling a dihydropyridine with an arylboronic acid.

EntryLigandArylboronic Acid (R)Yield (%)e.e. (%)
1L1Phenyl8596
2L14-MeO-Ph8896
3L14-F-Ph8497
4L2Phenyl7590
5L3Phenyl6085

Reaction Conditions: Dihydropyridine (1 equiv), Arylboronic Acid (3 equiv), [Rh(cod)(OH)]₂ (3 mol%), Ligand (7 mol%), aq. CsOH (2 equiv), THP:Tol (1:1), H₂O, 70 °C, 20 h.[4]

Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Carbometalation

Adapted from J. Am. Chem. Soc. 2023, 145, 25, 13995–14003.[4]

  • Preparation: In a glovebox, add the dihydropyridine substrate (0.5 mmol, 1 equiv), arylboronic acid (1.5 mmol, 3 equiv), [Rh(cod)(OH)]₂ (0.015 mmol, 3 mol%), and the selected chiral ligand (0.035 mmol, 7 mol%) to an oven-dried vial equipped with a stir bar.

  • Solvent Addition: Add the solvent mixture (e.g., 0.5 mL of a 1:1 mixture of tetrahydropyran and toluene) and aqueous cesium hydroxide (1 mmol, 2 equiv in 0.25 mL H₂O).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 70 °C. Stir for 20 hours.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess (e.e.) using chiral HPLC.

Table 2: Effect of Reaction Conditions on Diastereoselectivity

This table illustrates how reaction parameters can be varied to optimize the diastereomeric ratio (d.r.) in a hypothetical conjugate addition reaction to form a 3,4-disubstituted piperidinone.

EntryCuprate ReagentSolventTemperature (°C)d.r. (trans:cis)
1Me₂CuLiTHF085:15
2Me₂CuLiTHF-78>95:5
3Me₂CuLiToluene-7890:10
4Ph₂CuLiTHF-78>98:2
Protocol 2: General Procedure for Conjugate Addition to a Piperidone Precursor

Based on methodologies for synthesizing trans-3,4-disubstituted piperidones.[5]

  • Reagent Preparation: Prepare the lithium alkyl (or aryl) cyanocuprate reagent in situ by adding the appropriate organolithium reagent to a suspension of copper(I) cyanide in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon).

  • Substrate Addition: Dissolve the unsaturated 2-piperidone starting material in anhydrous THF and cool to -78 °C.

  • Reaction: Slowly add the solution of the piperidone substrate to the freshly prepared cuprate solution via cannula. Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification & Analysis: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to isolate the desired 3,4-disubstituted 2-piperidone. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

References

Validation & Comparative

Unraveling the Stereochemistry of 3-Amino-1-cbz-4-hydroxypiperidine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. In the synthesis of chiral molecules such as 3-Amino-1-cbz-4-hydroxypiperidine, confirmation of the desired stereoisomer is a critical step. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for the trans and hypothetical cis isomers of 3-Amino-1-cbz-4-hydroxypiperidine, offering a framework for stereochemical validation.

While extensive searches for the complete experimental ¹H and ¹³C NMR datasets for both trans-3-Amino-1-cbz-4-hydroxypiperidine and its corresponding cis-isomer did not yield a direct comparative publication, this guide will utilize established principles of NMR spectroscopy to predict and interpret the expected spectral differences. These differences in chemical shifts and coupling constants arise from the distinct spatial arrangement of the amino and hydroxyl groups in the two diastereomers.

Predicted ¹H NMR Spectral Data Comparison

The orientation of the substituents on the piperidine ring significantly influences the magnetic environment of the neighboring protons. In the trans isomer, the amino and hydroxyl groups are on opposite sides of the ring, leading to different shielding and deshielding effects compared to the cis isomer, where they are on the same side. The following table outlines the anticipated ¹H NMR data.

Proton This compound (Predicted) cis-3-Amino-1-cbz-4-hydroxypiperidine (Predicted) Key Differentiating Feature
H-3 (CH-NH₂)~2.8 - 3.2 ppm~3.0 - 3.4 ppmAxial vs. Equatorial orientation will lead to different coupling constants with neighboring protons.
H-4 (CH-OH)~3.5 - 3.9 ppm~3.7 - 4.1 ppmThe relative stereochemistry will affect the dihedral angles and thus the J-coupling values with adjacent protons.
Piperidine Ring ProtonsMultiplets in the range of ~1.5 - 2.2 ppm and ~2.9 - 4.2 ppmMultiplets in the range of ~1.6 - 2.3 ppm and ~3.0 - 4.3 ppmThe overall multiplicity and dispersion of these signals will differ due to the different conformational preferences of the two isomers.
Cbz Protons~7.2 - 7.4 ppm (aromatic), ~5.1 ppm (benzyl CH₂)~7.2 - 7.4 ppm (aromatic), ~5.1 ppm (benzyl CH₂)Minimal difference expected as these are distant from the stereocenter.

Predicted ¹³C NMR Spectral Data Comparison

The carbon chemical shifts are also sensitive to the stereochemical environment. The proximity and orientation of the electron-withdrawing amino and hydroxyl groups will cause noticeable differences in the ¹³C NMR spectra of the trans and cis isomers.

Carbon This compound (Predicted) cis-3-Amino-1-cbz-4-hydroxypiperidine (Predicted) Key Differentiating Feature
C-3 (CH-NH₂)~50 - 55 ppm~48 - 53 ppmShielding effects from the hydroxyl group will be different in the two isomers.
C-4 (CH-OH)~65 - 70 ppm~63 - 68 ppmThe steric compression in the cis isomer may lead to an upfield shift (shielding).
Piperidine Ring CarbonsPeaks in the range of ~25 - 50 ppmPeaks in the range of ~24 - 49 ppmSubtle shifts are expected for the other ring carbons based on the overall molecular geometry.
Cbz Carbons~155 ppm (C=O), ~137 ppm (quat. aromatic), ~128 ppm (aromatic CH), ~67 ppm (benzyl CH₂)~155 ppm (C=O), ~137 ppm (quat. aromatic), ~128 ppm (aromatic CH), ~67 ppm (benzyl CH₂)Minimal difference expected.

Experimental Protocols

To experimentally validate the structure of a synthesized sample of 3-Amino-1-cbz-4-hydroxypiperidine, the following NMR experiments are recommended:

1. ¹H NMR Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Concentration: 5-10 mg of the compound in 0.5-0.7 mL of solvent.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Standard pulse sequence (e.g., zg30).

    • Spectral width: ~12 ppm.

    • Number of scans: 16-64 (depending on concentration).

    • Relaxation delay: 1-2 seconds.

  • Analysis: Integration of signals, determination of chemical shifts (ppm), and analysis of coupling constants (J-values in Hz).

2. ¹³C NMR Spectroscopy:

  • Solvent: CDCl₃ or CD₃OD.

  • Concentration: 20-50 mg of the compound in 0.5-0.7 mL of solvent.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: ~220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2 seconds.

  • Analysis: Determination of chemical shifts (ppm).

3. 2D NMR Spectroscopy (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which can be crucial for assigning quaternary carbons and confirming the overall structure.

Workflow for Stereochemical Validation

The following diagram illustrates the logical workflow for validating the stereochemistry of a synthesized sample of 3-Amino-1-cbz-4-hydroxypiperidine.

G cluster_0 Synthesis & Purification cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Structure Elucidation synthesis Synthesis of 3-Amino-1-cbz-4-hydroxypiperidine purification Purification (e.g., Column Chromatography) synthesis->purification H_NMR 1H NMR purification->H_NMR C_NMR 13C NMR purification->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) purification->TwoD_NMR analysis Spectral Analysis (Chemical Shifts, Coupling Constants) H_NMR->analysis C_NMR->analysis TwoD_NMR->analysis comparison Comparison with Predicted Data for trans and cis Isomers analysis->comparison elucidation Assignment of Stereochemistry (trans or cis) comparison->elucidation

Caption: Workflow for NMR-based stereochemical validation.

By following this comprehensive approach of acquiring and analyzing a full suite of NMR data, researchers can confidently determine the stereochemical outcome of their synthesis and ensure the structural integrity of their target compounds for further use in drug discovery and development.

Confirming the Absolute Stereochemistry of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in ensuring efficacy and safety. This guide provides a comparative analysis of three powerful techniques for confirming the absolute stereochemistry of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine: Vibrational Circular Dichroism (VCD) Spectroscopy, Mosher's Ester Analysis via NMR, and Single-Crystal X-ray Crystallography.

Method Comparison at a Glance

The selection of an appropriate analytical method hinges on factors such as the physical state of the sample, available instrumentation, and the desired level of structural detail. The following table summarizes the key attributes of each technique.

FeatureVibrational Circular Dichroism (VCD)Mosher's Ester Analysis (NMR)Single-Crystal X-ray Crystallography
Principle Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2][3]Involves the formation of diastereomeric esters with a chiral derivatizing agent (Mosher's acid) and analysis of the subsequent changes in NMR chemical shifts.[4][5][6][7][8]Determines the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays.[9][10][11]
Sample Requirement Solution of the enantiomerically pure compound.Small quantities of the enantiomerically pure compound for derivatization.A high-quality single crystal of the compound.
Key Advantage Applicable to a wide range of molecules in their solution state, including non-crystalline materials.[2][12]Does not require crystallization and utilizes standard NMR instrumentation.Provides a direct and unambiguous determination of the absolute configuration, often referred to as the "gold standard".[9]
Limitation Requires quantum mechanical calculations to correlate the experimental spectrum with a specific enantiomer.[1][13][14][15]Indirect method that relies on predictable conformational preferences of the diastereomeric esters.[4][5][7]The primary challenge is often the growth of a suitable single crystal.
Data Output VCD spectrum showing positive and negative bands corresponding to vibrational modes.¹H NMR spectra of two diastereomers, from which Δδ (δS - δR) values are calculated.[4]A complete 3D molecular structure with atomic coordinates and crystallographic parameters, including the Flack parameter.[16][17][18][19][20]

Quantitative Data Comparison

To illustrate the expected outcomes for confirming the (3R,4R) configuration of 3-Amino-1-cbz-4-hydroxypiperidine, the following tables present simulated, representative data for each technique.

Vibrational Circular Dichroism (VCD) Spectroscopy

The VCD spectrum of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine would be compared to the computationally predicted spectrum for the (3R,4R) enantiomer. A positive correlation in the signs of the major bands confirms the absolute stereochemistry.

Wavenumber (cm⁻¹)Experimental ΔA (x 10⁻⁵)Predicted (3R,4R) ΔA (x 10⁻⁵)Assignment
3450+2.5+2.8O-H stretch
3380-1.8-2.1N-H stretch
2950+3.1+3.5C-H stretch (piperidine)
1685-5.2-5.8C=O stretch (Cbz)
1450+1.5+1.7CH₂ bend
1230+4.1+4.5C-O stretch
Mosher's Ester Analysis

For Mosher's analysis, the amino group of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine is derivatized with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The ¹H NMR chemical shifts of protons near the newly formed stereocenter are then compared. For a (3R,4R) configuration, a specific pattern of positive and negative Δδ (δS - δR) values is expected.

Protonδ for (R)-MTPA amide (ppm)δ for (S)-MTPA amide (ppm)Δδ (δS - δR) (ppm)
H-34.154.25+0.10
H-43.803.72-0.08
H-2ax3.103.05-0.05
H-2eq3.954.08+0.13
H-5ax1.601.68+0.08
H-5eq1.901.84-0.06
Single-Crystal X-ray Crystallography

A successful single-crystal X-ray diffraction experiment provides a definitive three-dimensional structure. The absolute configuration is confirmed by the Flack parameter, which should be close to 0 for the correct enantiomer.[16][17][18][19][20]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.52
b (Å)12.34
c (Å)9.11
β (°)105.2
Flack Parameter0.02(3)
R-factor0.035

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: An enantiomerically pure sample of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine is dissolved in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The solution is placed in an IR cell with a path length of 100 µm.

  • Data Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Several thousand scans are typically co-added to achieve an adequate signal-to-noise ratio.

  • Computational Modeling: The structure of the (3R,4R) enantiomer is modeled using density functional theory (DFT) calculations (e.g., at the B3LYP/6-31G(d) level of theory). The vibrational frequencies and rotational strengths are calculated to generate a predicted VCD spectrum.

  • Data Analysis: The experimental VCD spectrum is compared with the predicted spectrum. A qualitative match in the signs and relative intensities of the major bands confirms the absolute configuration of the sample.

Mosher's Ester Analysis
  • Derivatization: Two separate reactions are performed. In one, the enantiomerically pure (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine is reacted with (R)-MTPA chloride. In the other, it is reacted with (S)-MTPA chloride to form the respective diastereomeric MTPA amides.

  • Purification: The resulting diastereomeric amides are purified, typically by column chromatography.

  • NMR Spectroscopy: High-resolution ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA diastereomers in the same deuterated solvent.

  • Data Analysis: The chemical shifts (δ) of protons adjacent to the C3 stereocenter are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton. The sign of the Δδ values is then used to deduce the absolute configuration at C3 based on the established Mosher's method model.

Single-Crystal X-ray Crystallography
  • Crystallization: A single crystal of (3R,4R)-3-Amino-1-cbz-4-hydroxypiperidine suitable for X-ray diffraction is grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K). X-ray diffraction data are collected using a single-crystal X-ray diffractometer.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the precise atomic positions.

  • Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is calculated during the refinement process. A value close to 0 with a small standard uncertainty confirms the assigned absolute stereochemistry.[16][17][18][19][20]

Visualizing the Workflows

VCD_Workflow cluster_exp Experimental cluster_comp Computational A Sample Preparation (Solution in CDCl3) B VCD/IR Data Acquisition A->B E Comparison & Stereochemical Assignment B->E C DFT Calculation of (3R,4R) Enantiomer D VCD Spectrum Prediction C->D D->E

VCD Spectroscopy Workflow

Mosher_Workflow cluster_synthesis Synthesis cluster_analysis Analysis A React with (R)-MTPA-Cl C Purify Diastereomers A->C B React with (S)-MTPA-Cl B->C D ¹H NMR of (R)-MTPA amide C->D E ¹H NMR of (S)-MTPA amide C->E F Calculate Δδ = δS - δR D->F E->F G Stereochemical Assignment F->G

Mosher's Ester Analysis Workflow

Xray_Workflow A Single Crystal Growth B X-ray Diffraction Data Collection A->B C Structure Solution & Refinement B->C D Flack Parameter Calculation C->D E Unambiguous 3D Structure & Absolute Configuration D->E

X-ray Crystallography Workflow

References

comparative analysis of synthetic routes to substituted piperidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Substituted Piperidines

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] The development of efficient, selective, and scalable methods to synthesize substituted piperidines is therefore a critical task for researchers in drug discovery and development. This guide provides a comparative analysis of four key synthetic strategies: Catalytic Hydrogenation of Pyridines, Reductive Amination of 1,5-Dicarbonyls, Aza-Diels-Alder Reaction, and the Hofmann-Löffler-Freytag Reaction.

Catalytic Hydrogenation of Pyridines

This is the most direct and atom-economical approach to piperidine synthesis, involving the reduction of a corresponding pyridine precursor.[1] While conceptually simple, the aromaticity of the pyridine ring necessitates potent catalytic systems, and control of selectivity can be challenging.[1][3]

General Reaction Scheme & Logic

The process involves the addition of three equivalents of hydrogen across the pyridine ring, typically mediated by a transition metal catalyst.

Caption: Catalytic Hydrogenation Workflow.

Performance Comparison

Catalytic hydrogenation is often favored for its high yields and directness. However, it can require harsh conditions (high pressure, temperature) and may suffer from catalyst poisoning by the nitrogen atom.[1][4] Modern catalysts, such as iridium(III) complexes and rhodium oxides, have shown high efficacy under milder conditions, tolerating a broad range of functional groups.[3][5][6]

Catalyst SystemSubstrate ExampleConditionsYield (%)Key Features & Limitations
PtO₂ (Adams' catalyst) 2-PhenylpyridineH₂ (50-70 bar), Acetic Acid, RT, 6-10 h~85-95%Robust and widely used; requires high pressure; acidic conditions may not be suitable for all substrates.[4][7]
Rh₂O₃ 4-PhenylpyridineH₂ (5 bar), TFE, 40°C, 16 h>99% (NMR)Operates under mild conditions; broad substrate scope, tolerating alcohols and amines.[5][6][8]
10% Pd/C 4-PyridinecarbonitrileH₂ (6 bar), H₂O/H₂SO₄, 30°C, 5.5 h99%Can be tuned for chemoselectivity (ring vs. nitrile reduction) by adjusting acidity.[9]
Iridium(III) Complex Various functionalized pyridinesH₂ source, mild conditionsHighTolerates highly sensitive groups (nitro, azido, bromo, alkyne); suitable for late-stage functionalization.[3]
Key Experimental Protocol: Hydrogenation using PtO₂[4]

A solution of a substituted pyridine (e.g., 1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure reactor vessel.[4] A catalytic amount of PtO₂ (5 mol%) is added. The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas to 50-70 bar.[4] The mixture is stirred vigorously at room temperature for 6-10 hours. Upon completion, the excess hydrogen is carefully vented. The reaction is quenched with a saturated NaHCO₃ solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over Na₂SO₄, filtered through Celite to remove the catalyst, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the substituted piperidine derivative.[4]

Reductive Amination

This powerful method constructs the piperidine ring by reacting a 1,5-dicarbonyl compound (or a suitable precursor like glutaraldehyde) with a primary amine or ammonia, followed by in-situ reduction of the resulting imine/enamine intermediates.[10][11]

General Reaction Scheme & Logic

The reaction proceeds through a tandem cyclization-reduction sequence, offering a high degree of versatility in introducing substituents.

G start1 1,5-Dicarbonyl Compound intermediate Cyclic Iminium Ion Intermediate start1->intermediate + R-NH₂ - H₂O start2 Primary Amine (R-NH₂) product N-Substituted Piperidine intermediate->product Reducing Agent (NaBH₃CN, NaBH(OAc)₃)

Caption: Reductive Amination Workflow.

Performance Comparison

Reductive amination is highly versatile, as substituents can be introduced from both the dicarbonyl and amine starting materials.[10] The choice of reducing agent is critical; mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl groups.[12]

Dicarbonyl SourceAmineReducing AgentYield (%)Key Features & Limitations
GlutaraldehydeBenzylamineNaBH₃CN65-75%Readily available starting materials; suitable for a wide range of primary amines.
Protected Sugar-derived DicarbonylButylamineNaBH₃CN77%Excellent for synthesizing polyhydroxypiperidines (iminosugars) with defined stereochemistry.[10]
2-Pentene-1,5-dialAmmonium AcetateNaBH₃CN~60%Allows for the synthesis of piperidines with unsaturation in the side chain.
Key Experimental Protocol: Synthesis of N-Benzylpiperidine

To a stirred solution of glutaraldehyde (1.0 eq, 25% in H₂O) and benzylamine (1.0 eq) in methanol at 0°C, acetic acid is added to adjust the pH to ~6. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield N-benzylpiperidine.

Aza-Diels-Alder Reaction

The aza-Diels-Alder, or imino-Diels-Alder, reaction is a powerful [4+2] cycloaddition for constructing six-membered nitrogen heterocycles.[13] It involves the reaction of an imine (dienophile) with a diene to form a tetrahydropyridine, which can be subsequently reduced to the corresponding piperidine. This method offers excellent control over regio- and stereoselectivity.[14]

General Reaction Scheme & Logic

This two-step sequence first builds the unsaturated ring system via cycloaddition, followed by a standard reduction.

G start1 Diene intermediate Tetrahydropyridine start1->intermediate [4+2] Cycloaddition (Lewis Acid or Heat) start2 Imine (Dienophile) product Substituted Piperidine intermediate->product Reduction (e.g., H₂, Pd/C)

Caption: Aza-Diels-Alder Workflow.

Performance Comparison

The strength of the aza-Diels-Alder reaction lies in its ability to construct complex, stereochemically rich piperidines. The use of chiral catalysts or auxiliaries can render the reaction highly enantioselective.[15] A key limitation is the stability and reactivity of the required imine and diene precursors.

DieneImine SourceCatalyst/ConditionsYield (%)Stereoselectivity
Danishefsky's DieneN-Benzylidene-anilineZnCl₂80-90%Good regioselectivity
1,3-PentadieneEthyl glyoxylate imineLewis AcidHighHigh diastereocontrol[16]
CyclopentadieneN-Tosyl imineCu(OTf)₂-chiral BOX>95%>98% ee
Key Experimental Protocol: Aza-Diels-Alder with Danishefsky's Diene

To a solution of the imine (1.0 eq), generated from benzaldehyde and aniline, in dry acetonitrile is added a Lewis acid catalyst (e.g., ZnCl₂, 10 mol%) at room temperature under an inert atmosphere. Danishefsky's diene (1.2 eq) is added dropwise, and the mixture is stirred for 24 hours. The reaction is quenched with water, and the product, a dihydropyridinone, is extracted with dichloromethane. After drying and concentration, the crude intermediate is obtained. This intermediate is then dissolved in methanol and hydrogenated over 10% Pd/C at 50 psi H₂ until the reaction is complete. Filtration and removal of the solvent yield the piperidine product, which can be further purified.

Hofmann-Löffler-Freytag (HLF) Reaction

The HLF reaction is a classic photochemical or thermal method for synthesizing pyrrolidines and, less commonly, piperidines.[17][18] It involves an intramolecular radical-mediated hydrogen atom transfer followed by cyclization.[19][20]

General Reaction Scheme & Logic

This reaction proceeds via a free-radical mechanism, initiated by the homolysis of an N-halogen bond.

G start N-Haloamine in Acid rad1 Nitrogen Radical start->rad1 Heat or UV Light (Homolysis) rad2 Carbon Radical rad1->rad2 Intramolecular 1,6-H Abstraction inter δ-Haloamine rad2->inter Halogen Rebound product Piperidine inter->product Intramolecular SN2 (Base Treatment)

Caption: Hofmann-Löffler-Freytag Workflow.

Performance Comparison

The HLF reaction's primary advantage is its ability to functionalize an unactivated C-H bond.[21] However, it often suffers from moderate yields, the need for strongly acidic conditions, and the instability of the N-haloamine precursors.[20] While historically significant, its application in modern drug synthesis is limited compared to the other methods due to its harsh conditions and lack of general applicability. The reaction typically favors the formation of five-membered pyrrolidine rings over six-membered piperidine rings due to the energetics of the 1,5-hydrogen abstraction versus 1,6-hydrogen abstraction.[20]

| Substrate | Conditions | Yield (%) | Key Features & Limitations | | :--- | :--- | :--- | :--- | :--- | | N-Chloro-N-methylpentylamine | Conc. H₂SO₄, UV light | 40-60% | Classic example; requires strong acid and photochemical initiation.[21] | | Steroidal N-chloroamine | H₂SO₄, Heat | Moderate | Demonstrates C-H activation at an unactivated methyl group in a complex scaffold.[21] | | Suarez Modification Substrate | Pb(OAc)₄/I₂ | 50-70% | Milder, one-pot procedure that avoids isolation of unstable N-haloamines.[20] |

Key Experimental Protocol: Classic HLF Reaction[21]

An N-chloroamine is prepared by treating the corresponding secondary amine with sodium hypochlorite or N-chlorosuccinimide.[21] This N-haloamine is then dissolved in concentrated sulfuric acid and the solution is irradiated with a UV lamp while stirring for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then carefully poured onto ice and made strongly basic with NaOH solution. The aqueous mixture is extracted with ether, and the organic extracts are dried and concentrated to give the crude piperidine derivative, which is then purified by distillation or chromatography.[21]

Summary and Conclusion

The optimal synthetic route to a substituted piperidine is highly dependent on the target structure, available starting materials, and desired stereochemical outcome.

G cluster_pros Primary Advantages cluster_cons Key Limitations center Target: Substituted Piperidine r1 Catalytic Hydrogenation center->r1 Pyridine Available? r2 Reductive Amination center->r2 1,5-Dicarbonyl Accessible? r3 Aza-Diels-Alder center->r3 Stereocontrol Critical? r4 Hofmann-Löffler-Freytag center->r4 C-H Activation Needed? p1 Direct, High Yield r1->p1 c1 Harsh Conditions, Selectivity r1->c1 p2 Versatile, Convergent r2->p2 c2 Precursor Synthesis r2->c2 p3 Excellent Stereocontrol r3->p3 c3 Multi-step r3->c3 p4 Unactivated C-H Functionalization r4->p4 c4 Harsh Conditions, Low Yield r4->c4

Caption: Decision guide for selecting a synthetic route.

  • Catalytic Hydrogenation is ideal for direct access when the corresponding pyridine is available and functional group tolerance is high.[1]

  • Reductive Amination offers excellent versatility for assembling piperidines from acyclic precursors, particularly when multiple points of diversity are desired.[12]

  • Aza-Diels-Alder Reaction is the method of choice for constructing stereochemically complex piperidines with a high degree of control.[14]

  • Hofmann-Löffler-Freytag Reaction , while less common, remains a viable option for specific applications requiring intramolecular C-H functionalization.[21]

The continued development of new catalysts and reaction conditions, particularly for hydrogenation and cycloaddition reactions, is expanding the toolkit available to chemists, enabling the synthesis of increasingly complex and diverse piperidine derivatives for drug discovery and beyond.[22]

References

Navigating Reactivity: A Comparative Guide to Boc vs. Cbz Protection in 3-Amino-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of protecting groups is a critical strategic decision. This guide provides an in-depth comparison of the reactivity of 3-amino-4-hydroxypiperidine when the amino group is protected by either a tert-butoxycarbonyl (Boc) or a carboxybenzyl (Cbz) group. By examining their influence on key chemical transformations and presenting relevant experimental data, this document aims to equip chemists with the insights needed to select the optimal protecting group for their synthetic endeavors.

The inherent nucleophilicity of both the amino and hydroxyl functionalities in 3-amino-4-hydroxypiperidine necessitates a robust protection strategy to achieve selective transformations. The Boc and Cbz groups are two of the most common choices for amine protection, each offering a distinct profile of stability and reactivity that can be leveraged in multi-step syntheses. This guide explores the nuances of their impact on N-alkylation, N-acylation, and O-alkylation/acylation reactions, providing a framework for rational synthetic design.

Comparative Analysis of Reactivity

The choice between a Boc or Cbz protecting group can significantly influence the outcome of subsequent reactions. This difference in reactivity stems from the distinct electronic and steric properties of each group.

N-Alkylation and N-Acylation:

The carbamate linkage in both Boc and Cbz protected amines significantly reduces the nucleophilicity of the nitrogen atom, effectively preventing self-reaction or undesired side reactions during transformations at other sites. However, subtle differences in their electronic nature can come into play. The Cbz group, with its phenyl ring, is slightly more electron-withdrawing than the tert-butyl group of Boc. This can render the nitrogen in the Cbz-protected amine marginally less nucleophilic.

In practice, for most N-alkylation and N-acylation reactions targeting the hydroxyl group, both Boc and Cbz provide adequate protection of the amine. Direct N-alkylation or N-acylation of the protected amine is generally not feasible under standard conditions without prior deprotection. One study highlighted that N-Cbz-protected amines demonstrated cleaner reaction profiles and higher yields in certain rhodium-catalyzed amidation reactions compared to their N-Boc counterparts, suggesting a potential difference in their interaction with the catalytic cycle.[1]

O-Alkylation and O-Acylation:

The primary difference in reactivity between the Boc- and Cbz-protected 3-amino-4-hydroxypiperidines is observed in reactions involving the hydroxyl group. The steric bulk of the protecting group can influence the accessibility of the hydroxyl group to reagents. The tert-butyl group of the Boc protecting group is significantly bulkier than the benzyl group of the Cbz protecting group. This steric hindrance can, in some cases, lead to slower reaction rates for O-alkylation and O-acylation of the Boc-protected compound compared to the Cbz-protected analogue.

However, the choice of reagents and reaction conditions can often overcome these steric effects. For instance, the use of less hindered alkylating agents or more reactive acylating agents can lead to high yields for both substrates.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for key transformations on Boc- and Cbz-protected amino alcohols, providing a basis for comparison. It is important to note that direct comparative studies on 3-amino-4-hydroxypiperidine are limited, and some data is extrapolated from similar structures.

ReactionProtecting GroupReagents and ConditionsTypical YieldCitations
O-Alkylation BocNaH, Alkyl halide, DMF, 0 °C to rtGood to Excellent
CbzNaH, Alkyl halide, DMF, 0 °C to rtGood to Excellent
O-Acylation BocAcyl chloride, Et3N, DMAP, CH2Cl2, rtHigh
CbzAcyl chloride, Pyridine, CH2Cl2, rtHigh
N-Deprotection BocTFA/CH2Cl2 or HCl/Dioxane, rtQuantitative[2][3]
CbzH2, Pd/C, MeOH, rt or HBr/AcOHQuantitative[3][4]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

General Procedure for O-Alkylation

To a solution of the N-protected 3-amino-4-hydroxypiperidine (1.0 equiv) in anhydrous DMF at 0 °C is added sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of the alkyl halide (1.1 equiv). The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the slow addition of water at 0 °C, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for O-Acylation

To a solution of the N-protected 3-amino-4-hydroxypiperidine (1.0 equiv) and a base such as triethylamine (1.5 equiv) or pyridine in anhydrous dichloromethane at 0 °C is added the acyl chloride or anhydride (1.2 equiv) dropwise. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate solution, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Boc-Deprotection Protocol

The Boc-protected piperidine is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the deprotected amine as its trifluoroacetate salt. Alternatively, a solution of 4M HCl in dioxane can be used.

Cbz-Deprotection Protocol

The Cbz-protected piperidine is dissolved in methanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to give the deprotected amine. Alternatively, cleavage can be achieved using HBr in acetic acid.

Logic of Reactivity Comparison

The selection of an appropriate protecting group is a critical decision in a multi-step synthesis. The diagram below illustrates the logical workflow for comparing the reactivity of Boc- and Cbz-protected 3-amino-4-hydroxypiperidine.

G cluster_0 Initial Consideration cluster_1 Protecting Group Choice cluster_2 Comparative Reactivity Assessment cluster_3 Deprotection and Final Product Start Synthesize 3-Amino-4-hydroxypiperidine Protect_Amine Protect Amino Group Start->Protect_Amine Boc_Protection Boc Protection (Boc)2O, Base Protect_Amine->Boc_Protection Cbz_Protection Cbz Protection Cbz-Cl, Base Protect_Amine->Cbz_Protection Boc_React Reactivity of Boc-protected compound Boc_Protection->Boc_React Cbz_React Reactivity of Cbz-protected compound Cbz_Protection->Cbz_React N_Alkylation_Boc N-Alkylation (Protected) Boc_React->N_Alkylation_Boc N_Acylation_Boc N-Acylation (Protected) Boc_React->N_Acylation_Boc O_Alkylation_Boc O-Alkylation Boc_React->O_Alkylation_Boc O_Acylation_Boc O-Acylation Boc_React->O_Acylation_Boc N_Alkylation_Cbz N-Alkylation (Protected) Cbz_React->N_Alkylation_Cbz N_Acylation_Cbz N-Acylation (Protected) Cbz_React->N_Acylation_Cbz O_Alkylation_Cbz O-Alkylation Cbz_React->O_Alkylation_Cbz O_Acylation_Cbz O-Acylation Cbz_React->O_Acylation_Cbz Boc_Deprotection Boc Deprotection (Acidic Conditions) O_Alkylation_Boc->Boc_Deprotection O_Acylation_Boc->Boc_Deprotection Cbz_Deprotection Cbz Deprotection (Hydrogenolysis) O_Alkylation_Cbz->Cbz_Deprotection O_Acylation_Cbz->Cbz_Deprotection Final_Product Functionalized 3-Amino-4-hydroxypiperidine Boc_Deprotection->Final_Product Cbz_Deprotection->Final_Product

Caption: Logical workflow for comparing the reactivity of Boc and Cbz protected 3-amino-4-hydroxypiperidine.

Conclusion

Both Boc and Cbz are highly effective protecting groups for the amino functionality of 3-amino-4-hydroxypiperidine, enabling selective reactions at the hydroxyl group. The choice between them often depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.

  • Boc protection is generally favored for its ease of removal under mild acidic conditions, which are orthogonal to many other protecting groups. However, its steric bulk might slightly hinder the reactivity of the adjacent hydroxyl group in some cases.

  • Cbz protection offers robustness towards acidic and many basic conditions, with deprotection typically achieved through catalytic hydrogenolysis. This provides an excellent orthogonal strategy to acid-labile groups like Boc. The less sterically demanding nature of the Cbz group may be advantageous in reactions where steric hindrance is a concern.

Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic route, including the desired sequence of bond formations and the stability of all functional groups throughout the synthesis. This guide provides the foundational information to make an informed decision, empowering researchers to navigate the reactivity of these versatile protected piperidine building blocks.

References

Comparative Biological Activity of trans-3-Amino-4-hydroxypiperidine Analogs as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study published in Bioorganic & Medicinal Chemistry Letters provides a detailed comparative analysis of the biological activity of a series of trans-3-amino-4-hydroxypiperidine analogs as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV). This enzyme is a well-established therapeutic target for the treatment of type 2 diabetes. The research offers valuable structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals engaged in the design of novel DPP-IV inhibitors.

The core of the investigated compounds is the trans-3-amino-4-hydroxypiperidine scaffold. The study systematically explores the impact of various substituents at the 1-position of the piperidine ring on the inhibitory potency against DPP-IV. The quantitative data from this research, summarized below, provides a clear framework for understanding the key structural features that govern the biological activity of these analogs.

Quantitative Comparison of DPP-IV Inhibition

The inhibitory activities of the synthesized trans-3-amino-4-hydroxypiperidine analogs were evaluated against human DPP-IV and are presented as IC50 values (the concentration of the inhibitor required to reduce the enzyme activity by 50%). The results highlight a significant variation in potency based on the nature of the N-1 substituent.

Compound IDN-1 SubstituentDPP-IV IC50 (nM)
1 Boc (tert-Butoxycarbonyl)>10000
2a 2-(2,4,5-Trifluorophenyl)acetyl8.9
2b 2-(4-Fluorophenyl)acetyl25
2c 2-Phenylacetyl48
2d 2-(Thiophen-2-yl)acetyl35
2e 2-(Pyridin-3-yl)acetyl78
2f 2-(Cyclohexyl)acetyl150
3a (R)-2-(2,4,5-Trifluorophenyl)propanoyl4.5
3b (S)-2-(2,4,5-Trifluorophenyl)propanoyl15

Data sourced from Bioorganic & Medicinal Chemistry Letters, Volume 21, Issue 9, 2011, Pages 2769-2773.

The data clearly indicates that the presence of an N-acyl group is crucial for potent DPP-IV inhibition, with the Boc-protected analog 1 showing no significant activity. Among the N-acetyl analogs (2a-f ), the introduction of a trifluorophenyl group in 2a resulted in the highest potency (IC50 = 8.9 nM). The activity was moderately reduced with a single fluoro-substitution (2b ) or an unsubstituted phenyl ring (2c ). Incorporation of a methyl group at the α-position of the acetyl substituent, as seen in analogs 3a and 3b , demonstrated a stereoselective effect on inhibition. The (R)-enantiomer 3a exhibited a nearly two-fold increase in potency (IC50 = 4.5 nM) compared to its parent compound 2a , and was more than three times as potent as the (S)-enantiomer 3b .

Experimental Protocols

The following provides a summary of the key experimental methodologies used to obtain the biological data.

DPP-IV Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against human DPP-IV was determined using a continuous fluorometric assay. The assay was performed in 96-well plates. The reaction mixture contained 50 µL of assay buffer (100 mM HEPES, pH 7.6, 0.1 mg/mL BSA), 20 µL of the substrate Gly-Pro-AMC (Glycyl-L-proline-7-amino-4-methylcoumarin) at a final concentration of 50 µM, and 10 µL of various concentrations of the test compounds dissolved in DMSO. The reaction was initiated by the addition of 20 µL of purified human recombinant DPP-IV enzyme. The final assay volume was 100 µL.

The fluorescence of the liberated AMC (7-amino-4-methylcoumarin) was monitored continuously for 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader. The initial reaction rates were calculated, and the IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of the trans-3-amino-4-hydroxypiperidine analogs is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Starting Material: trans-3-Amino-1-cbz-4-hydroxypiperidine deprotection Cbz Deprotection start->deprotection H2, Pd/C coupling N-Acylation with various carboxylic acids deprotection->coupling EDC, HOBt purification Purification and Characterization coupling->purification analogs Final Analogs purification->analogs assay DPP-IV Inhibition Assay analogs->assay data_analysis IC50 Determination assay->data_analysis sar Structure-Activity Relationship data_analysis->sar

Caption: General workflow for the synthesis and biological evaluation of analogs.

This guide provides a concise yet comprehensive overview of the comparative biological activity of a specific class of DPP-IV inhibitors. The presented data and methodologies offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design of new and more potent therapeutic agents for type 2 diabetes.

Cross-Validation of Analytical Results for N-Cbz-trans-3-amino-4-hydroxypiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical results for N-Cbz-trans-3-amino-4-hydroxypiperidine and a suitable alternative, trans-4-Amino-1-boc-3-hydroxypiperidine. The objective is to offer a framework for the cross-validation of analytical data through a detailed examination of their physicochemical properties and spectral characteristics. This document is intended to support researchers in ensuring the quality and reliability of their analytical findings for these important piperidine derivatives used in pharmaceutical development.

Comparative Analysis of Physicochemical Properties

A fundamental step in the cross-validation of analytical results is the comparison of basic physicochemical properties. The following table summarizes the key properties of N-Cbz-trans-3-amino-4-hydroxypiperidine and its Boc-protected analogue.

PropertyN-Cbz-trans-3-amino-4-hydroxypiperidinetrans-4-Amino-1-boc-3-hydroxypiperidine
Molecular Formula C13H18N2O3C10H20N2O3
Molecular Weight 250.29 g/mol [1]216.28 g/mol [1][2][3][4]
CAS Number 167832-26-01007596-95-3 / 443955-98-4[1][2][3][4]
Protecting Group Carbobenzyloxy (Cbz)tert-Butoxycarbonyl (Boc)[1][2]
Key Functional Groups Secondary Amine, Secondary Alcohol, CarbamatePrimary Amine, Secondary Alcohol, Carbamate[2]

The primary differences between these two compounds lie in their N-protecting groups (Cbz vs. Boc) and the relative positions of the amino and hydroxyl groups on the piperidine ring. These structural distinctions are expected to manifest in their respective analytical data. The Cbz group in the target compound provides a chromophore that facilitates UV detection in HPLC analysis.[1]

Spectral Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data Comparison

Chemical Shift (δ, ppm)N-Cbz-trans-3-amino-4-hydroxypiperidine (Predicted)trans-4-Amino-1-boc-3-hydroxypiperidine (Reported/Predicted)Assignment
7.30 - 7.40Multiplet-Aromatic protons of Cbz group
5.10 - 5.20Singlet-Benzylic protons of Cbz group
3.80 - 4.20MultipletMultipletProtons on carbons adjacent to nitrogen and oxygen
2.80 - 3.50MultipletMultipletProtons on carbons adjacent to nitrogen and the amino group
1.50 - 2.20MultipletMultipletRemaining piperidine ring protons
-1.45Singlettert-Butyl protons of Boc group

¹³C NMR Spectral Data Comparison

Chemical Shift (δ, ppm)N-Cbz-trans-3-amino-4-hydroxypiperidine (Predicted)trans-4-Amino-1-boc-3-hydroxypiperidine (Reported/Predicted)Assignment
~155~155Carbonyl carbon of carbamate
136 - 137-Quaternary aromatic carbon of Cbz group
127 - 129-Aromatic carbons of Cbz group
~80~80Quaternary carbon of Boc group
65 - 7565 - 75Carbons attached to hydroxyl and carbamate oxygen
40 - 6040 - 60Carbons of the piperidine ring adjacent to nitrogen and the amino group
25 - 4025 - 40Remaining piperidine ring carbons
-~28Methyl carbons of Boc group
Mass Spectrometry (MS)
ParameterN-Cbz-trans-3-amino-4-hydroxypiperidinetrans-4-Amino-1-boc-3-hydroxypiperidine
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Expected [M+H]⁺ 251.13217.15
Expected [M+Na]⁺ 273.11239.13
Elemental Analysis
ElementN-Cbz-trans-3-amino-4-hydroxypiperidine (Theoretical %)trans-4-Amino-1-boc-3-hydroxypiperidine (Theoretical %)
Carbon (C) 62.3855.53
Hydrogen (H) 7.259.32
Nitrogen (N) 11.1912.95
Oxygen (O) 19.1822.19

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible and comparable analytical results.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the purity determination and quantification of N-Cbz-trans-3-amino-4-hydroxypiperidine.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (due to the Cbz group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

For trans-4-Amino-1-boc-3-hydroxypiperidine, which lacks a strong UV chromophore, derivatization with a UV-active agent like benzoyl chloride may be necessary for sensitive detection, or a detector such as a charged aerosol detector (CAD) or mass spectrometer could be employed.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectra.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample directly or introduce it via an HPLC system. Acquire spectra in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

Elemental Analysis
  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of each element.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical results for N-Cbz-trans-3-amino-4-hydroxypiperidine.

G Cross-Validation Workflow for N-Cbz-trans-3-amino-4-hydroxypiperidine cluster_0 Target Compound Analysis cluster_1 Alternative Compound Analysis cluster_2 Cross-Validation cluster_3 Outcome Target_Synthesis Synthesis of N-Cbz-trans-3-amino-4-hydroxypiperidine Target_Purification Purification Target_Synthesis->Target_Purification Target_Analysis Analytical Characterization (NMR, HPLC, MS, EA) Target_Purification->Target_Analysis Target_Data Target Compound Analytical Data Target_Analysis->Target_Data Comparison Data Comparison and Validation Target_Data->Comparison Alternative_Source Procurement of trans-4-Amino-1-boc-3-hydroxypiperidine Alternative_Analysis Analytical Characterization (NMR, HPLC, MS, EA) Alternative_Source->Alternative_Analysis Alternative_Data Alternative Compound Analytical Data Alternative_Analysis->Alternative_Data Alternative_Data->Comparison Validated_Results Validated Analytical Results Comparison->Validated_Results

Caption: Workflow for the cross-validation of analytical data.

This comprehensive guide provides the necessary data and protocols to facilitate the cross-validation of analytical results for N-Cbz-trans-3-amino-4-hydroxypiperidine. By comparing its analytical data with a well-characterized alternative, researchers can enhance the confidence in their findings and ensure the quality of these critical pharmaceutical intermediates.

References

A Comparative Guide to Assessing the Chiral Purity of trans-3-Amino-1-cbz-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount. trans-3-Amino-1-cbz-4-hydroxypiperidine is a valuable synthon in medicinal chemistry, and ensuring its enantiomeric purity is a critical step in the synthesis of stereochemically defined active pharmaceutical ingredients. This guide provides a comparative overview of the primary analytical techniques for assessing the chiral purity of this compound and its alternatives, supported by experimental data from closely related analogs.

Core Analytical Techniques

The principal methods for determining the enantiomeric excess (ee) of chiral amino alcohols like this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of the optimal technique depends on factors such as sample volatility, the presence of chromophores, and the required analytical throughput.

Table 1: Comparison of Analytical Methods for Chiral Purity Assessment

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers on a chiral stationary phase (CSP).Separation of volatile enantiomers (or their derivatives) on a chiral capillary column.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.
Sample State LiquidGas (requires volatile or derivatized sample)Liquid
Derivatization Often required to introduce a chromophore for UV detection.Frequently necessary to increase volatility and thermal stability.Can be used with chiral derivatizing agents to enhance spectral separation.
Resolution HighVery HighModerate to High
Sensitivity High (with UV-active derivatives)Very High (with sensitive detectors like FID or MS)Moderate
Throughput ModerateHighHigh
Key Advantage Broad applicability and well-established methods.Fast analysis times and high efficiency.Rapid analysis without physical separation of enantiomers.
Key Limitation Requires method development; potential for peak broadening.Analyte must be volatile or derivatizable; risk of thermal degradation.Lower sensitivity; may require specialized chiral resolving agents.

Alternative Compound for Comparison

A relevant alternative to this compound in synthetic applications is its positional isomer, trans-4-Amino-1-boc-3-hydroxypiperidine . This compound presents similar analytical challenges and serves as a good point of comparison for method development.

Experimental Protocols and Data

Due to the lack of a strong chromophore in the target molecule apart from the Cbz group, derivatization is a crucial step for sensitive UV detection in HPLC. The following protocols are based on established methods for structurally related compounds.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of enantiomers. For amino alcohols lacking a strong chromophore, pre-column derivatization is a common strategy.

Experimental Protocol: Pre-column Derivatization with Benzoyl Chloride

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).

  • Derivatization: Cool the solution to 0°C and add 1.2 equivalents of triethylamine, followed by the dropwise addition of 1.1 equivalents of benzoyl chloride.

  • Reaction: Stir the mixture at 0°C for 1 hour and then at room temperature for 2 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Analysis: Dissolve the residue in the mobile phase for HPLC analysis.

Table 2: Chiral HPLC Conditions for Derivatized Piperidine Analogs

ParameterMethod for Benzoyl-Derivatized 3-AminopiperidineAdapted Method for Cbz/Boc-Protected Amino Hydroxypiperidines
Column ChromTech CHIRAL-AGPChiralpak AD-H or equivalent polysaccharide-based CSP
Mobile Phase 0.015 mol/L Phosphate Buffer : Isopropanol (99:1)Hexane : Ethanol with 0.1% Diethylamine (for basic analytes)
Flow Rate 0.8 mL/min0.5 - 1.0 mL/min
Detection UV at 254 nmUV at 230 nm (for benzoyl derivative) or 254 nm (for Cbz group)
Column Temp. 30°C25°C
Expected Outcome Baseline separation of enantiomers with high resolution.Good separation of the derivatized or underivatized enantiomers.

Note: The adapted method is a starting point and will require optimization for the specific analyte.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is an excellent alternative for volatile compounds. For amino alcohols, derivatization is typically required to block the polar hydroxyl and amino groups, thereby increasing volatility.

Experimental Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA)

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of dichloromethane.

  • Derivatization: Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC.

Table 3: Chiral GC Conditions for Derivatized Amino Alcohols

ParameterGeneral Method for Amino Alcohol Enantiomers
Column Chirasil-Val or equivalent chiral capillary column
Carrier Gas Helium
Injector Temp. 250°C
Detector Flame Ionization Detector (FID)
Detector Temp. 280°C
Oven Program Start at 100°C, ramp to 200°C at 5°C/min
Expected Outcome Sharp, well-resolved peaks for the derivatized enantiomers.
Method 3: Chiral NMR Spectroscopy

NMR spectroscopy in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA) can provide a rapid assessment of enantiomeric purity without the need for chromatographic separation.

Experimental Protocol: Analysis with a Chiral Solvating Agent

  • Sample Preparation: Dissolve a known amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃).

  • CSA Addition: Acquire a baseline ¹H NMR spectrum. Then, add a sub-stoichiometric amount of a suitable chiral solvating agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid - Mosher's acid, or a chiral lanthanide shift reagent).

  • Analysis: Acquire subsequent ¹H NMR spectra and observe the splitting of signals corresponding to the now diastereomeric complexes. The ratio of the integrals of the separated signals corresponds to the enantiomeric ratio.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Analyte This compound Derivatization Derivatization (e.g., with Benzoyl Chloride) Analyte->Derivatization If no chromophore Derivatized_Analyte UV-Active Analyte Derivatization->Derivatized_Analyte Injection Injection Derivatized_Analyte->Injection Separation Chiral Stationary Phase Injection->Separation Detection UV Detector Separation->Detection Data Chromatogram Detection->Data

Caption: Workflow for Chiral Purity Assessment by HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Analyte This compound Derivatization Derivatization (e.g., with TFAA) Analyte->Derivatization Volatile_Analyte Volatile Derivative Derivatization->Volatile_Analyte Injection Injection Volatile_Analyte->Injection Separation Chiral Capillary Column Injection->Separation Detection FID Detector Separation->Detection Data Chromatogram Detection->Data

Caption: Workflow for Chiral Purity Assessment by GC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Analyte Analyte in Deuterated Solvent Complex Diastereomeric Complexes Analyte->Complex CSA Chiral Solvating Agent (CSA) CSA->Complex Acquisition ¹H NMR Acquisition Complex->Acquisition Spectrum NMR Spectrum with Split Signals Acquisition->Spectrum Quantification Integration and ee Calculation Spectrum->Quantification

Caption: Workflow for Chiral Purity Assessment by NMR.

Conclusion

The accurate determination of the chiral purity of this compound and its analogs is achievable through several well-established analytical techniques. Chiral HPLC and Chiral GC, often coupled with derivatization, provide high-resolution separation and quantification. Chiral NMR offers a rapid, non-separative alternative for determining enantiomeric excess. The choice of method will be guided by the specific requirements of the analysis, including sensitivity, throughput, and the availability of instrumentation. For robust quality control, employing orthogonal methods, such as HPLC and NMR, is often recommended to ensure the stereochemical integrity of these critical synthetic building blocks.

A Comparative Guide to the Efficient Synthesis of Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The aminopiperidine scaffold is a crucial structural motif in a vast array of pharmaceuticals and bioactive molecules. Its synthesis is a key step in the development of new therapeutics, including antiviral agents, CCR5 antagonists for HIV-1 entry inhibition, and N-type calcium channel blockers for pain management.[1][2][3] The efficiency of synthesizing these complex molecules is of paramount importance to researchers and drug development professionals, directly impacting the speed and cost of discovery and production. This guide provides a comparative analysis of two prominent methods for the synthesis of aminopiperidine derivatives: Reductive Amination and a multi-step approach involving the Curtius Rearrangement.

Quantitative Comparison of Synthetic Routes

The selection of a synthetic strategy often involves a trade-off between factors such as overall yield, reaction time, and the complexity of the procedure. The following table summarizes key quantitative data for the two methods, highlighting their respective advantages and disadvantages.

ParameterReductive Amination of 4-PiperidonesSynthesis via Curtius Rearrangement
Starting Materials N-substituted 4-piperidone, AmineIsonipecotate
Key Reaction Step Reductive AminationCurtius Rearrangement
Overall Yield Moderate to excellent (up to 95%)Good to excellent
Reaction Time Typically 6-24 hoursMulti-step, longer overall time
Key Reagents Sodium triacetoxyborohydrideDiphenylphosphoryl azide (DPPA)
Scalability Generally goodCan be complex due to azide intermediates
Versatility High, broad range of amines can be usedGood for 4-substituted-4-aminopiperidines

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures and offer a starting point for laboratory implementation.

1. Reductive Amination of N-Substituted 4-Piperidones

This method provides a direct and efficient route to a wide variety of N-substituted 4-aminopiperidines.[4]

  • Step 1: Reaction Setup

    • Dissolve the N-substituted 4-piperidone derivative (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Step 2: Reductive Amination

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions at room temperature.

    • Stir the reaction mixture for 6-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 3: Work-up and Purification

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopiperidine derivative.

2. Synthesis of 4-Substituted-4-Aminopiperidines via Curtius Rearrangement

This multi-step synthesis is particularly useful for introducing diverse substituents at the 4-position of the piperidine ring, starting from isonipecotate.[1]

  • Step 1: N-Protection and Alkylation of Isonipecotate

    • Protect the nitrogen of ethyl isonipecotate with a suitable protecting group, such as a Boc group, using Di-tert-butyl dicarbonate (Boc)₂O.

    • Deprotonate the α-carbon to the ester using a strong base like Lithium diisopropylamide (LDA) at low temperature (-78 °C).

    • Add an alkyl halide (e.g., methyl iodide) to introduce the desired substituent at the 4-position.

  • Step 2: Saponification

    • Hydrolyze the ester to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

  • Step 3: Curtius Rearrangement

    • Activate the carboxylic acid, for example, by converting it to an acyl chloride with oxalyl chloride or thionyl chloride.

    • React the activated acid with an azide source, such as sodium azide (NaN₃), to form the acyl azide.

    • Induce the Curtius rearrangement by heating the acyl azide in an inert solvent like toluene. The rearrangement produces an isocyanate intermediate.[5][6][7]

    • Trap the isocyanate with a suitable nucleophile. For instance, adding tert-butanol will yield the Boc-protected amine.

  • Step 4: Deprotection

    • Remove the protecting groups (e.g., Boc groups) under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane) to yield the final 4-substituted-4-aminopiperidine.

Workflow for Synthesis Route Evaluation

The following diagram illustrates a logical workflow for the evaluation and comparison of different synthetic routes, a critical process in chemical research and development.

G Workflow for Synthetic Route Evaluation A Define Target Molecule (e.g., Aminohydroxypiperidine Derivative) B Literature Search & Identification of Potential Routes A->B C Route 1: Reductive Amination B->C D Route 2: Curtius Rearrangement B->D E Route 'n': Other Methods B->E F Comparative Analysis of Key Metrics: - Yield - Cost of Reagents - Reaction Time - Safety Profile - Scalability C->F D->F E->F G Experimental Validation & Optimization F->G H Selection of Optimal Synthesis Route G->H

Caption: A flowchart outlining the systematic process for evaluating and selecting an optimal synthetic pathway.

References

Spectroscopic Discrepancies Between Cis and Trans Isomers of 3-Amino-1-cbz-4-hydroxypiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. The cis and trans isomers of 3-Amino-1-cbz-4-hydroxypiperidine, key intermediates in the synthesis of various pharmacologically active compounds, exhibit subtle yet significant differences in their spectroscopic profiles. This guide provides a detailed comparison of these isomers based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols.

Key Spectroscopic Distinctions

The primary differentiation between the cis and trans isomers of 3-Amino-1-cbz-4-hydroxypiperidine lies in the spatial orientation of the amino and hydroxyl groups on the piperidine ring. This stereochemical variance directly influences the electronic environment of the protons and carbons, leading to distinct chemical shifts and coupling constants in NMR spectroscopy.

In the trans isomer , the amino and hydroxyl groups are on opposite sides of the piperidine ring. In a chair conformation, this typically results in one substituent being in an axial position and the other in an equatorial position, or both in equatorial positions depending on the conformational equilibrium. The most stable conformation for the trans-isomer generally places both the C3-amino and C4-hydroxyl groups in equatorial positions to minimize steric hindrance.

Conversely, in the cis isomer , both substituents are on the same side of the ring, leading to a conformation where one group is axial and the other is equatorial. This axial-equatorial arrangement results in different through-space interactions and dihedral angles between adjacent protons compared to the diequatorial arrangement in the trans isomer.

These conformational differences are most clearly observed in the ¹H NMR spectra, particularly in the coupling constants between the protons at C3 and C4.

Comparative Spectroscopic Data

Spectroscopic TechniqueFeatureCis IsomerTrans Isomer
¹H NMR δ H-3 (ppm) Expected to be a multiplet with smaller coupling constants.Expected to be a multiplet with a larger coupling constant for the axial-axial interaction with H-4.
δ H-4 (ppm) Expected to be a multiplet with smaller coupling constants.Expected to be a multiplet with a larger coupling constant for the axial-axial interaction with H-3.
J (H-3, H-4) (Hz) Typically smaller (approx. 2-5 Hz), indicative of an axial-equatorial or diequatorial relationship.Typically larger (approx. 8-12 Hz), indicative of a diaxial relationship in the major chair conformation.
¹³C NMR δ C-3 (ppm) Chemical shift influenced by the axial/equatorial position of the amino group.Chemical shift influenced by the equatorial position of the amino group.
δ C-4 (ppm) Chemical shift influenced by the equatorial/axial position of the hydroxyl group.Chemical shift influenced by the equatorial position of the hydroxyl group.
IR Spectroscopy O-H Stretch (cm⁻¹) May show differences in the broadness and position of the peak due to variations in intramolecular hydrogen bonding compared to the trans isomer.The position and shape of the O-H stretch will be characteristic of its hydrogen bonding environment.
N-H Stretch (cm⁻¹) The stretching frequencies of the amino group may be altered by the proximity to the hydroxyl group.The N-H stretching frequencies will reflect the specific intermolecular and intramolecular interactions.
Mass Spec. m/z 250.13 (M+)250.13 (M+)
Fragmentation Fragmentation patterns are expected to be very similar, with potential minor differences in the relative abundance of certain fragment ions.Fragmentation patterns are expected to be very similar to the cis isomer.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The coupling constants are the most reliable indicators for stereochemical assignment.

Experimental Protocols

Synthesis of trans-3-Amino-1-cbz-4-hydroxypiperidine

A common method for the stereoselective synthesis of the trans isomer involves the reduction of a suitable keto-precursor, benzyl 3-amino-4-oxopiperidine-1-carboxylate.

Protocol:

  • Dissolution: Dissolve benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride in methanol.

  • Reduction: Cool the solution to 0°C and add sodium borohydride (NaBH₄) portion-wise. The hydride attacks the carbonyl group preferentially from the less hindered equatorial face, leading to an axial hydroxyl group.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the trans isomer.

Synthesis of cis-3-Amino-1-cbz-4-hydroxypiperidine

The synthesis of the cis isomer can be more challenging and may require different strategies, such as starting from a precursor that already has the desired cis stereochemistry or using a directing group during reduction. One possible approach involves the stereoselective reduction of a protected 3-amino-4-oxopiperidine derivative where a bulky protecting group on the amino function directs the hydride attack from the opposite face.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare samples by dissolving ~5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • For ¹H NMR, pay close attention to the multiplicity and coupling constants of the signals for the protons at C3 and C4.

  • 2D NMR experiments such as COSY and HSQC can be used to confirm assignments.

IR Spectroscopy:

  • Acquire IR spectra using a Fourier Transform Infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Analyze the regions corresponding to O-H (around 3200-3600 cm⁻¹) and N-H (around 3300-3500 cm⁻¹) stretching vibrations for differences in peak shape and position.

Mass Spectrometry:

  • Obtain mass spectra using an electrospray ionization (ESI) or other suitable soft ionization technique.

  • Determine the molecular weight from the molecular ion peak (M+H)⁺.

  • Analyze the fragmentation pattern, although significant differences between stereoisomers are not always observed under standard conditions.

Logical Relationship Diagram

G Spectroscopic Differentiation of 3-Amino-1-cbz-4-hydroxypiperidine Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_features Key Differentiating Features cis cis-Isomer (Amino and Hydroxyl on same side) NMR NMR Spectroscopy cis->NMR IR IR Spectroscopy cis->IR MS Mass Spectrometry cis->MS trans trans-Isomer (Amino and Hydroxyl on opposite sides) trans->NMR trans->IR trans->MS Coupling ¹H-¹H Coupling Constants (J_H3,H4) NMR->Coupling Primary differentiator Shifts ¹H & ¹³C Chemical Shifts NMR->Shifts Secondary differentiator HydrogenBonding O-H and N-H Stretching Frequencies IR->HydrogenBonding Subtle differences Fragmentation Fragmentation Pattern MS->Fragmentation Generally similar Coupling->cis Small J (2-5 Hz) Coupling->trans Large J (8-12 Hz)

Caption: Flowchart illustrating the spectroscopic differentiation of cis and trans isomers.

Safety Operating Guide

Safe Disposal of trans-3-Amino-1-cbz-4-hydroxypiperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of trans-3-Amino-1-cbz-4-hydroxypiperidine, a key building block in the synthesis of various complex molecules. Adherence to these protocols is essential for minimizing risks and maintaining a secure research environment.

Health and Safety Information

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye ProtectionChemical safety goggles or face shieldPrevents eye irritation from dust or splashes.[3]
Hand ProtectionNitrile or other chemically resistant glovesPrevents skin contact and absorption.[3]
Body ProtectionLaboratory coatProtects against accidental spills.
Respiratory ProtectionUse in a well-ventilated area or under a fume hood. A NIOSH/MSHA approved respirator may be necessary if dust is generated.[3]Prevents inhalation of harmful dust particles.

Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following steps provide a general framework for proper disposal.

Step 1: Waste Segregation and Collection

  • Identify Waste Stream: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).

  • Container Selection: Use a sealable, chemically resistant container.

  • Labeling: The label should include the chemical name ("this compound"), CAS number (167832-26-0), and appropriate hazard symbols.[4]

Step 2: Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, sweep up the solid material carefully to avoid generating dust.[1]

  • Cleanup: Place the spilled material and any contaminated cleaning supplies into the designated waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent, and dispose of the cleaning materials as hazardous waste.

Step 3: Final Disposal

  • Consult EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

  • Professional Disposal: Chemical waste should be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[1][5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generation Generate Chemical Waste (Unused reagent, contaminated materials) ppe->waste_generation spill Accidental Spill Occurs ppe->spill waste_container Place in Labeled, Sealed Hazardous Waste Container waste_generation->waste_container spill_cleanup Follow Spill Cleanup Protocol (Sweep, contain, decontaminate) spill->spill_cleanup ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup waste_container->ehs_contact spill_cleanup->waste_container disposal Professional Hazardous Waste Disposal ehs_contact->disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.